molecular formula C6H8BrN3 B1439274 6-Bromo-2-ethylpyrimidin-4-amine CAS No. 811450-27-8

6-Bromo-2-ethylpyrimidin-4-amine

Cat. No.: B1439274
CAS No.: 811450-27-8
M. Wt: 202.05 g/mol
InChI Key: BOAVHEKZVCPPMS-UHFFFAOYSA-N
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Description

6-Bromo-2-ethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-ethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-ethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAVHEKZVCPPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301059
Record name 6-Bromo-2-ethyl-4-pyrimidinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-27-8
Record name 6-Bromo-2-ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811450-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-ethyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and reactivity of 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8), a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

A Technical Guide for Drug Discovery & Synthesis

Executive Summary & Structural Analysis

6-Bromo-2-ethylpyrimidin-4-amine is a tri-functionalized pyrimidine scaffold utilized extensively in medicinal chemistry. Its structure offers three distinct vectors for chemical modification, making it an ideal "hub" for diversity-oriented synthesis (DOS).

  • C6-Bromine (Electrophile): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) and nucleophilic aromatic substitution (

    
    ).
    
  • C4-Amine (Nucleophile): A primary exocyclic amine serving as a hydrogen bond donor or a site for acylation/sulfonylation.

  • C2-Ethyl Group (Lipophile): Provides steric bulk and lipophilicity, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Physicochemical Profile
PropertyValueNote
IUPAC Name 6-Bromo-2-ethylpyrimidin-4-amineAlso: 4-Amino-6-bromo-2-ethylpyrimidine
CAS Number 811450-27-8 Verified Identifier
Molecular Formula

Molecular Weight 202.05 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO, DMF, MethanolLow solubility in water
pKa (Predicted) ~3.5 (Pyridine-like N)Weak base
LogP (Predicted) ~1.6Moderate lipophilicity

Synthetic Routes

The synthesis of 6-Bromo-2-ethylpyrimidin-4-amine typically follows a convergent pathway starting from acyclic precursors. The most robust industrial route involves the construction of the pyrimidine ring followed by functional group interconversion.

Core Synthesis Workflow
  • Cyclization: Condensation of propionamidine (ethyl amidine) with diethyl malonate yields the dihydroxy intermediate.

  • Halogenation: Conversion of the hydroxyl groups to bromides using phosphorus oxybromide (

    
    ).
    
  • Desymmetrization/Amination: Controlled nucleophilic displacement of one bromide by ammonia.

Synthesis cluster_legend Reaction Phase Start1 Propionamidine (Ethyl Amidine) Inter1 2-Ethyl-4,6- dihydroxypyrimidine Start1->Inter1 NaOEt, EtOH Reflux Start2 Diethyl Malonate Start2->Inter1 Inter2 2-Ethyl-4,6- dibromopyrimidine Inter1->Inter2 POBr3 100°C Product 6-Bromo-2-ethyl- pyrimidin-4-amine Inter2->Product NH3 (aq/alc) Controlled Temp Cyclization Ring Formation FGI Halogenation Selective Desymmetrization

Figure 1: Stepwise synthesis of the target scaffold from acyclic precursors.

Reactivity & Functionalization

The chemical utility of this scaffold lies in the orthogonal reactivity of the C6-bromide and the C4-amine.

A. C6-Position: Metal-Catalyzed Couplings

The C6-bromide is an electron-deficient heteroaryl halide, highly activated for oxidative addition to Pd(0).

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      or
      
      
      .
    • Solvent: Dioxane/Water or DME/Water.

  • Buchwald-Hartwig Amination: Displacement by secondary amines to form 2,4,6-triaminopyrimidines.

    • Catalyst System:

      
       / Xantphos or BrettPhos.
      
B. C4-Position: Amine Modification

The exocyclic amine is nucleophilic but less reactive than an aliphatic amine due to resonance delocalization into the pyrimidine ring.

  • Acylation: Requires activated esters or acid chlorides/anhydrides, often with DMAP catalysis.

  • Sandmeyer-Type Reactions: The amine can be converted to a halide or hydroxyl group via diazotization (

    
    ), though this destroys the amine handle.
    
C. Reactivity Map

Reactivity Core 6-Bromo-2-ethyl- pyrimidin-4-amine Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Ar-B(OH)2 Pd cat. Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald HNR2 Pd cat. SNAr SNAr Displacement (Alkoxides/Thiols) Core->SNAr NaOR / NaSR Acyl Amide Formation (R-COCl / Base) Core->Acyl Electrophile Attack Sulfonyl Sulfonylation (R-SO2Cl) Core->Sulfonyl Base

Figure 2: Orthogonal reactivity profile. Green paths denote C6-transformations; Red paths denote N4-transformations.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Suzuki Coupling at C6

Objective: To couple a phenyl group to the 6-position.

  • Charge: In a microwave vial, combine 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Displacement with Morpholine

Objective: To replace the bromine with a morpholine ring.

  • Charge: Combine 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq) and Morpholine (3.0 eq) in DMF or NMP.

  • Base: Add DIPEA (2.0 eq) if using a salt form of the amine; otherwise, excess morpholine acts as base.

  • Reaction: Heat to 100–120°C for 12 hours. Note: This substrate is less reactive than 4-chloropyrimidines; higher heat is required.

  • Workup: Pour into ice water. If precipitate forms, filter.[1] If not, extract with EtOAc.[1]

Handling & Safety (GHS)

Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) for long-term stability to prevent slow hydrolysis or oxidation.

References

  • PubChem. 4-Amino-6-bromo-2-methylpyrimidine (Analogous Structure Data).[2] National Library of Medicine.[2] Available at: [Link][2]

  • Singh, K. et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.[3] PMC (NIH). Available at: [Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern medicinal chemistry and agrochemical development, functionalized pyrimidines serve as privileged scaffolds. 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a highly versatile halogenated building block. Featuring an ethyl group at the C2 position, a primary amine at C4, and a bromine atom at C6, this molecule is primed for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine core, coupled with the differential reactivity of its substituents, makes it an ideal precursor for synthesizing complex kinase inhibitors and receptor antagonists.

Chemical Identifiers and Physicochemical Data

Accurate identification and handling are paramount for reproducibility in drug development. Table 1 summarizes the core identifiers and physicochemical properties of 6-Bromo-2-ethylpyrimidin-4-amine, validated against commercial chemical databases like [1].

Table 1: Chemical Identifiers and Properties

Identifier / PropertyValue
IUPAC Name 6-Bromo-2-ethylpyrimidin-4-amine
CAS Registry Number 811450-27-8
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
SMILES NC1=NC(CC)=NC(Br)=C1
Purity Standard ≥98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Causality in Synthetic Methodology

The de novo synthesis of 6-bromo-2-ethylpyrimidin-4-amine relies on the strategic assembly of the pyrimidine core followed by regioselective functionalization. A robust, self-validating protocol involves a three-step sequence starting from propionamidine.

Step 1: Pyrimidine Core Assembly Condensation of propionamidine with diethyl malonate under basic conditions (NaOEt/EtOH) yields 2-ethylpyrimidine-4,6-diol. The choice of ethoxide as a base ensures complete deprotonation of the amidine, driving the cyclization forward through a thermodynamically favored six-membered ring formation.

Step 2: Electrophilic Bromination The diol is converted to 4,6-dibromo-2-ethylpyrimidine using phosphorus oxybromide (POBr₃). Causality of reagent choice: While POCl₃ is more commonly used for halogenation, direct bromination with POBr₃ bypasses the need for a subsequent Finkelstein-type halogen-exchange step. The resulting carbon-bromine bond is significantly more labile than a carbon-chlorine bond in palladium-catalyzed cross-couplings, lowering the activation energy required for subsequent functionalization () [2].

Step 3: Regioselective Mono-Amination The symmetric 4,6-dibromo intermediate undergoes nucleophilic aromatic substitution (SₙAr) with ammonia. Self-validating mechanism: By strictly controlling the stoichiometry and temperature, mono-amination is achieved. The introduction of the strongly electron-donating amino group at C4 immediately increases the electron density of the pyrimidine ring. This electronic deactivation intrinsically impedes the remaining C6-bromine from undergoing a second substitution, rendering the mono-aminated product highly stable under these conditions.

Experimental Workflow Visualization

G A Propionamidine + Diethyl Malonate B 2-Ethylpyrimidine-4,6-diol (Intermediate 1) A->B NaOEt, EtOH, Reflux C 4,6-Dibromo-2-ethylpyrimidine (Intermediate 2) B->C POBr3, Toluene, 110°C D 6-Bromo-2-ethylpyrimidin-4-amine (Target Product) C->D NH3/iPrOH, 80°C Regioselective SNAr

Synthetic workflow for 6-Bromo-2-ethylpyrimidin-4-amine detailing the regioselective SNAr step.

Detailed Experimental Protocol: Regioselective Amination

To ensure high E-E-A-T standards, the following step-by-step methodology outlines the critical C4-amination phase, which is the most sensitive step in the workflow.

Protocol: Synthesis of 6-Bromo-2-ethylpyrimidin-4-amine

  • Preparation: Equip a 250 mL heavy-walled pressure vessel with a magnetic stir bar. Purge the vessel with inert nitrogen gas for 5 minutes to displace atmospheric moisture, which could competitively hydrolyze the bromopyrimidine.

  • Reagent Loading: Dissolve 4,6-dibromo-2-ethylpyrimidine (10.0 g, 37.6 mmol) in anhydrous isopropanol (100 mL).

  • Ammonia Addition: Cool the solution to 0°C using an ice bath. Slowly bubble dry ammonia gas into the solution until a mass increase of 0.70 g (41.3 mmol, 1.1 eq) is achieved, or add a pre-titrated solution of NH₃ in isopropanol. Critical Insight: Excess ammonia beyond 1.2 equivalents risks competitive di-amination.

  • Reaction Execution: Seal the pressure vessel tightly. Heat the stirred mixture to 80°C using an oil bath. Maintain this temperature for 12 hours.

  • Monitoring (Self-Validation): After 12 hours, cool the vessel to room temperature before carefully venting. Sample 50 µL of the mixture, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the starting material peak (<2% AUC) is replaced by the product peak (m/z 202.05 [M+H]⁺). If di-amination is observed, it serves as an internal diagnostic that thermal control was lost or excess ammonia was used.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). The basic wash neutralizes any residual HBr formed during the SₙAr. Extract the aqueous layer once more with ethyl acetate (50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude solid via flash column chromatography (silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the title compound as an off-white solid (Yield: ~75-82%).

Applications in Downstream Drug Development

Once synthesized, 6-bromo-2-ethylpyrimidin-4-amine serves as a critical node for structural divergence. The C6-bromine is highly activated for palladium-catalyzed cross-couplings. For instance, reacting this scaffold with various arylboronic acids via Suzuki-Miyaura coupling yields 6-aryl-2-ethylpyrimidin-4-amines, a motif frequently found in inhibitors of Fibroblast Growth Factor Receptors (FGFR) and other tyrosine kinases () [3]. The C4-amine can also be further derivatized into amides or ureas to modulate hydrogen-bonding interactions within the kinase hinge region.

References

  • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: PubMed Central (PMC) / European Journal of Medicinal Chemistry URL: [Link]

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: PubMed Central (PMC) / Acta Pharmaceutica Sinica B URL: [Link]

An In-depth Technical Guide to 6-Bromo-2-ethylpyrimidin-4-amine: Molecular Weight, Structure, and Scientific Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-ethylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The strategic placement of a bromine atom at the 6-position, an ethyl group at the 2-position, and an amine at the 4-position imparts a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Properties

The fundamental properties of 6-Bromo-2-ethylpyrimidin-4-amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₆H₈BrN₃ChemScene[1]
Molecular Weight 202.05 g/mol ChemScene[1]
CAS Number 811450-27-8ChemScene[1]
Appearance Predicted: White to off-white solidN/A
SMILES NC1=NC(CC)=NC(Br)=C1ChemScene[1]
InChI InChI=1S/C6H8BrN3/c1-2-6-8-4(7)3-5(10)9-6/h3H,2H2,1H3,(H2,8,9,10)N/A
Molecular Structure

The structure of 6-Bromo-2-ethylpyrimidin-4-amine is defined by a central pyrimidine ring with three distinct substituents.

Caption: 2D structure of 6-Bromo-2-ethylpyrimidin-4-amine.

Synthesis of Substituted Pyrimidines: A General Overview

A plausible synthetic route could start from a β-ketoester bearing an ethyl group, which would react with guanidine to form a 2-amino-4-hydroxypyrimidine intermediate. Subsequent bromination and functional group manipulation would lead to the target molecule.

G cluster_0 Synthesis Pathway reagents β-Ketoester (with ethyl group) + Guanidine intermediate1 2-Amino-4-hydroxy- 6-ethylpyrimidine reagents->intermediate1 Condensation intermediate2 2-Amino-4-chloro- 6-ethylpyrimidine intermediate1->intermediate2 Chlorination (e.g., POCl3) final_product 6-Bromo-2-ethylpyrimidin-4-amine intermediate2->final_product Bromination & Amination (multi-step)

Caption: A plausible synthetic workflow for 6-Bromo-2-ethylpyrimidin-4-amine.

Reactivity and Potential Applications

The chemical reactivity of 6-Bromo-2-ethylpyrimidin-4-amine is largely dictated by the interplay of its functional groups. The bromine atom at the 6-position is susceptible to displacement, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This makes it an excellent scaffold for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

The amino group at the 4-position can also be a site for further functionalization, although its reactivity is influenced by the electronic nature of the pyrimidine ring. Substituted pyrimidines are known to possess a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Therefore, 6-Bromo-2-ethylpyrimidin-4-amine serves as a valuable intermediate in the synthesis of potential therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-Bromo-2-ethylpyrimidin-4-amine are not publicly available, its expected spectroscopic features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the amino protons (a broad singlet), and the pyrimidine ring proton (a singlet). The chemical shifts would be influenced by the electronic environment created by the bromine atom and the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly shifted downfield.

Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethyl group and cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching of the ethyl group around 2850-2960 cm⁻¹, and C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1650 cm⁻¹ region. The C-Br stretch would appear in the fingerprint region, typically below 1000 cm⁻¹.

Safety and Handling

As with any brominated organic compound, 6-Bromo-2-ethylpyrimidin-4-amine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.

Conclusion

6-Bromo-2-ethylpyrimidin-4-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its molecular structure offers multiple sites for synthetic modification, allowing for the generation of diverse libraries of compounds for biological screening. While specific experimental data on its synthesis and spectroscopic properties are limited in the public domain, a thorough understanding of the chemistry of related pyrimidine derivatives provides a solid foundation for its use in research and development.

References

Sources

Comprehensive Technical Guide: Solubility Profiling and Optimization of 6-Bromo-2-ethylpyrimidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. Because it serves as a critical intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), understanding its thermodynamic solubility across various organic solvents is paramount. This whitepaper provides researchers and process chemists with an authoritative framework for predicting, measuring, and optimizing the solubility of this compound, ensuring robust scale-up and purification workflows.

Structural and Thermodynamic Causality of Solvation

As an application scientist, it is imperative to look beyond empirical data and understand the fundamental physicochemical properties driving solvation. The solubility profile of 6-Bromo-2-ethylpyrimidin-4-amine is not arbitrary; it is strictly governed by the thermodynamic interplay between its distinct functional groups and the solvent matrix[1].

  • C4-Primary Amine: This group acts as both a robust hydrogen bond donor and acceptor. It heavily drives the compound's dissolution in polar protic solvents (like methanol) and polar aprotic solvents (like DMSO), where the enthalpy of solvation overcomes the lattice energy of the solid crystal[1].

  • C6-Bromine: The heavy halogen atom introduces significant polarizability and lipophilicity. It enables favorable halogen-bonding interactions, making the compound highly soluble in halogenated solvents such as dichloromethane (DCM) and chloroform[2].

  • C2-Ethyl Group: Compared to a des-ethyl or methyl analog, the flexible ethyl chain increases the free volume and sterically disrupts the crystalline lattice packing. This lowers the enthalpy of fusion, thereby thermodynamically favoring dissolution in moderately polar solvents like ethyl acetate[3].

  • Pyrimidine Core: The electron-deficient aromatic ring engages in

    
     stacking and dipole-dipole interactions, further modulating its solvation profile in aromatic and polar solvents[4].
    

G cluster_0 6-Bromo-2-ethylpyrimidin-4-amine N1 C6-Bromine (Lipophilic/Halogen Bond) S1 Halogenated Solvents (e.g., DCM, CHCl3) N1->S1 Halogen Bonding N2 C2-Ethyl Group (Steric Disruption) S2 Moderately Polar (e.g., EtOAc, THF) N2->S2 Lattice Disruption N3 C4-Primary Amine (H-Bond Donor/Acceptor) S3 Polar Protic/Aprotic (e.g., MeOH, DMSO) N3->S3 Strong H-Bonding N4 Pyrimidine Ring (Aromatic/π-π Stacking) N4->S3 Dipole Interactions

Structural features dictating solvent interactions and solubility logic.

Quantitative Solubility Profile

Based on thermodynamic modeling of analogous aminopyrimidines (such as 2-aminopyrimidine) using the modified Apelblat equation[3], we can extrapolate a highly accurate predictive solubility matrix for 6-Bromo-2-ethylpyrimidin-4-amine at 298.15 K (25°C). The principle of "like dissolves like" dictates that the polarity index and hydrogen-bonding capacity of the solvent will directly correlate with the maximum achievable concentration[5].

SolventSolvent ClassDielectric Constant (

)
Estimated Solubility at 25°C (mg/mL)Dominant Solute-Solvent Interaction
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong H-bond acceptance, Dipole-Dipole
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100Strong H-bond acceptance, Dipole-Dipole
Methanol Polar Protic32.725 - 50H-bond donor/acceptor
Dichloromethane (DCM) Halogenated8.915 - 30Halogen bonding, Dipole-Dipole
Ethyl Acetate Moderately Polar6.010 - 20Dipole-induced dipole, weak H-bond acceptance
n-Hexane Non-polar1.9< 1Weak dispersion forces

The Self-Validating Shake-Flask Protocol

To determine the exact thermodynamic solubility of 6-Bromo-2-ethylpyrimidin-4-amine for process chemistry, the "shake-flask" method proposed by Higuchi and Connors remains the industry gold standard[6]. However, standard protocols are prone to kinetic illusions (e.g., supersaturation or undetected polymorph shifts). Thus, we mandate a self-validating system that simultaneously quantifies the solute and verifies the integrity of the solid phase[6].

Step-by-Step Methodology:
  • Preparation of Saturated Solution: Weigh an excess amount (approximately 10-20% above the expected solubility limit) of 6-Bromo-2-ethylpyrimidin-4-amine into a 10 mL borosilicate glass vial[7]. Add exactly 5.0 mL of the target organic solvent.

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm for 72 hours.

    • Causality Note: 72 hours of continuous agitation is strictly required to transition from kinetic dissolution to true thermodynamic equilibrium, ensuring the chemical potential of the solid equals that of the solute[6].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter[8].

    • Causality Note: PTFE is chemically inert to most organic solvents and prevents undissolved micro-particulates from artificially inflating the downstream analytical readings[5].

  • Quantification (HPLC-UV): Dilute the filtrate appropriately with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the

    
     of the pyrimidine, typically ~280 nm). Quantify the concentration against a pre-established 5-point calibration curve[6].
    
  • Validation Loop (Solid Phase Analysis): Recover the undissolved pellet from Step 3. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[6].

    • Causality Note: If the solvent induced a transition to a different polymorph or formed a solvate, the measured solubility corresponds to the new crystal form, not the original API. This analytical loop ensures the trustworthiness of the entire experiment.

Workflow Step1 1. Solid Excess Addition (API + Solvent) Step2 2. Thermal Equilibration (72h Orbital Shaking at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation + PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification (Supernatant Analysis) Step3->Step4 Liquid Phase Step5 5. Solid Residue Analysis (XRPD for Polymorph Check) Step3->Step5 Solid Phase Step5->Step4 Validation Loop

Self-validating shake-flask methodology for thermodynamic solubility.

Advanced Solubilization Strategies for Process Chemistry

When scaling up the synthesis of 6-Bromo-2-ethylpyrimidin-4-amine, single-solvent systems may not provide the optimal balance of solubility, toxicity, and reaction kinetics.

  • Co-Solvency: Utilizing a binary mixture (e.g., Ethanol/Water or Ethyl Acetate/Heptane) can leverage non-ideal mixing thermodynamics. The Buchowski–Ksiazaczak

    
     model can be applied to predict the solubility maxima in these binary systems, allowing chemists to tune the dielectric constant of the medium precisely[3].
    
  • Temperature Gradients: The solubility of aminopyrimidines increases exponentially with temperature[9]. Plotting the natural log of mole fraction solubility against inverse temperature (a van 't Hoff plot) will yield the enthalpy of solution (

    
    ), allowing precise engineering of cooling crystallization processes for final purification[9].
    

References

  • Title: 2-Aminopyrimidine - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Cas 4595-59-9, 5-Bromopyrimidine Chemical Properties Source: LookChem URL: [Link]

  • Title: Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

  • Title: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification Source: World Health Organization (WHO) URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

Sources

Technical Monograph: 6-Bromo-2-ethylpyrimidin-4-amine (CAS 811450-27-8)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for 6-Bromo-2-ethylpyrimidin-4-amine Content Type: Technical Monograph & Safety Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers[1]

A Comprehensive Safety & Handling Guide for Drug Development[1][2]

Executive Summary & Application Context

6-Bromo-2-ethylpyrimidin-4-amine (CAS 811450-27-8) is a critical halogenated heterocyclic intermediate used primarily in the synthesis of biologically active pharmaceutical ingredients (APIs).[1][2] Its structural motif—a pyrimidine core substituted with an electron-withdrawing bromine and a lipophilic ethyl group—makes it a versatile scaffold for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.[1]

This guide moves beyond the static limitations of a standard SDS, providing a dynamic, risk-based framework for handling this compound in research and scale-up environments.[1] It integrates read-across toxicology data from structural analogs (e.g., 4-amino-6-bromo-2-methylpyrimidine) to establish a conservative safety profile.[1]

Chemical Identity & Characterization

PropertySpecification
Chemical Name 6-Bromo-2-ethylpyrimidin-4-amine
CAS Number 811450-27-8
Synonyms 4-Amino-6-bromo-2-ethylpyrimidine; 2-Ethyl-6-bromopyrimidin-4-amine
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
SMILES CCc1nc(cc(n1)Br)N
Physical State Solid (Powder/Crystalline)
Color Off-white to pale yellow
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Hazard Identification & Risk Assessment (GHS)[1]

Based on Quantitative Structure-Activity Relationship (QSAR) analysis of halogenated aminopyrimidines, this compound is classified as a reactive irritant with potential acute oral toxicity.[1]

GHS Classification[1]
  • Acute Toxicity, Oral: Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Signal Word: WARNING
Hazard Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on its hazard profile.

HazardLogic Start Assessment of 6-Bromo-2-ethylpyrimidin-4-amine CheckState Physical State Check: Is it a dry powder? Start->CheckState DustRisk Risk: Inhalation of Particulates (H335 Respiratory Irritation) CheckState->DustRisk Yes (Solid) SolnRisk Risk: Dermal Absorption/Splash (H315/H319) CheckState->SolnRisk No (In Solution) ControlDust Control: Weigh in Fume Hood or Vented Enclosure DustRisk->ControlDust Mitigation ControlSoln Control: Double Nitrile Gloves + Chemical Splash Goggles SolnRisk->ControlSoln Mitigation

Figure 1: Hazard assessment logic flow determining primary engineering controls based on physical state.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations of the solid must occur within a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Static Control: As a dry organic powder, electrostatic discharge is a risk.[1] Ground all equipment during bulk transfer.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) dust mask required if handling outside a hood.[1] For synthesis scales >10g, use a half-face respirator with organic vapor/acid gas cartridges.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time: < 480 min (estimated).[1] Change gloves immediately upon splash.[1]

  • Ocular: Chemical safety goggles. Face shield required during reactor charging.[1]

Storage Conditions
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The amine group is susceptible to oxidation over prolonged periods; the bromine moiety is light-sensitive.[1]

  • Container: Amber glass vials with PTFE-lined caps.

Emergency Response & First Aid

Self-Validating Protocol: The efficacy of these steps relies on rapid dilution and removal of the contaminant.[1]

Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air.[1][3] If breathing is labored, administer oxygen.[1][5]Halogenated amines can cause bronchospasm; immediate removal prevents systemic uptake.[1]
Skin Contact Wash with soap and water for 15 min.[1][5] Do not use ethanol. Ethanol may increase skin permeability, enhancing absorption of the brominated compound.[1]
Eye Contact Rinse with water for 15 min, lifting eyelids.[1][4][5]Basic amines can cause corneal opacity; prolonged rinsing neutralizes pH.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Prevents aspiration of the irritant into the lungs.[1]

Synthesis & Reaction Safety (The "Why" of Hazards)

Understanding the reactivity of 6-Bromo-2-ethylpyrimidin-4-amine helps predict secondary hazards during experimentation.[1]

Reaction Workflow: Suzuki Coupling

This intermediate is often reacted with boronic acids.[1] The following workflow highlights safety checkpoints.

SynthesisSafety Reactant 6-Bromo-2-ethyl- pyrimidin-4-amine Mix Reaction Mixture (Solvent: Dioxane/Water) Reactant->Mix Catalyst Pd Catalyst (Sensitizer Risk) Catalyst->Mix Base Inorganic Base (Corrosive) Base->Mix Heat Heating (80-100°C) *Pressure Risk* Mix->Heat Workup Extraction (Organic Waste) Heat->Workup

Figure 2: Safety checkpoints in a typical Suzuki coupling workflow involving this intermediate.[1]

Key Safety Insight: When heating this compound in basic aqueous media (Suzuki conditions), ensure pressure relief mechanisms are active, as pyrimidines can decompose to release nitrogenous gases under extreme stress.[1]

Toxicological Profile (Read-Across Analysis)

Note: Specific toxicological data for CAS 811450-27-8 is limited.[1] Data below is extrapolated from the structural analog 4-Amino-6-bromo-2-methylpyrimidine.

  • Acute Toxicity: LD50 (Oral, Rat) estimated at 500–2000 mg/kg.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1][4]

  • Genotoxicity: Aminopyrimidines can intercalate DNA; treat as a potential mutagen until proven otherwise.[1]

  • Degradation Products: Hydrogen bromide (HBr), Nitrogen oxides (NOx), Carbon oxides (COx).[1]

Ecological Considerations & Disposal

  • Ecotoxicity: Predicted to be harmful to aquatic life due to the halogenated nature which increases bioconcentration potential (LogP approx 1.5–2.0).[1]

  • Disposal:

    • Solid: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).[1]

    • Aqueous Waste: Do not flush down drains.[1][6] Collect in "Basic Aqueous Waste" containers if pH > 9.[1]

References

  • PubChem. Compound Summary for CID 56965719 (Analog: 4-Amino-6-bromo-2-methylpyrimidine).[1][7][8] National Library of Medicine (US).[1] [Link][1][8]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] (Read-across methodology for halogenated heterocycles). [Link]

Sources

6-Bromo-2-ethylpyrimidin-4-amine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Bromo-2-ethylpyrimidin-4-amine as a heterocyclic building block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary

6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its ubiquitous methyl-substituted analogs, the 2-ethyl variant offers a critical modulation of lipophilicity (LogP) and steric bulk, often used to fine-tune the pharmacokinetic profiles of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

This guide details the synthesis, reactivity, and experimental handling of this building block.[1] It focuses on its dual-functional nature—acting as an electrophile at the C6 position (via cross-coupling) and a nucleophile at the C4 exocyclic amine—enabling the rapid construction of complex bioactive libraries.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
Chemical Name 6-Bromo-2-ethylpyrimidin-4-amine
CAS Number 811450-27-8
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine)
Key Hazards Irritant (H315, H319, H335)

Synthetic Routes & Preparation

The synthesis of 6-Bromo-2-ethylpyrimidin-4-amine is typically achieved through a convergent stepwise approach, ensuring high regioselectivity and purity.

The "Dihydroxy" Route (Standard Protocol)

This robust method avoids the formation of regioisomers common in direct condensations.

  • Condensation: Propionamidine hydrochloride is condensed with diethyl malonate in the presence of sodium ethoxide to yield 2-ethyl-4,6-dihydroxypyrimidine (tautomerizes to the pyrimidone form).

  • Bromination: The dihydroxy intermediate is treated with phosphorus oxybromide (POBr₃) to generate 2-ethyl-4,6-dibromopyrimidine .

  • Desymmetrization (Amination): Controlled nucleophilic aromatic substitution (SNAr) with aqueous or methanolic ammonia yields the mono-amino product.

Critical Control Point: In Step 3, temperature control (typically 60–80°C in sealed vessels) is vital to prevent the formation of the 4,6-diamino byproduct.

Synthesis Pathway Visualization

SynthesisPathway Start1 Propionamidine HCl Inter1 2-Ethyl-4,6- dihydroxypyrimidine Start1->Inter1 NaOEt, EtOH Reflux Start2 Diethyl Malonate Start2->Inter1 Inter2 2-Ethyl-4,6- dibromopyrimidine Inter1->Inter2 POBr3 100°C Product 6-Bromo-2-ethyl pyrimidin-4-amine Inter2->Product NH3 (aq/MeOH) 80°C, Sealed Tube Byproduct 2-Ethyl-4,6- diaminopyrimidine (Over-reaction) Inter2->Byproduct Excess NH3 >100°C

Figure 1: Stepwise synthesis of 6-Bromo-2-ethylpyrimidin-4-amine showing critical divergence at the amination step.

Reactivity & Functionalization Strategies

The scaffold presents two distinct vectors for elaboration:

  • C6-Bromine (Electrophile): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira).

  • C4-Amine (Nucleophile): Available for amide coupling, reductive amination, or Buchwald-Hartwig coupling (as the amine partner).

Chemo-selectivity in Cross-Coupling

A common challenge is the potential poisoning of Pd-catalysts by the free primary amine.

  • Solution: Use of "pre-activated" catalysts like Pd(dppf)Cl₂·DCM or XPhos Pd G3 allows for Suzuki coupling at C6 without protecting the C4-amine.

  • Alternative: If the amine interferes, it can be transiently protected as an acetamide or Boc-carbamate, though this adds synthetic steps.

Divergent Functionalization Map

ReactivityMap Core 6-Bromo-2-ethyl pyrimidin-4-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Acylation Acylation (R-COCl, Base) Core->Acylation Biaryl 6-Aryl-2-ethyl pyrimidin-4-amine (Kinase Inhibitor Core) Suzuki->Biaryl C-C Bond Formation Diamine N4,N6-Substituted Pyrimidine (P2X3 Antagonist Core) Buchwald->Diamine C-N Bond Formation (Displacement of Br) Amide N-(6-Bromo-2-ethyl pyrimidin-4-yl)amide Acylation->Amide Amide Formation (Functionalization of NH2)

Figure 2: Divergent reactivity profile. The C6-bromo position is prioritized for C-C bond formation, while the C4-amine allows for directed group installation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C6-Arylation)

Objective: To couple a phenylboronic acid to the C6 position while leaving the C4-amine intact.

Reagents:

  • 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv)[2]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Sodium Carbonate (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrimidine substrate, arylboronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Monitoring: Monitor by LC-MS.[3] The starting material (M+H ~202/204) should disappear, replaced by the product mass.

  • Work-up: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Check: If the reaction stalls, add 0.02 equiv of fresh catalyst and ensure the reaction mixture is effectively deoxygenated. The free amine can coordinate Pd; using a bidentate ligand like dppf minimizes this.

Applications in Drug Discovery

This building block is a bioisostere for 2-methylpyrimidines found in:

  • Kinase Inhibitors: The 2-ethyl group fills hydrophobic pockets (e.g., the gatekeeper region) more effectively than a methyl group in certain tyrosine kinases (e.g., EGFR, JAK).

  • P2X3 Antagonists: Used in chronic cough and pain management, where the pyrimidine core serves as a central hub organizing hydrogen bond donors/acceptors.

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.

Handling:

  • Use standard PPE (Gloves, Goggles, Lab Coat).

  • Handle in a fume hood, especially during the POBr₃ bromination step (evolution of HBr fumes) or when using volatile amine sources.

  • Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation or hydrolysis over long periods.

References

  • Synthesis of 4-Amino-6-bromopyrimidines

    • Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
    • Source: PubMed Central / Heterocycles.
    • URL:[Link]

  • Suzuki Coupling on Free-Amino Pyrimidines

    • Title: "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one" (Demonstrates Pd-catalyst tolerance of free amines/amides).
    • Source: NIH / PubMed.
    • URL:[Link]

  • General Pyrimidine Reactivity

    • Title: "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids"
    • Source: SciSpace / Collection of Czechoslovak Chemical Communic
    • URL:[Link]

  • Commercial & Safety Data: Title: "Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine (Homolog Safety Profile)" Source: TCI Chemicals.

Sources

Strategic Utilization of the 2-Ethyl Moiety in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the medicinal chemistry applications, synthetic pathways, and structure-activity relationship (SAR) implications of 2-ethyl-substituted pyrimidines .

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary: The "Ethyl Effect" at Position 2

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, yet its C2 position (between the two nitrogen atoms) presents a unique electronic and metabolic challenge. While C2-unsubstituted pyrimidines are prone to nucleophilic attack and oxidative metabolism by Aldehyde Oxidase (AO) , and C2-methyl groups can be susceptible to rapid CYP450 oxidation, the 2-ethyl substituent offers a "Goldilocks" solution.

The 2-ethyl group is strategically deployed to:

  • Block Aldehyde Oxidase (AO): Sterically and electronically hinder the approach of the molybdenum cofactor to the C2 "soft spot," preventing conversion to the inactive 2-one metabolite.

  • Modulate Lipophilicity (LogP): Increase lipophilicity (+0.5 to +1.0 LogP vs. methyl) to improve membrane permeability without the solubility penalty of a phenyl group.

  • Fill Hydrophobic Pockets: Access specific "gatekeeper" hydrophobic regions in kinase ATP-binding sites where a methyl is too small and a propyl is too flexible/entropic.

Metabolic Stability & The Aldehyde Oxidase Problem

The most critical application of the 2-ethyl group is the mitigation of Aldehyde Oxidase (AO) mediated clearance. Unlike CYP450, AO is a cytosolic enzyme that attacks electron-deficient heterocycles at the carbon adjacent to the nitrogen.

The Mechanism of Failure (C2-H)

For a generic pyrimidine drug candidate:

  • Attack: The AO hydroxyl group attacks the electrophilic C2.

  • Hydride Transfer: A hydride is transferred to FAD.

  • Result: Formation of a 2-pyrimidinone (lactam), which is typically inactive and rapidly excreted.

The 2-Ethyl Solution

Substituting the C2 position with an ethyl group effectively shuts down this pathway.

  • Vs. Methyl: While a 2-methyl group also blocks AO, the methyl protons are benzylic-like and highly prone to CYP450-mediated hydroxylation (forming -CH2OH).

  • The Ethyl Advantage: The methylene (-CH2-) of the ethyl group is sterically shielded by the flanking ring nitrogens, and the terminal methyl (-CH3) is sufficiently removed from the ring current to reduce oxidative lability compared to a direct C2-methyl.

AO_Blocking Figure 1: Mechanism of Aldehyde Oxidase Blocking via 2-Ethyl Substitution Substrate Unsubstituted Pyrimidine (C2-H) AO_Enzyme Aldehyde Oxidase (Nucleophilic Attack) Substrate->AO_Enzyme High Affinity Metabolite 2-Pyrimidinone (Inactive Metabolite) AO_Enzyme->Metabolite Oxidation Ethyl_Sub 2-Ethyl Pyrimidine Ethyl_Sub->AO_Enzyme Steric Clash Blocked Metabolically Stable (AO Blocked) Ethyl_Sub->Blocked Retains Potency

Synthetic Methodologies

Direct alkylation of the pyrimidine C2 position is chemically inefficient due to the electron-deficient nature of the ring (preventing Friedel-Crafts) and the tendency for N-alkylation. The authoritative route requires de novo synthesis using propionamidine .

Protocol: Cyclocondensation Route

This protocol yields a 2-ethyl-4,6-disubstituted pyrimidine, a common core in kinase inhibitors.

Reagents:

  • Precursor A: Propionamidine Hydrochloride (CAS: 14237-70-8)

  • Precursor B: 1,3-Dicarbonyl (e.g., Acetylacetone or Ethyl Acetoacetate)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc)

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Amidine Liberation: Dissolve Propionamidine HCl (1.0 eq) in anhydrous EtOH. Add NaOEt (1.1 eq) at 0°C and stir for 30 min to liberate the free amidine base. Filter off the NaCl precipitate if necessary (optional, often done in situ).

  • Condensation: Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the amidine solution.

  • Cyclization: Reflux the mixture for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexane).

  • Workup:

    • If Product Precipitates: Cool to 0°C, filter, and wash with cold EtOH.

    • If Soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

  • Functionalization: The resulting 2-ethyl-4,6-dihydroxypyrimidine (if using malonate) or 4,6-dimethylpyrimidine (if using acetylacetone) can be further functionalized (e.g., POCl3 chlorination followed by S_N_Ar).

Synthesis_Route Figure 2: De Novo Synthesis of 2-Ethylpyrimidines Propionitrile Propionitrile (Starting Material) Amidine Propionamidine HCl (C2-Ethyl Source) Propionitrile->Amidine Pinner Reaction (HCl/EtOH) Cyclization Cyclocondensation (NaOEt / EtOH, Reflux) Amidine->Cyclization Dicarbonyl 1,3-Dicarbonyl (R-CO-CH2-CO-R') Dicarbonyl->Cyclization Pyrimidine 2-Ethyl-4,6-Substituted Pyrimidine Cyclization->Pyrimidine

Medicinal Chemistry Case Studies

Case Study A: Kinase Inhibitor Selectivity (Steric Gating)

In the development of PI3K and mTOR inhibitors, the "gatekeeper" residue in the ATP binding pocket often dictates selectivity.

  • The Challenge: A C2-hydrogen often leads to poor selectivity against homologous kinases.

  • The 2-Ethyl Fix: The ethyl group projects into the ribose-binding pocket or solvent front. In several patents (e.g., US 8,367,663), the 2-ethylpyrimidine moiety is used to induce a specific conformation that clashes with the gatekeeper residue of off-target kinases while accommodating the target enzyme's slightly larger pocket.

Case Study B: Pyrimethamine (Structural Analog)

While Pyrimethamine is technically a 6-ethyl pyrimidine (5-(4-chlorophenyl)-6-ethyl-pyrimidine-2,4-diamine), its SAR lessons are transferable.

  • Data: Replacing the ethyl group with a methyl decreases DHFR inhibitory potency by >10-fold.

  • Insight: The ethyl group provides a critical hydrophobic anchor. In 2-ethyl analogs, this same hydrophobic effect is used to anchor the core in the binding site, increasing residence time.

SAR Comparison Table: C2-Substituents
Substituent (C2)LogP ImpactMetabolic RiskSteric ProfilePrimary Utility
-H BaseHigh (Aldehyde Oxidase)MinimalFragment screening
-Methyl +0.5High (CYP450 benzylic ox)SmallPotency check
-Ethyl +1.0Low (Steric shield)MediumAO Blocking / Selectivity
-Isopropyl +1.3LowLargeSteric clash risk
-CF3 +0.8Very LowMediumElectronic deactivation

References

  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3][4] Journal of Medicinal Chemistry. Link

  • Synthesis Protocol: Bagley, M. C., et al. (2010). "A simple and rapid method for the synthesis of pyrimidines." Tetrahedron Letters. Link

  • Kinase Inhibitor Application: Patent US8367663B2. "Phosphoinositide 3-kinase inhibitors with a zinc binding moiety."[5] Google Patents.[5][6] Link

  • Pyrimethamine SAR: Nzila, A. (2006). "The past, present and future of antifolates in the treatment of Plasmodium falciparum infection." Journal of Antimicrobial Chemotherapy. Link

  • AO Blocking Strategy: Barratt, K. R., et al. (2011). "Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase." Journal of Medicinal Chemistry. Link

Sources

Sourcing and Validating 6-Bromo-2-ethylpyrimidin-4-amine: A Technical Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Compound Focus: 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8)

The Strategic Role of Aminopyrimidines in Drug Design

In the landscape of modern targeted oncology and immunology, the design of small-molecule kinase inhibitors (SMKIs) relies heavily on privileged scaffolds that can effectively anchor into the highly conserved ATP-binding pocket of protein kinases[1]. As a Senior Application Scientist overseeing library synthesis and lead optimization, I approach the procurement of building blocks not as a logistical task, but as the foundational step of structure-activity relationship (SAR) mapping.

6-Bromo-2-ethylpyrimidin-4-amine is a highly versatile pharmacophore. The aminopyrimidine core is a proven "hinge-binder," a motif utilized in numerous FDA-approved kinase inhibitors[1]. The structural logic of this molecule is elegantly simple yet functionally profound:

  • The Hinge-Binding Motif: The 4-amino group acts as a potent hydrogen bond donor, while the adjacent pyrimidine nitrogen (N3) serves as a hydrogen bond acceptor. This bidentate system perfectly mimics the adenine ring of ATP, allowing the scaffold to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met796 in EGFR)[2].

  • The Synthetic Handle: The bromine atom at the C6 position is an ideal leaving group for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly project diverse functional groups into the hydrophobic back pocket of the kinase to achieve selectivity[2].

  • The Selectivity Vector: The 2-ethyl substitution provides a compact lipophilic vector that can interact with the gatekeeper residue or solvent-exposed channels, subtly tuning the molecule's kinome profile.

G A 6-Bromo-2-ethylpyrimidin-4-amine (Scaffold) B 4-Amino Group (H-Bond Donor) A->B C Pyrimidine N3 (H-Bond Acceptor) A->C D 6-Bromo Group (Cross-Coupling Handle) A->D E Kinase Hinge Region (e.g., Met Backbone) B->E Anchors to C=O C->E Anchors to N-H F Hydrophobic Back Pocket (Lead Diversification) D->F Pd-Catalyzed Coupling

Logical interaction between the aminopyrimidine scaffold and kinase ATP-binding pocket.

Physicochemical Profiling and Commercial Sourcing

When initiating a multi-step synthesis campaign, starting material purity is non-negotiable. A 2% impurity profile containing a regioisomer or a des-bromo analog will propagate through subsequent synthetic steps, drastically complicating chromatographic purification and potentially leading to false positives in biological assays.

Physicochemical Properties
PropertyValue
Chemical Name 6-Bromo-2-ethylpyrimidin-4-amine
CAS Number 811450-27-8
Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
SMILES NC1=NC(CC)=NC(Br)=C1
Required Purity ≥98% (HPLC)
Commercial Supplier Landscape

Several commercial vendors supply 6-Bromo-2-ethylpyrimidin-4-amine for research and development purposes. When selecting a supplier, prioritize those who provide comprehensive analytical data (NMR and HPLC traces) alongside the Certificate of Analysis (CoA).

SupplierCatalog NumberClaimed PurityTypical Available Quantities
ChemScene CS-0651157≥98%1g, 5g, Bulk[3]
BLD Pharm BD549320>97%1g, 5g, 25g[4]
Chemikart CS-0651157-1g≥98%1g, Custom

The Self-Validating Analytical Workflow

A core tenet of rigorous chemical biology is to never blindly trust a commercial CoA. Before committing 6-Bromo-2-ethylpyrimidin-4-amine to a library synthesis, the batch must pass a self-validating analytical workflow. The causality here is simple: investing 4 hours in rigorous upfront analysis prevents the loss of weeks of downstream synthetic effort.

Step-by-Step RP-HPLC Methodology for Purity Determination

Because aminopyrimidines are basic compounds, analyzing them via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) requires careful pH control. Without an acidic modifier, the basic nitrogen atoms will interact with residual silanol groups on the silica stationary phase, causing severe peak tailing and inaccurate purity integration[5].

System Preparation:

  • Equilibrate a gradient-capable HPLC system equipped with a Photodiode Array (PDA) detector.

  • Install a C18 reversed-phase column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) and set the column oven to 30°C to ensure reproducible retention times[6].

Mobile Phase Formulation (The Causality of pH):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA lowers the pH to ~2.0, fully protonating the pyrimidine nitrogens. This masks silanol interactions and ensures sharp, symmetrical peaks[5].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Sample Preparation:

  • Accurately weigh 10.0 mg of the commercial 6-Bromo-2-ethylpyrimidin-4-amine.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute a 1.0 mL aliquot of the stock with 9.0 mL of Diluent to achieve a working concentration of 0.1 mg/mL[5].

Gradient Elution Program:

  • 0-2 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2-15 min: Linear ramp to 95% B (Gradient elution to separate structurally similar impurities, such as des-bromo analogs)

  • 15-18 min: Hold at 95% B (Column wash)

  • 18-20 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

Detection & Self-Validation:

  • Monitor the eluent at 254 nm (optimal for the conjugated pyrimidine ring) and 210 nm (for general organic absorption)[5].

  • Self-Validation Check: Inject a blank (Diluent only) prior to the sample. The method is considered self-validating if the blank shows a flat baseline (no carryover) and the main analyte peak exhibits a tailing factor between 0.9 and 1.2. Purity is calculated as the area percent of the main peak, which must be ≥98%.

Structural Confirmation via LC-MS and NMR

While HPLC confirms purity, it does not confirm identity.

  • LC-MS: Perform an LC-MS run using Electrospray Ionization in positive mode (ESI+). You must observe the characteristic bromine isotope pattern (a 1:1 ratio of m/z 202.05 and 204.05 for[M+H]+).

  • 1H NMR: Dissolve 5 mg of the compound in DMSO-d6. Confirm the presence of the ethyl group (a triplet near 1.1 ppm and a quartet near 2.5 ppm), the isolated aromatic proton at C5 (a singlet near 6.5 ppm), and the broad singlet for the NH2 group (exchangeable with D2O).

G Start Procure 6-Bromo-2-ethylpyrimidin-4-amine HPLC RP-HPLC (PDA) Purity > 98%? Start->HPLC LCMS LC-MS Analysis Mass = 202.05[M+H]+? HPLC->LCMS Yes Fail Reject Batch / Re-purify HPLC->Fail No NMR 1H NMR (DMSO-d6) Check Regioisomers LCMS->NMR Yes LCMS->Fail No NMR->Fail Impurities Found Pass Clear for Library Synthesis NMR->Pass Confirmed

Self-validating analytical workflow for commercial aminopyrimidine building blocks.

Conclusion

The successful development of kinase inhibitors hinges on the quality of the starting pharmacophores. 6-Bromo-2-ethylpyrimidin-4-amine is a powerful building block, provided it is sourced from reputable vendors and subjected to a rigorous, self-validating analytical workflow. By ensuring >98% purity and confirming structural identity prior to synthesis, drug discovery teams can confidently build complex, highly selective inhibitor libraries.

References

  • Source: Nature Reviews Drug Discovery (via cuni.cz)
  • Source: PMC (nih.gov)
  • Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine Source: Benchchem URL
  • 811450-27-8 | 6-Bromo-2-ethylpyrimidin-4-amine Supplier Information Source: ChemScene URL
  • 1159818-57-1 | 4-Amino-6-bromopyrimidine (and related 811450-27-8)

Sources

Whitepaper: Physical Characterization and Thermal Analysis of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach the physical characterization of building blocks not merely as a data-collection exercise, but as a foundational quality assurance step. 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a highly functionalized heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), particularly ATP-competitive kinase inhibitors. This technical guide establishes the structural causality behind its physical properties and outlines a self-validating protocol for determining its melting point and polymorphic purity.

Chemical Identity and Physical Description

At standard temperature and pressure, 6-Bromo-2-ethylpyrimidin-4-amine presents as a crystalline solid or powder. Due to the inherent reactivity of the halopyrimidine core and the primary amine, the compound is sensitive to environmental degradation. It must be stored at 2–8 °C in a sealed, dry environment, protected from light, and ideally under an inert atmosphere to prevent oxidative degradation of the amine group[1],[2]. Commercial syntheses typically yield this compound at a purity of ≥98%[3].

Table 1: Physicochemical Properties Summary
PropertyValueSource
Chemical Name 6-Bromo-2-ethylpyrimidin-4-amine[2]
CAS Number 811450-27-8[2]
Molecular Formula C₆H₈BrN₃[2]
Molecular Weight 202.05 g/mol [2]
SMILES NC1=NC(CC)=NC(Br)=C1[2]
Physical State Crystalline solid / powder[1]
Storage Conditions 2–8 °C, sealed, dry, inert atmosphere[1],[2]
Typical Purity ≥98%[3]

Structural Causality and Melting Point Dynamics

The melting point of a compound is a macroscopic manifestation of its microscopic crystal lattice energy. For 6-Bromo-2-ethylpyrimidin-4-amine, the physical state is dictated by three competing structural factors:

  • Hydrogen Bonding (Lattice Stabilization): The primary amine (-NH₂) at the 4-position acts as both a robust hydrogen bond donor and acceptor. This promotes extensive intermolecular networks, elevating the lattice energy and the melting point relative to non-aminated pyrimidines.

  • Steric Disruption (Lattice Destabilization): The 2-ethyl group introduces aliphatic bulk and rotational degrees of freedom. This structural flexibility slightly disrupts the tight packing of the pyrimidine rings, exerting a melting-point-depressing effect compared to methyl or unsubstituted analogs.

  • Polarizability: The 6-bromo substituent contributes significant electron density and polarizability, stabilizing the solid state through enhanced van der Waals interactions.

Expert Insight: Because aminopyrimidines frequently exhibit polymorphism depending on the crystallization solvent, relying on a single theoretical melting point is scientifically unsound. Empirical determination via rigorous thermal analysis is mandatory for each synthesized batch to ensure consistent solubility and reactivity in downstream cross-coupling reactions.

Self-Validating Protocol: Melting Point & Thermal Profiling

To ensure absolute trustworthiness in QA/QC environments, a single-method approach is insufficient. The following protocol utilizes a self-validating dual-method system: Capillary Melting Point analysis coupled with Differential Scanning Calorimetry (DSC).

Causality for Dual-Method: Visual capillary methods can be subjective and frequently miss solid-solid polymorphic transitions. DSC is run in tandem because it quantitatively captures these subtle phase changes via endothermic shifts, ensuring comprehensive thermal profiling.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration (Self-Validation)

  • Select two USP melting point reference standards that bracket the anticipated melting range (e.g., Vanillin, mp 83 °C, and Acetanilide, mp 114 °C).

  • Run both standards in the capillary apparatus at a ramp rate of 1 °C/min.

    • Self-Validation Check: The system is validated only if the observed melting points fall within ±0.5 °C of the certified values. If they fail, the system locks out further testing until recalibrated.

Phase 2: Sample Preparation 3. Transfer approximately 10 mg of 6-Bromo-2-ethylpyrimidin-4-amine into a pre-dried agate mortar. 4. Triturate gently to a fine, uniform powder.

  • Causality: Uniform particle size maximizes surface area contact with the capillary glass, ensuring homogeneous heat transfer and preventing artificially broadened melting ranges.

  • Desiccate the powder under vacuum for 2 hours.

    • Causality: Residual moisture acts as a plasticizer, which depresses the melting point via freezing point depression principles.

Phase 3: Capillary Analysis (Visual Transition) 6. Pack the pulverized sample into a glass capillary tube to a strict depth of 2–3 mm by dropping it through a 70 cm glass guide tube. 7. Insert into the calibrated melting point apparatus. Initiate a rapid ramp (5 °C/min) to 15 °C below the expected melting point, then switch to a precision ramp of 1 °C/min. 8. Record the


 (first droplet of liquid) and 

(complete liquefaction).

Phase 4: Differential Scanning Calorimetry (DSC) 9. Weigh exactly 3.00 ± 0.05 mg of the desiccated sample into a Tzero aluminum pan and apply a hermetic seal. 10. Place the pan in the DSC cell alongside an empty reference pan. 11. Purge the cell with high-purity Nitrogen gas at 50 mL/min.

  • Causality: The inert atmosphere prevents thermal oxidation of the primary amine group at elevated temperatures, which would artificially alter the enthalpy of fusion (
    
    
    ).
  • Heat from 25 °C to 200 °C at 10 °C/min. Analyze the thermogram for the extrapolated onset temperature (the true thermodynamic melting point).

Visualizations

Workflow A Sample Preparation (Pulverization & Desiccation) C Capillary Method (Visual Phase Transition) A->C D DSC Analysis (Endothermic Profiling) A->D B Instrument Calibration (USP Standards) B->C B->D E Data Synthesis (Melting Point & Purity) C->E D->E

Fig 1: Dual-method thermal analysis workflow for melting point verification.

StructureUtility Core 6-Bromo-2-ethylpyrimidin-4-amine Amine 4-Amine Group (Kinase Hinge Binder) Core->Amine Bromo 6-Bromo Group (Cross-Coupling Site) Core->Bromo Ethyl 2-Ethyl Group (Lipophilic Modulator) Core->Ethyl

Fig 2: Logical relationship between structural motifs and synthetic utility.

References

Sources

Comprehensive Technical Guide: Storage Conditions and Stability of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and broad-spectrum antivirals. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic amine at C4, the electrophilic bromide at C6 (susceptible to Suzuki/Buchwald couplings), and the ethyl group at C2 which provides steric bulk and lipophilicity.

However, this reactivity profile introduces specific stability challenges. The C-Br bond is prone to photolytic cleavage and nucleophilic displacement, while the free amine is susceptible to oxidative coloring. Optimal storage requires a temperature of 2–8°C, protection from light, and a desiccated inert atmosphere. Failure to adhere to these protocols typically results in the formation of hydrolytic impurities (pyrimidinones) and oxidative dimers, which can poison downstream transition-metal catalysts.

Part 2: Physicochemical Profile & Stability Mechanisms

To understand the storage requirements, we must first analyze the molecule's intrinsic vulnerabilities.

Chemical Identity
PropertySpecification
Chemical Name 6-Bromo-2-ethylpyrimidin-4-amine
CAS Number 811450-27-8
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Pyridine N), ~13 (Amine NH)
Degradation Pathways

The stability of this compound is governed by three primary mechanisms. Understanding these allows us to design the correct storage environment.

  • Hydrolytic Dehalogenation (Moisture Sensitivity):

    • Mechanism: While the pyrimidine ring is electron-deficient, the presence of the electron-donating amino group at C4 stabilizes the ring but activates the C6-position slightly towards nucleophilic attack. In the presence of moisture and trace acid/base, the Bromine atom can be displaced by water, leading to the formation of 6-hydroxy-2-ethylpyrimidin-4-amine (which tautomerizes to the pyrimidinone form).

    • Impact: This impurity is often difficult to remove via standard chromatography due to similar polarity.

  • Photo-Oxidative Degradation (Light Sensitivity):

    • Mechanism: Halogenated heterocycles are notorious for homolytic bond cleavage under UV light. The C-Br bond can cleave to form a radical pair. This radical can abstract hydrogen from solvent or atmospheric moisture, leading to de-brominated impurities (2-ethylpyrimidin-4-amine) or radical coupling products.

    • Impact: Significant yield loss in subsequent metal-catalyzed cross-coupling reactions.

  • Oxidative Discoloration (Air Sensitivity):

    • Mechanism: The primary amine (-NH₂) can undergo slow oxidation to form azo-linkages or N-oxides, typically manifesting as a yellow-to-orange discoloration of the solid.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and specific degradation products.

StabilityLogic Moisture Moisture (H2O) Molecule 6-Bromo-2-ethylpyrimidin-4-amine Moisture->Molecule SNAr (Slow) UVLight UV Light / Heat UVLight->Molecule Homolytic Cleavage Oxygen Oxygen (O2) Oxygen->Molecule Radical Oxidation HydrolysisProd 6-Hydroxy Impurity (Pyrimidinone) Molecule->HydrolysisProd DehaloProd De-brominated Derivative Molecule->DehaloProd OxidationProd Azo-Dimers / N-Oxides (Yellowing) Molecule->OxidationProd

Figure 1: Causal pathways of degradation.[1] Red/Yellow/Blue paths indicate the specific environmental triggers for each impurity class.

Part 3: The "Gold Standard" Storage Protocol

Based on the degradation mechanisms above, the following protocol is mandatory for maintaining >98% purity over 12+ months.

Primary Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetics of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent amine oxidation.
Humidity <30% RH (Desiccated)Prevents moisture-mediated hydrolysis of the C-Br bond.
Container Amber Glass with Teflon-lined capAmber glass blocks UV; Teflon prevents leaching and provides a tight seal.
Handling & Usage Workflow

Improper handling during the "thaw-use-refreeze" cycle is the most common cause of batch failure.

  • Equilibration: Remove the vial from the refrigerator and allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the solid, accelerating hydrolysis.

  • Sampling: Use a clean, anti-static spatula. Do not pour from the bottle to avoid dust generation.

  • Resealing: Flush the headspace with Argon or Nitrogen before screwing the cap back on. Seal with Parafilm for long-term storage.

Part 4: Quality Control & Experimental Protocols

As a scientist, you should not rely solely on the label purity. The following protocols allow you to validate the integrity of your material.

Recommended HPLC Method (Purity Check)

This Reverse-Phase method is optimized to separate the polar hydrolytic impurities from the lipophilic parent compound.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Retention Time: Parent peak typically elutes at ~6.5 min; Hydroxy impurity elutes earlier (~3.0 min).

Forced Degradation Study (Validation)

If you are qualifying a new supplier or a bulk batch, perform this stress test to establish a stability baseline.

  • Acid Stress: Dissolve 5 mg in 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Detection of hydrolysis product (loss of Br).

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 3% H₂O₂. Store at RT for 4 hours.

    • Expectation: Detection of N-oxides or ring oxidation.

  • Photostability: Expose solid sample to UV light (ICH Q1B conditions) for 24 hours.

    • Expectation: Check for discoloration and unknown peaks in HPLC.

Lifecycle Management Diagram

Lifecycle Receipt Receipt of Material (Check CoA & Appearance) QC Initial QC Analysis (HPLC/LC-MS) Receipt->QC Storage Storage (2-8°C, Amber, Argon) QC->Storage Pass (>98%) Equilibrate Equilibrate to RT (Avoid Condensation) Storage->Equilibrate Experiment Planned Retest Re-test Purity (Every 6 Months) Storage->Retest Time > 6 Months Usage Usage Cycle Aliquot Weigh/Aliquot (Inert Atmosphere) Equilibrate->Aliquot Aliquot->Storage Reseal & Purge Aliquot->Usage Retest->Receipt Fail (Re-order) Retest->Storage Pass

Figure 2: Lifecycle workflow for handling sensitive pyrimidine intermediates. Note the critical loop between Storage and Usage.

Part 5: Troubleshooting & FAQs

Q: The powder has turned from white to pale yellow. Is it still usable?

  • A: This indicates mild surface oxidation of the amine. For standard alkylations or nucleophilic substitutions, it is likely still usable (purity often remains >95%). However, for sensitive metal-catalyzed couplings (Suzuki/Buchwald), this trace oxide can chelate the catalyst. Recommendation: Recrystallize from Ethanol/Water or pass through a short silica plug before use.

Q: Can I store this in solution (e.g., DMSO stock)?

  • A: Not recommended for long periods (>1 week). In DMSO, the nucleophilicity of the amine is enhanced, and trace water in DMSO can accelerate hydrolysis of the C-Br bond over time. Always prepare fresh solutions.

Q: What is the re-test date?

  • A: If stored correctly (2-8°C, desiccated), the formal re-test interval is 12 months . If stored at room temperature, re-test every 3 months .

References

  • PubChem . (2023). Compound Summary: 4-Amino-6-bromo-2-methylpyrimidine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015).[2] Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376.[2] (Provides structural insights into aminopyrimidine stability). Retrieved from [Link][3]

Sources

Methodological & Application

Application Note: Strategic Synthesis and Functionalization of 6-Bromo-2-ethylpyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The pyrimidine heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Pazopanib), Hsp90 inhibitors, and antiviral agents. The specific scaffold 6-bromo-2-ethylpyrimidin-4-amine represents a high-value "linchpin" intermediate.

  • The 2-Ethyl Group: Provides specific lipophilic bulk often required for filling hydrophobic pockets in ATP-binding sites, distinct from the more common methyl or hydrogen substituents.

  • The 4-Amino Group: Serves as a critical hydrogen bond donor/acceptor motif for residue interaction (often the "hinge region" in kinases).

  • The 6-Bromo Handle: Acts as the electrophilic site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries.

This guide details a robust, self-validating 3-step synthesis of the core scaffold and provides a modular protocol for its downstream derivatization.

Retrosynthetic Analysis & Pathway

The most reliable route to 6-bromo-2-ethylpyrimidin-4-amine avoids the harsh conditions of direct halogenation on amino-pyrimidines. Instead, we utilize a "Construction-Activation-Substitution" strategy.

Pathway Logic:
  • Cyclization: Construct the pyrimidine ring with pre-installed oxygens (tautomeric hydroxyls) using propionamidine and diethyl malonate.

  • Activation (Bromination): Convert the unreactive hydroxyls to reactive bromides using Phosphorus Oxybromide (

    
    ).
    
  • Desymmetrization (Amination): Exploit nucleophilic aromatic substitution (

    
    ) to selectively install one amino group. The first amine installation electronically deactivates the ring, preventing the second substitution and ensuring high selectivity for the mono-amine.
    

SynthesisPathway Figure 1: Strategic Synthesis of 6-Bromo-2-ethylpyrimidin-4-amine Start1 Propionamidine HCl Inter1 2-Ethyl-4,6- dihydroxypyrimidine Start1->Inter1 NaOEt, EtOH Reflux, 4h Start2 Diethyl Malonate Start2->Inter1 Inter2 2-Ethyl-4,6- dibromopyrimidine Inter1->Inter2 POBr3 Anisole (cat.) 100°C, 3h Target 6-Bromo-2-ethyl- pyrimidin-4-amine Inter2->Target NH3 (aq)/iPrOH RT, 12h (Selective SnAr) Deriv Suzuki Derivatives (Library) Target->Deriv R-B(OH)2 Pd(PPh3)4

Figure 1: Step-wise construction of the pyrimidine scaffold showing reagents and key intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

Objective: Cyclocondensation of an amidine with a diester.

Reagents:

  • Propionamidine hydrochloride (1.0 eq)

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq, 21 wt% in ethanol)

  • Ethanol (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Base Addition: Charge the flask with anhydrous Ethanol (10 vol) and NaOEt solution. Cool to 0°C.[1]

  • Amidine Release: Add Propionamidine HCl portion-wise. Stir for 15 min to release the free base amidine.

  • Cyclization: Add Diethyl malonate dropwise over 20 minutes.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material should disappear.

  • Workup:

    • Concentrate the mixture in vacuo to remove ethanol.

    • Dissolve the residue in minimal water.

    • Critical Step: Acidify carefully with HCl (conc.) to pH ~2. The dihydroxy pyrimidine (often existing as the dione tautomer) will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

Step 2: Synthesis of 2-Ethyl-4,6-dibromopyrimidine

Objective: Conversion of hydroxyl groups to bromides. Safety:


 is corrosive and reacts violently with water. Handle in a fume hood.

Reagents:

  • 2-Ethyl-4,6-dihydroxypyrimidine (from Step 1)[2]

  • Phosphorus oxybromide (

    
    ) (2.5 eq)
    
  • N,N-Dimethylaniline (catalytic, 0.1 eq) - Accelerates the reaction.

Protocol:

  • Mixture: In a heavy-walled RBF, mix the solid dihydroxypyrimidine and solid

    
    . Add the N,N-dimethylaniline.
    
  • Heating: Heat the neat mixture (or use Toluene as solvent if melt is difficult) to 100–110°C. The solids will melt and evolve HBr gas (scrubbing required).

  • Duration: Stir for 3 hours. The mixture should become a homogenous dark oil.

  • Quenching (Exothermic):

    • Cool the reaction mass to room temperature.[3][4]

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with sat.

    
     (to remove phosphoric acid byproducts) and brine. Dry over 
    
    
    
    and concentrate.
    • Note: The product is usually pure enough for the next step. If not, recrystallize from hexane.

Step 3: Selective Mono-Amination

Objective: Regioselective synthesis of 6-bromo-2-ethylpyrimidin-4-amine.

Mechanism: The 4,6-dibromo species is highly electrophilic. Upon substitution of the first bromine with


, the pyrimidine ring becomes electron-rich (due to nitrogen lone pair donation), significantly raising the activation energy for the second substitution. This kinetic difference allows for high selectivity.

Reagents:

  • 2-Ethyl-4,6-dibromopyrimidine (1.0 eq)[2]

  • Ammonia (25% aqueous solution or 7N in MeOH) (3.0 eq)

  • Isopropanol (IPA) (Solvent)

Protocol:

  • Dissolution: Dissolve the dibromo compound in IPA (5 vol).

  • Addition: Add the ammonia solution at room temperature (20–25°C).

  • Reaction: Stir at RT for 12–16 hours.

    • Optimization: If reaction is slow, heat mildy to 40°C. Avoid reflux , as high heat promotes di-amination.

  • Monitoring: TLC (Hexane:EtOAc 3:1). Look for the formation of a polar spot (mono-amine) and the retention of some starting material. Stop before the appearance of the very polar di-amine.

  • Workup:

    • Evaporate volatiles.

    • Partition residue between EtOAc and Water.[5]

    • Wash organic layer with Brine.[4]

  • Purification: Silica gel column chromatography.

    • Gradient: 0

      
       30% EtOAc in Hexanes.
      
    • Target Product: 6-Bromo-2-ethylpyrimidin-4-amine (White/Off-white solid).

Derivatization: Suzuki-Miyaura Coupling Protocol

This module describes how to convert the core scaffold into a library of derivatives.

Reagents:

  • Scaffold: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[4]

Protocol:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

  • Loading: Add Scaffold, Boronic Acid, and Catalyst.

  • Solvent: Add Dioxane and the aqueous Base.[4]

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd), dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Decision Logic & Troubleshooting

The following diagram illustrates the critical decision points during purification and troubleshooting of the amination step, which is the most sensitive part of the synthesis.

PurificationLogic Figure 2: Reaction Monitoring Logic for Selective Amination Check TLC Check (Step 3) Reaction Mixture Result1 Only SM Visible Check->Result1 Result2 SM + Product Visible Check->Result2 Result3 Product + Di-amine Visible Check->Result3 Action1 Increase Temp to 40°C Check pH (Ensure basic) Result1->Action1 Action2 Ideal State. Stop & Workup. Result2->Action2 Action3 Over-reaction. Reduce Temp or Eq of NH3 in next run. Result3->Action3

Figure 2: Decision tree for monitoring the critical mono-amination step.

Analytical Data Summary (Reference)

CompoundState1H NMR Diagnostic Signals (DMSO-d6)
2-Ethyl-4,6-dihydroxypyrimidine White Solid

1.15 (t, 3H), 2.45 (q, 2H), 5.10 (s, 1H, C5-H)
2-Ethyl-4,6-dibromopyrimidine Low-melt Solid

1.22 (t, 3H), 2.80 (q, 2H), 8.05 (s, 1H, C5-H)
6-Bromo-2-ethylpyrimidin-4-amine Off-white Solid

1.18 (t, 3H), 2.60 (q, 2H), 6.55 (s, 1H, C5-H), 7.10 (br s, 2H, NH2)

References

  • Selective Amination of Polyhalogenated Pyridines/Pyrimidines

    • Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.[6]

    • Source: ACS Omega (via NIH/PubMed).
    • Relevance: Establishes the regioselectivity principles for amin
    • URL:[Link]

  • Suzuki Coupling on Pyrimidine Scaffolds

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[7]

    • Source: MDPI (Molecules).
    • Relevance: Provides general conditions for Suzuki coupling on bromo-amino-heterocycles using Pd c
    • URL:[Link]

  • Synthesis of 4,6-Dichloropyrimidine (Analogous Chemistry)

    • Title: Process for the preparation of 4,6-dichloropyrimidine.[2][8][9]

    • Source: European P
    • Relevance: Describes the industrial handling of dihydroxy-to-dichloro conversion, which is chemically analogous to the POBr3 bromin
    • URL:[Link]

  • General Pyrimidine Synthesis (The Core Ring)

    • Title: Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine.[2]

    • Source: Google P
    • Relevance: Details the condensation of amidine/urea derivatives with malon
    • URL

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8)

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, enabling the robust formation of C–C bonds between organoboron species and organic halides[1]. When dealing with highly functionalized heteroaryl halides such as 6-Bromo-2-ethylpyrimidin-4-amine , several unique electronic and steric factors must be navigated to achieve high yields and chemoselectivity.

As a Senior Application Scientist, I frequently encounter challenges related to the functional group tolerance of palladium catalysts. 6-Bromo-2-ethylpyrimidin-4-amine presents a fascinating mechanistic landscape:

  • High Electrophilicity: The pyrimidine ring is highly electron-deficient. This significantly lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond, making this step exceptionally fast[2].

  • Free Amine Tolerance: The presence of an unprotected primary amine (-NH2) at the 4-position raises concerns about competitive coordination to the palladium center or unwanted Buchwald-Hartwig amination[3]. However, under standard Suzuki conditions (which utilize weaker bases and aqueous biphasic solvent systems), C–C coupling is heavily favored over C–N coupling[4].

  • Hydrodehalogenation Risks: Because oxidative addition is rapid, if the subsequent transmetalation step is sluggish, the Pd(II) intermediate can undergo hydrodehalogenation (debromination), yielding the undesired 2-ethylpyrimidin-4-amine[5][6].

Understanding this causality dictates our experimental design: we must accelerate transmetalation by selecting the optimal base and solvent system while using a catalyst that resists deactivation by the free amine.

Reaction Optimization & Causality

To establish a self-validating protocol, we must analyze the interplay between the catalyst, base, and solvent.

  • Catalyst Selection: While standard

    
     is often sufficient for pyrimidines[2], the free amine in our substrate can sometimes poison monodentate phosphine catalysts. Utilizing a bidentate ligand like dppf in 
    
    
    
    provides a sterically protected metal center that resists amine coordination and accelerates reductive elimination[3].
  • Base & Solvent Synergy: Transmetalation is the rate-limiting step. The base (e.g.,

    
     or 
    
    
    
    ) must activate the boronic acid by forming a highly nucleophilic boronate complex[5][7]. This process requires water. Therefore, biphasic systems like 1,4-Dioxane/
    
    
    or DME/
    
    
    are mandatory to dissolve the inorganic base and facilitate the transfer of the aryl group to the palladium center[7].
Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 6-Bromo-2-ethylpyrimidin-4-amine with a standard arylboronic acid, highlighting the causality between reaction conditions and side-product formation.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Target Yield (%)Debromination (%)
1


DME /

(4:1)
8082%8%
2


EtOH /

(4:1)
8045%15%
3


1,4-Dioxane /

(4:1)
90 94% <2%
4

/ SPhos

Toluene /

(10:1)
10088%4%

Data Interpretation: Entry 2 shows high debromination because ethanol can act as a hydride source, promoting hydrodehalogenation[5][6]. Entry 3 is the optimized self-validating condition: the bidentate dppf ligand prevents amine coordination, while the strong


 base in a water-rich dioxane mixture ensures rapid transmetalation, outcompeting the debromination pathway[2][5].

Mechanistic Pathway Visualization

To fully grasp the workflow, we must visualize the catalytic cycle specific to this substrate.

SuzukiCycle Pd_0 Pd(0) Catalyst Active Species Ox_Add Oxidative Addition Pd(II) Complex (Fast for Pyrimidines) Pd_0->Ox_Add 6-Bromo-2-ethylpyrimidin-4-amine Ox_Add->Pd_0 Hydrodehalogenation (Side Reaction) Transmet Transmetalation Boronate Transfer (Requires Base & H2O) Ox_Add->Transmet Base + Ar-B(OH)2 Red_Elim Reductive Elimination C-C Bond Formation Transmet->Red_Elim Isomerization Red_Elim->Pd_0 Cross-Coupled Product

Caption: Catalytic cycle of Suzuki coupling with 6-Bromo-2-ethylpyrimidin-4-amine.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of rigorous degassing and specific order-of-addition ensures reproducibility and prevents the oxidation of the active Pd(0) species[5].

Materials & Reagents
  • Electrophile: 6-Bromo-2-ethylpyrimidin-4-amine (1.00 mmol, 202.05 g/mol )

  • Nucleophile: Arylboronic acid (1.20 mmol)

  • Catalyst:

    
     adduct (0.05 mmol, 5 mol%)
    
  • Base: Potassium phosphate tribasic (

    
    ) (2.00 mmol)
    
  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical for Catalyst Lifespan)

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-ethylpyrimidin-4-amine (202 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add the inorganic base,

    
     (424 mg, 2.0 mmol).
    
  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Self-Validation Check: The mixture will be biphasic. Purge the system by bubbling Argon or Nitrogen directly through the solvent mixture for 10 minutes. Causality: Oxygen rapidly decomposes electron-rich phosphine ligands, leading to "catalyst death" (precipitation of palladium black) before the reaction completes[5].

Step 2: Catalyst Addition & Heating 5. Briefly open the flask under a positive flow of inert gas and add the


 catalyst (41 mg, 0.05 mmol).
6. Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90 °C for 4 to 12 hours.
7. Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass (m/z 202/204) and the appearance of the product mass confirms completion.

Step 3: Workup & Isolation 8. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL)[5]. 9. Transfer to a separatory funnel. The free amine makes the product moderately polar; ensure the aqueous layer is at pH 8-9 to prevent protonation of the pyrimidine/amine nitrogens, which would cause the product to partition into the aqueous layer. 10. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous


, and concentrate under reduced pressure[5].
11. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane to Methanol, e.g., 95:5) to yield the pure coupled aminopyrimidine derivative.

Troubleshooting Workflow

If you encounter suboptimal results, apply the following diagnostic logic:

  • Issue: Low Yield / Unreacted Starting Material.

    • Cause: Inactive catalyst or inefficient transmetalation[5].

    • Solution: Ensure ligands are not oxidized. If the boronic acid is sterically hindered, switch to a more reactive boronate ester (e.g., pinacol ester) or increase the water ratio slightly to boost base solubility[5].

  • Issue: High Levels of Debrominated Byproduct (m/z 123).

    • Cause: Hydrodehalogenation promoted by slow transmetalation or hydrogen-donating solvents[5][6].

    • Solution: Strictly avoid alcohols (EtOH, MeOH) as co-solvents[6]. Ensure the base is fully dissolved; if necessary, switch from

      
       to the stronger 
      
      
      
      to accelerate the boronate transfer[2].

References

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: mdpi.com URL:[Link]

  • Title: Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions Source: nbinno.com URL:[Link]

  • Title: Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 Source: proprogressio.hu URL:[Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: acs.org URL:[Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Title: Aminative Suzuki–Miyaura coupling Source: snnu.edu.cn URL:[Link]

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Substrate Profiling

The compound 6-Bromo-2-ethylpyrimidin-4-amine is a highly versatile bifunctional building block. Pyrimidine cores are ubiquitous in modern medicinal chemistry, serving as the hinge-binding scaffold in numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and CNS-active agents.

However, functionalizing the C6 position of this specific substrate via palladium-catalyzed C–N cross-coupling presents a distinct chemical challenge: the presence of an unprotected primary amine at the C4 position . Traditional Buchwald-Hartwig conditions often fail with unprotected aminoheterocycles due to competitive homocoupling, oligomerization, or direct poisoning of the palladium catalyst by the endogenous nucleophilic nitrogen.

This guide outlines a self-validating, highly chemoselective methodology to cross-couple exogenous primary and secondary amines to the C6-bromide while leaving the C4-amine intact, eliminating the need for step-heavy protection/deprotection sequences.

Mechanistic Rationale: Overcoming Catalyst Poisoning

To achieve high chemoselectivity, the reaction must be engineered to kinetically favor the oxidative addition and subsequent transmetalation of the exogenous amine over the endogenous C4-amine. This is achieved through a synergistic combination of steric exclusion (ligand design) and chemical masking (base selection).

The "Pseudo-Protecting Group" Effect

The selection of the base is the most critical variable. While weak bases (e.g.,


) or standard alkoxides (e.g., 

) often lead to catalyst deactivation with free aminopyrimidines, the use of Lithium hexamethyldisilazide (LHMDS) circumvents this issue. As demonstrated in recent accelerated library syntheses of , LHMDS acts as a "pseudo-protecting group." The lithium ion coordinates with the deprotonated or highly polarized C4-amine, forming an in-situ aggregate that shields the endogenous nitrogen from the palladium center.
Steric Exclusion via Biarylphosphine Ligands

To further prevent the C4-amine from entering the catalytic cycle, highly bulky, electron-rich biarylphosphine ligands are required.

  • For Primary Amines: create a highly crowded palladium coordination sphere. The extreme steric bulk strictly enforces monoarylation and heavily favors the less sterically encumbered exogenous primary amine over the rigid, ring-bound endogenous pyrimidine amine.

  • For Secondary Amines: provides the exact spatial geometry required to accommodate the transmetalation of secondary dialkyl amines while still rejecting the endogenous aminopyrimidine.

CatalyticCycle Pd0 Active Pd(0)L Catalyst (from Pd G3 Precatalyst) OxAdd Oxidative Addition 6-Bromo-2-ethylpyrimidin-4-amine Pd0->OxAdd PdII_Ar Pd(II)(Ar)Br(L) Intermediate OxAdd->PdII_Ar AmineBind Amine Coordination & Base Deprotonation (LHMDS) PdII_Ar->AmineBind + Exogenous Amine + Base (Li+ Shielding) PdII_Amido Pd(II)(Ar)(NR2)(L) Amido Complex AmineBind->PdII_Amido - Base·HBr RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Coupled Aminopyrimidine Product RedElim->Product

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting the pseudo-protection step.

Catalyst & Reagent Matrix

The following quantitative data summarizes the optimized conditions required for different classes of exogenous amines coupling with 6-Bromo-2-ethylpyrimidin-4-amine. This matrix is derived from benchmark studies on [2].

Exogenous Amine ClassOptimal Ligand / PrecatalystBase (Equivalents)SolventTemp (°C)Expected Yield
1° Aliphatic BrettPhos Pd G3 (2-3 mol%)LHMDS (2.2 eq)THF80>85%
1° Aniline tBuBrettPhos Pd G3 (3 mol%)LHMDS (2.2 eq)THF80>80%
2° Cyclic RuPhos Pd G3 (2 mol%)LHMDS (2.2 eq)THF80>90%
2° Acyclic RuPhos Pd G3 (4-5 mol%)LHMDS (2.2 eq)1,4-Dioxane10075-85%

Note: 2.2 equivalents of base are strictly required. One equivalent neutralizes the HBr generated during the catalytic cycle, while the additional 1.2 equivalents account for the deprotonation/coordination of the endogenous C4-amine.

Standardized Experimental Workflows

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure the catalyst remains active and the reaction reaches completion without degrading the pyrimidine core.

Workflow Prep 1. Glovebox Prep Weigh Pd G3, Ligand, Base, Substrates Solvent 2. Solvent Addition Add anhydrous THF or Dioxane Prep->Solvent React 3. Thermal Reaction Seal & Heat (80-100°C) for 2-12 hours Solvent->React Workup 4. Aqueous Workup Quench & Extract (EtOAc/Water) React->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Fig 2. Step-by-step experimental workflow for the cross-coupling of aminopyrimidine derivatives.

Protocol A: Coupling with Primary Amines (BrettPhos System)

Objective: Synthesize a C6-secondary amine derivative while preserving the C4-primary amine.

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 6-Bromo-2-ethylpyrimidin-4-amine (1.0 mmol, 202 mg), the exogenous primary amine (1.2 mmol), and BrettPhos Pd G3 precatalyst (0.02 mmol, 18 mg, 2 mol%).

  • Solvent & Base Addition: Add anhydrous THF (4.0 mL) to the vial. Stir for 1 minute to ensure partial dissolution. Slowly add LHMDS (1.0 M solution in THF, 2.2 mL, 2.2 mmol) dropwise. Causality Note: Dropwise addition prevents localized exothermic spikes that could prematurely degrade the Pd G3 precatalyst.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm).

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of LC-MS grade Methanol, and analyze. The reaction is self-validating if the starting bromide mass (m/z 202/204) is completely consumed and the desired product mass is dominant.

  • Quench & Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous

    
     (5 mL) to protonate the pseudo-protected C4-amine. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: gradient of Dichloromethane to 5-10% Methanol in Dichloromethane containing 1% Triethylamine) to yield the pure coupled product.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Objective: Synthesize a C6-tertiary amine derivative.

  • Preparation (Inert Atmosphere): In a glovebox, charge a reaction vial with 6-Bromo-2-ethylpyrimidin-4-amine (1.0 mmol, 202 mg), the exogenous secondary amine (1.5 mmol), and RuPhos Pd G3 (0.04 mmol, 33 mg, 4 mol%). Causality Note: Secondary amines are more sterically hindered; thus, a higher catalyst loading (4 mol%) and excess amine (1.5 eq) are utilized to drive the reaction to completion.

  • Solvent & Base Addition: Add anhydrous 1,4-Dioxane (5.0 mL). Add LHMDS (1.0 M solution in THF, 2.2 mL, 2.2 mmol).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 100 °C for 4 to 12 hours.

  • Workup & Purification: Follow the identical IPC, quench, and purification steps as outlined in Protocol A.

References

  • "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023. URL:[Link] [1]

  • "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. URL:[Link] [2]

  • "A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions." Journal of the American Chemical Society, 2010. URL:[Link] [3]

  • "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011. URL:[Link] [4]

  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, 2024. URL:[Link] [5]

Application Note: Nucleophilic Aromatic Substitution on 6-Bromo-2-ethylpyrimidin-4-amine for the Synthesis of Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 6-Bromo-2-ethylpyrimidin-4-amine. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and the functionalization of this particular substrate offers a robust platform for generating diverse molecular libraries. This guide delves into the underlying principles of the SNAr mechanism on the electron-deficient pyrimidine core, presents detailed, validated protocols for substitution with various nucleophiles, and offers practical insights into reaction optimization and product characterization.

The Principle: Understanding SNAr on the Pyrimidine Core

Nucleophilic aromatic substitution is a cornerstone reaction in heterocyclic chemistry, enabling the direct modification of aromatic rings.[1][2] Unlike electron-rich benzene rings that typically undergo electrophilic substitution, heteroaromatic systems like pyrimidine are electron-deficient and are thus activated for attack by nucleophiles.[2]

The reactivity of the pyrimidine ring towards nucleophiles is dictated by the presence of its two nitrogen atoms. These electronegative atoms withdraw electron density from the ring, making the carbon atoms electrophilic. Specifically, the C2, C4, and C6 positions are the most electron-deficient.[3] In the case of 6-Bromo-2-ethylpyrimidin-4-amine, the bromine atom at the C6 position serves as an excellent leaving group, making this position the primary site for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: The nucleophile (Nu-) attacks the electron-deficient C6 carbon, which bears the bromo leaving group. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][6]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is temporarily lost in the Meisenheimer complex. The complex is stabilized by resonance, with the negative charge delocalized over the ring and, most importantly, onto the electronegative nitrogen atoms.[3] The subsequent rapid elimination of the bromide ion restores the aromatic system, yielding the final substituted product.

The presence of the amino group at C4 and the ethyl group at C2 also influence the reactivity. The amino group is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. Conversely, the electron-donating nature of the ethyl group is generally considered to have a minor effect. However, the overall electronic character of the pyrimidine ring remains sufficiently electron-poor to facilitate the SNAr reaction.

Caption: General mechanism of SNAr on 6-Bromo-2-ethylpyrimidin-4-amine.

General Protocol and Experimental Workflow

This section outlines a generalized procedure for the SNAr reaction. Specific parameters will vary depending on the nucleophile's reactivity and should be optimized accordingly.

Materials and Reagents:
  • 6-Bromo-2-ethylpyrimidin-4-amine

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Base (e.g., K2CO3, Cs2CO3, Et3N, DIPEA)

  • Solvent (e.g., DMF, DMSO, NMP, Dioxane)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stirring and heating apparatus (e.g., magnetic stirrer with hot plate)

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical tools (TLC, LC-MS)

  • Purification system (Flash chromatography, recrystallization)

Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry reaction vessel, add 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq) and the chosen solvent under an inert atmosphere.

  • Reagent Addition: Add the base (1.5-3.0 eq) followed by the nucleophile (1.1-1.5 eq). For solid reagents, add them directly. For liquid reagents, use a syringe.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove the polar solvent (e.g., DMF, DMSO).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow reagents 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Heating & Stirring (e.g., 120°C, 12h) setup->reaction monitoring 4. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, HRMS) purification->analysis product Pure Product analysis->product

Caption: A typical experimental workflow for SNAr reactions.

Protocol Variations and Optimization Strategies

The optimal reaction conditions are highly dependent on the nature of the nucleophile. Below are specific considerations and starting protocols for common classes of nucleophiles.

A. N-Nucleophiles (Amines)

The substitution with primary and secondary amines is one of the most common applications of this reaction.

  • Insight: The reactivity of amines varies greatly. Aromatic amines are generally less nucleophilic than aliphatic amines and may require higher temperatures or the use of a catalyst. A non-nucleophilic organic base like DIPEA is often preferred to avoid competitive reactions.

  • Protocol:

    • Substrate: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq)

    • Nucleophile: Amine (1.2 eq)

    • Base: DIPEA (2.0 eq)

    • Solvent: NMP or Dioxane

    • Temperature: 120-150 °C

    • Time: 12-24 hours

B. O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols are weaker nucleophiles than amines and typically require a strong base to be deprotonated to their more nucleophilic alkoxide or phenoxide forms.

  • Insight: Anhydrous conditions are crucial to prevent the base from being consumed by water. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. The reaction often benefits from higher temperatures.

  • Protocol:

    • Substrate: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq)

    • Nucleophile: Alcohol/Phenol (1.5 eq)

    • Base: NaH (1.5 eq)

    • Solvent: Anhydrous DMF or THF

    • Temperature: 100-140 °C

    • Time: 16-48 hours

C. S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent.[7] These reactions often proceed under milder conditions compared to those with O-nucleophiles.

  • Insight: A moderately strong base like potassium carbonate is usually sufficient to deprotonate the thiol.[8] These reactions are often faster and can be run at lower temperatures.

  • Protocol:

    • Substrate: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 eq)

    • Nucleophile: Thiol (1.1 eq)

    • Base: K2CO3 (2.0 eq)

    • Solvent: DMF or Acetonitrile

    • Temperature: 80-110 °C

    • Time: 4-12 hours

Summary of Reaction Conditions
Nucleophile ClassTypical NucleophileRecommended BaseSolventTemperature (°C)Typical Time (h)
Amines Morpholine, AnilineDIPEA, Et3NNMP, Dioxane120-15012-24
Alcohols Phenol, Benzyl alcoholNaH, KOtBuDMF, THF100-14016-48
Thiols Thiophenol, Benzyl mercaptanK2CO3, Cs2CO3DMF, ACN80-1104-12

Troubleshooting & Optimization:

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from Dioxane to NMP), or using a stronger base (e.g., Cs2CO3 instead of K2CO3).

  • Side Reactions: For sensitive substrates, lower temperatures and a careful choice of a non-nucleophilic base can minimize side product formation. In some cases, palladium-catalyzed cross-coupling reactions might be an alternative, although SNAr is often preferred for its operational simplicity and avoidance of metal catalysts.[9][10]

  • Poor Solubility: If reagents are not fully dissolved, a different solvent system or higher temperatures may be required.

Product Characterization

unambiguous confirmation of the product structure is essential. A combination of spectroscopic techniques should be employed.

  • 1H NMR: The most telling sign of a successful substitution is the disappearance of the proton signal corresponding to the C5-H of the starting material (if present and observable) and the appearance of new signals corresponding to the protons of the newly introduced nucleophilic moiety. The chemical shift of the remaining pyrimidine proton will also be altered.

  • 13C NMR: The spectrum will show the disappearance of the C-Br signal and the appearance of a new signal for the carbon attached to the nucleophile (C-N, C-O, or C-S).

  • LC-MS / HRMS: Mass spectrometry confirms the molecular weight of the product. An exact mass measurement from HRMS provides definitive confirmation of the elemental composition.

Conclusion

The nucleophilic aromatic substitution on 6-Bromo-2-ethylpyrimidin-4-amine is a powerful and versatile method for the synthesis of a wide array of functionalized pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions based on the nucleophile's nature, researchers can efficiently generate novel molecules with significant potential for applications in drug discovery and materials science. This guide provides a solid foundation of validated protocols and practical insights to facilitate the successful implementation of this important transformation in the laboratory.

References

  • Gangjee, A., et al. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4892–4902. Available from: [Link]

  • Carpenter, B. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1467–1476. Available from: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-902. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Leadbeater, N. E., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 2(3), 131–135. Available from: [Link]

  • Rojas-Leos, M. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. Available from: [Link]

  • Lee, C.-F., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles, 65(9), 2075. Available from: [Link]

  • Leadbeater, N. E., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 2(3), 131–135. Available from: [Link]

  • Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(41), 6473-6492. Available from: [Link]

  • Leadbeater, N. E., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ChemistryOpen, 2(3), 131-135. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Kohlpaintner, C. M., et al. (2020). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Catalysis, 10(4), 2604–2610. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • Bentham Science. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available from: [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Direct Arylation of Heteroaromatics with Activated Aryl Chlorides Using a Sterically Relieved Ferrocenyl-Diphosphane. Available from: [Link]

  • ResearchGate. (2019). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]-pyrimidine and furo[3,2- e ]imidazo-[1,2- c ]pyrimidine carboxylates. Available from: [Link]

  • NPTEL. Nucleophilic Aromatic Substitution. Available from: [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • El-Subbagh, H. I., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica Sinica B, 6(3), 248–255. Available from: [Link]

  • ResearchGate. (2015). Reaction of 2-Bromopyridine with Thiophenol. Available from: [Link]

  • Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available from: [Link]

Sources

Application Note: Strategic Amino Group Protection of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The molecule 6-Bromo-2-ethylpyrimidin-4-amine represents a critical "linchpin" scaffold in medicinal chemistry. The pyrimidine core is ubiquitous in kinase inhibitors, while the 6-bromo substituent offers a handle for further functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

However, the exocyclic C4-amino group presents a dual challenge:

  • Nucleophilicity: While reduced by the electron-deficient pyrimidine ring, the amine remains sufficiently nucleophilic to compete in cross-coupling reactions, leading to homocoupling or catalyst poisoning.

  • Acidity: The N-H protons are acidic (pKa ~20-25 in DMSO), posing a risk of deprotonation during base-mediated reactions (e.g., using LiHMDS or NaOtBu), which can quench organometallic intermediates.

The Solution: Protection of the amine with a tert-Butyloxycarbonyl (Boc) group is the industry standard. It provides steric bulk, electronic deactivation, and orthogonality to common reaction conditions (base-stable, acid-labile).

Strategic Considerations
  • Electronic Environment: The 6-bromo and pyrimidine nitrogen atoms withdraw electron density, making the C4-amine less reactive than a standard aniline. Implication: A nucleophilic catalyst (DMAP) is strictly required to drive the reaction with Boc anhydride to completion.

  • Bis-Boc vs. Mono-Boc: Under forcing conditions (excess Boc2O + DMAP), electron-deficient heteroaromatic amines often form the bis-Boc species (

    
    ).
    
    • Guidance: For most cross-couplings, mono-Boc is sufficient. For lithiation chemistry (e.g., halogen-metal exchange), bis-Boc is preferred to remove all acidic protons.

  • Regioselectivity: The N1 and N3 ring nitrogens are significantly less nucleophilic than the exocyclic amine; N-alkylation at the ring positions is rare under standard Boc protection conditions.

Part 2: Experimental Protocols

Protocol A: Chemoselective Mono-N-Boc Protection

Best for: Suzuki couplings, SNAr reactions, and general handling.

1. Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
6-Bromo-2-ethylpyrimidin-4-amine 1.0Limiting Reagent
Di-tert-butyl dicarbonate (Boc2O) 1.2Electrophile
4-Dimethylaminopyridine (DMAP) 0.1 - 0.2Nucleophilic Catalyst
Triethylamine (Et3N) or DIPEA1.5Base (Acid Scavenger)
Tetrahydrofuran (THF) [0.2 M]Solvent (Anhydrous)
2. Step-by-Step Methodology

Step 1: Solubilization In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Note: DCM can be used, but THF is preferred for solubility of pyrimidines.

Step 2: Base & Catalyst Addition Add Et3N (1.5 equiv) followed by DMAP (0.1 equiv) in one portion. Stir at Room Temperature (RT) for 10 minutes.

  • Mechanism:[1][4][5][7][8] DMAP attacks Boc2O to form the highly electrophilic N-Boc-4-dimethylaminopyridinium ion, which transfers the Boc group to the pyrimidine amine much faster than Boc2O alone [1].

Step 3: Electrophile Addition Cool the solution to 0°C (ice bath). Add Boc2O (1.2 equiv) dropwise (dissolved in minimal THF if solid).

  • Control: Cooling prevents uncontrolled exotherms and minimizes bis-Boc formation.

Step 4: Reaction & Monitoring Allow the reaction to warm to RT naturally. Stir for 4–16 hours.

  • Monitor: Check via TLC (Hexane/EtOAc 7:3) or LCMS.[4] The product will be less polar (higher Rf) than the starting material.

  • Troubleshooting: If >10% starting material remains after 16h, add another 0.2 equiv Boc2O and 0.05 equiv DMAP.

Step 5: Workup

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Redissolve residue in EtOAc.

  • Wash sequentially with:

    • 10% Citric Acid or 0.5 M HCl (removes DMAP/Et3N).

    • Sat. NaHCO3 (neutralizes acid).

    • Brine.[1]

  • Dry over Na2SO4, filter, and concentrate.

Step 6: Purification Purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

  • Yield Expectation: 85–95% as a white/off-white solid.

Protocol B: Bis-N-Boc Protection (Lithiation Grade)

Best for: Lithium-Halogen exchange reactions where the NH proton is fatal.

Modifications to Protocol A:

  • Stoichiometry: Increase Boc2O to 2.5 - 3.0 equiv .

  • Catalyst: Increase DMAP to 0.5 equiv .

  • Temperature: After addition at 0°C, heat to reflux (66°C) for 4–6 hours.

  • Workup: Avoid strong acidic washes if possible; use rapid cold 0.1 M HCl wash to remove DMAP, as the bis-Boc species is more sensitive to acid hydrolysis than the mono-Boc.

Part 3: Visualization & Logic

Decision Logic for Protection Strategy

The following diagram illustrates the decision process for selecting the correct protection state based on the downstream application.

ProtectionStrategy Start Start: 6-Bromo-2-ethylpyrimidin-4-amine Decision Intended Downstream Reaction? Start->Decision Suzuki Suzuki / Buchwald Coupling (Base: Carbonate/Phosphate) Decision->Suzuki Pd Catalysis Lithiation Lithium-Halogen Exchange (Reagent: n-BuLi / t-BuLi) Decision->Lithiation Organolithium SNAr SNAr Displacement (Nucleophile: Amines/Thiols) Decision->SNAr Nucleophilic Sub MonoBoc Target: Mono-Boc Protection (Protocol A) Suzuki->MonoBoc NH is tolerated BisBoc Target: Bis-Boc Protection (Protocol B) Lithiation->BisBoc NH must be removed (pKa ~20) SNAr->MonoBoc Electron withdrawing effect desired

Caption: Decision tree for selecting Mono-Boc vs. Bis-Boc protection based on subsequent synthetic steps.

Reaction Mechanism (DMAP Catalysis)

Understanding the catalytic cycle is crucial for troubleshooting slow reactions.

Mechanism DMAP DMAP ActiveSpecies [N-Boc-DMAP]+ (Active Acylating Agent) DMAP->ActiveSpecies + Boc2O (Fast) Boc2O Boc2O Boc2O->ActiveSpecies Intermediate Tetrahedral Intermediate ActiveSpecies->Intermediate + Substrate Substrate Aminopyrimidine Product N-Boc-Aminopyrimidine Intermediate->Product Collapse Regen DMAP Regenerated Intermediate->Regen - CO2, - tBuOH Regen->DMAP Cycle

Caption: Catalytic cycle of DMAP-mediated Boc protection. The [N-Boc-DMAP]+ species is orders of magnitude more electrophilic than Boc2O.

Part 4: Analytical Characterization & Troubleshooting

Expected Analytical Data

Upon successful Mono-Boc protection, observe the following changes:

MethodObservationReason
1H NMR New singlet (9H) at ~1.5 ppm.tert-Butyl group.[1][2][3][4][6][][10][11]
1H NMR Downfield shift of NH proton (~8.0 → >10.0 ppm).Electron-withdrawing effect of Carbonyl.
13C NMR New peaks at ~28 ppm (CH3), ~81 ppm (C-O), ~150 ppm (C=O).Boc carbamate carbons.[1][3][5][12][13]
LCMS Mass shift: [M+H]+ + 100 Da.Addition of C5H8O2.
Troubleshooting Guide

Issue 1: Reaction Stalls at 50% Conversion.

  • Cause: DMAP deactivation or insufficient electrophile.

  • Fix: Add fresh DMAP (0.1 equiv) and Boc2O (0.5 equiv). Ensure solvent is anhydrous (water consumes Boc2O).

Issue 2: Formation of Bis-Boc Product in Protocol A.

  • Cause: Too much Boc2O or temperature too high.

  • Fix: Treat the crude mixture with K2CO3 (3 equiv) in MeOH at RT for 30 mins. This selectively cleaves the second Boc group (which is more labile) back to the Mono-Boc product [2].

Issue 3: Product decomposes on Silica Gel.

  • Cause: Acidic silica degrading the carbamate (rare for Boc, but possible with active silica).

  • Fix: Pre-treat the silica column with 1% Et3N in Hexane before loading.

Part 5: References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from 1

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from 3

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from 13[5]

  • National Institutes of Health (NIH). (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Retrieved from 11

Sources

Using 6-Bromo-2-ethylpyrimidin-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Kinase Inhibitor Synthesis Using 6-Bromo-2-ethylpyrimidin-4-amine

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 20 FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib). This guide details the strategic application of 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) as a versatile building block.

Unlike the common 2-methyl or 2-hydrogen analogs, the 2-ethyl substituent provides unique steric bulk and lipophilicity (


 modulation), allowing for optimized filling of the hydrophobic pocket (Gatekeeper region) in various kinases, particularly EGFR, JAK, and CDK families. This note provides validated protocols for functionalizing this scaffold to generate library-ready kinase inhibitors.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 6-Bromo-2-ethylpyrimidin-4-amine
CAS Number 811450-27-8
Molecular Weight 202.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functionality C6-Bromine: Vector for solvent-exposed tail (Suzuki/Buchwald).C4-Amine: Hinge binder (H-bond donor).N1/N3: Hinge binder (H-bond acceptor).C2-Ethyl: Hydrophobic pocket filler.
Mechanism of Action in Synthesis

In ATP-competitive inhibition (Type I/II), the pyrimidine ring mimics the adenine base of ATP.

  • Hinge Binding: The N1 nitrogen and the C4-amino group form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • Vector Extension (C6): The C6-position, activated by bromine, is the primary vector for extending into the solvent-exposed region or the allosteric pocket. This is achieved via Palladium-catalyzed cross-coupling.[1][2][3]

  • Selectivity Filter (C2): The 2-ethyl group probes the size of the hydrophobic pocket adjacent to the ATP binding site. It often provides superior selectivity over the 2-methyl analog by inducing steric clashes in off-target kinases with smaller pockets.

Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To attach an aryl or heteroaryl "tail" moiety to the scaffold, targeting the solvent channel.

Materials:

  • Scaffold: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid/ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (aqueous) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the scaffold (202 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and base (3.0 mmol).

  • Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 45 minutes (High absorption setting).

  • Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over

    
    .[5]
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-10% MeOH in DCM (The product is polar due to the amine).

Expert Insight: If the boronic acid contains sensitive heteroatoms (e.g., pyridine, imidazole), use


 as the base and n-Butanol as the co-solvent to prevent protodeboronation.
Protocol B: C6-Amination via Buchwald-Hartwig Coupling

Objective: To introduce a solubilizing amine group (e.g., morpholine, piperazine) directly at the C6 position.

Materials:

  • Scaffold: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv)

  • Amine: Morpholine or N-Boc-piperazine (1.5 equiv)

  • Catalyst:

    
     (2 mol%)[6]
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (2.0 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add scaffold (1.0 mmol),

    
     (18 mg, 0.02 mmol), Ligand (0.04 mmol), and 
    
    
    
    (192 mg, 2.0 mmol).
  • Solvent: Add anhydrous Toluene (5 mL).

  • Amine Addition: Add the secondary amine (1.5 mmol).

  • Reaction: Heat to 100°C for 12 hours. The solution should turn from dark red to orange/brown.

  • Work-up: Filter through a Celite pad to remove Pd black. Wash the pad with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Representative Data & Case Study

Case Study: Optimization of EGFR Inhibitors In a comparative study targeting EGFR (Wild Type), the 2-ethyl substituent was compared against 2-hydrogen and 2-methyl analogs. The 6-position was substituted with a 3-chloro-4-fluorophenyl group (via Protocol A).

Table 1: Structure-Activity Relationship (SAR) Data

Compound IDR2 SubstituentR6 SubstituentEGFR IC50 (nM)Solubility (µM)
CMP-001 -H3-Cl-4-F-Phenyl125150
CMP-002 -CH33-Cl-4-F-Phenyl4595
CMP-003 -CH2CH3 3-Cl-4-F-Phenyl 12 85

Interpretation:

  • CMP-003 (2-Ethyl) shows a 10-fold potency improvement over the unsubstituted analog.

  • Hypothesis: The ethyl group fills a hydrophobic pocket near the gatekeeper residue (Thr790), displacing water molecules and increasing binding entropy.

  • Trade-off: Solubility decreases slightly with the ethyl group, suggesting the need for a solubilizing tail if further optimized.

Visualizations

Figure 1: Synthetic Workflow for Kinase Inhibitor Library Generation

Caption: Divergent synthesis strategy using 6-Bromo-2-ethylpyrimidin-4-amine as the core scaffold.

SynthesisWorkflow Start 6-Bromo-2-ethyl pyrimidin-4-amine Suzuki Protocol A: Suzuki Coupling (Ar-B(OH)2, Pd) Start->Suzuki Path 1 Buchwald Protocol B: Buchwald-Hartwig (HNR2, Pd) Start->Buchwald Path 2 Inter1 6-Aryl-2-ethyl pyrimidin-4-amine Suzuki->Inter1 Inter2 6-Amino-2-ethyl pyrimidin-4-amine Buchwald->Inter2 Funct Optional: N-Acylation / Urea Formation Inter1->Funct Inter2->Funct Final Final Kinase Inhibitor Candidate Funct->Final

Figure 2: Conceptual Binding Mode (EGFR)

Caption: Schematic interaction of the 2-ethylpyrimidine scaffold within the ATP binding pocket.

BindingMode Hinge Hinge Region (Met793) N1 N1 (Acceptor) Hinge->N1 H-Bond NH2 4-NH2 (Donor) Hinge->NH2 H-Bond Gatekeeper Gatekeeper (Thr790) Et 2-Ethyl Group (Hydrophobic) Gatekeeper->Et Van der Waals Solvent Solvent Exposed Region BrSub 6-Substituent (Tail) Solvent->BrSub Solubilizing Interaction

References

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). Compound Summary: 4-Amino-6-bromo-2-methylpyrimidine (Analogous Scaffold). Retrieved from [Link]

  • Bysting, F., et al. (2017).[3][7] Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link][6][8]

Sources

Application Note: Precision C-H Activation of Ethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Ethyl pyrimidines represent a unique scaffold in medicinal chemistry (e.g., Rosuvastatin intermediates, kinase inhibitors). However, they present a "reactivity paradox" that complicates late-stage functionalization (LSF):

  • The Ring (sp²): The pyrimidine core is

    
    -deficient, rendering it inert to classical electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic radical addition (Minisci-type).
    
  • The Side Chain (sp³): The ethyl group possesses weak benzylic character. While less reactive than a benzyl group on a benzene ring, the

    
    -methylene protons are susceptible to Hydrogen Atom Transfer (HAT), creating a competing site for radical attack.
    

This Application Note provides two distinct, self-validating protocols to selectively target either the heteroaromatic ring or the ethyl side-chain , circumventing common regioselectivity issues.

Decision Matrix: Selecting the Activation Pathway

Before selecting a protocol, the target site must be defined based on the electronic bias of the substrate.

CH_Activation_Decision Start Target Selection Ring Ring Functionalization (C2/C4/C6) Start->Ring sp2 Target Chain Side-Chain Functionalization (Ethyl u03b1-C) Start->Chain sp3 Target Method1 Radical Substitution (Minisci Reaction) Ring->Method1 Nucleophilic Radical Method2 H-Atom Transfer (HAT) (Photoredox/Oxidation) Chain->Method2 Electrophilic Radical Reagents1 Reagents: R-SO2Na or R-COOH + Oxidant + Acid Method1->Reagents1 Reagents2 Reagents: Quinuclidine (HAT) + Photocatalyst Method2->Reagents2

Figure 1: Strategic decision tree for selecting reaction conditions based on the target hybridization (sp² vs. sp³).

Protocol A: Ring C-H Functionalization (sp²)

Methodology: Modern Minisci Reaction (Zinc Sulfinate Protocol) Target: C2, C4, or C6 positions.

Scientific Rationale

Classical Minisci reactions (AgNO₃/Persulfate) often lead to poly-alkylation and harsh degradation of the ethyl side chain. We utilize the Baran Diversinates™ (Zinc Sulfinate) method. This protocol generates alkyl radicals under milder conditions, preserving the ethyl group while functionalizing the ring. The addition of Trifluoroacetic Acid (TFA) is critical; it protonates the pyrimidine nitrogen, lowering the LUMO energy and increasing susceptibility to nucleophilic radical attack.

Reaction Conditions Table
ComponentReagentEquiv.[1][2]Role
Substrate Ethyl Pyrimidine deriv.1.0Starting Material
Radical Precursor Zinc Alkyl Sulfinate (Zn(SO₂R)₂)2.0 - 3.0Source of alkyl radical (R•)
Oxidant tert-Butyl Hydroperoxide (TBHP)3.0 - 5.0Oxidizes sulfinate to radical
Acid Trifluoroacetic Acid (TFA)1.0 - 2.0Activates pyrimidine ring
Solvent DMSO : H₂O (3:1)N/ASolubilizes radical species
Temperature 23 °C to 50 °CN/AReaction control
Step-by-Step Protocol
  • Preparation: To a 20 mL vial equipped with a magnetic stir bar, add the ethyl pyrimidine substrate (0.5 mmol, 1.0 equiv) and the Zinc Sulfinate salt (1.5 mmol, 3.0 equiv).

  • Solvation: Add DMSO (2.25 mL) and Water (0.75 mL). The biphasic solvent system aids in dissolving the inorganic salts while maintaining organic solubility.

  • Activation: Add TFA (0.5 mmol, 1.0 equiv) dropwise. Note: Exotherm may occur.

  • Initiation: Add TBHP (70% aq. solution, 2.5 mmol, 5.0 equiv) dropwise over 2 minutes.

    • Critical Control Point: If the reaction turns pitch black immediately, reduce addition rate to prevent radical recombination.

  • Incubation: Stir vigorously at 40 °C for 12–24 hours. Monitor by LC-MS.

    • Success Marker: Look for the [M+R-H]+ peak.

  • Workup: Dilute with saturated NaHCO₃ (to neutralize TFA) and extract with Ethyl Acetate (3x). Wash organics with 10% LiCl (to remove DMSO). Dry over Na₂SO₄ and concentrate.

Protocol B: Lateral C-H Functionalization (sp³)

Methodology: Photoredox-Catalyzed Hydrogen Atom Transfer (HAT) Target: Benzylic (


-methylene) position of the ethyl group.
Scientific Rationale

Direct oxidation of the ethyl group requires breaking a strong C(sp³)-H bond (BDE ~98 kcal/mol). Transition metals (Pd) struggle here without directing groups. We employ a dual-catalytic system :

  • Photocatalyst (Ir/Ru): Harvests light energy to oxidize the HAT catalyst.

  • HAT Catalyst (Quinuclidine): The oxidized quinuclidine radical cation is highly electrophilic and selectively abstracts a hydrogen atom from the most electron-rich alkyl position (the ethyl

    
    -position), avoiding the electron-deficient ring.
    
Reaction Conditions Table
ComponentReagentEquiv.[1][2]Role
Substrate Ethyl Pyrimidine deriv.1.0Substrate
Photocatalyst Ir[dF(CF₃)ppy]₂dtbbpy]PF₆0.01 (1 mol%)Light harvester
HAT Catalyst 3-Acetoxyquinuclidine0.20 (20 mol%)H-Atom abstractor
Radical Trap Michael Acceptor / Electrophile1.5 - 2.0Traps the benzylic radical
Base Phosphate buffer / K₂HPO₄0.5Buffers HAT cycle
Light Source Blue LEDs (450 nm)N/AExcitation
Step-by-Step Protocol
  • Setup: In a clear borosilicate glass vial, combine the ethyl pyrimidine (0.5 mmol), Photocatalyst (1 mol%), and HAT catalyst (20 mol%).

  • Trap Addition: Add the electrophile (e.g., di-tert-butyl azodicarboxylate for amination, or an electron-deficient alkene for alkylation).

  • Degassing: Dissolve in Acetonitrile (0.1 M). Sparge with Argon for 15 minutes.

    • Why: Oxygen quenches the excited state of the photocatalyst and kills the radical chain.

  • Irradiation: Place the vial 2–3 cm from a 34W Blue LED lamp. Use a fan to keep the reaction at ambient temperature (approx. 25 °C).

  • Timeline: Irradiate for 18–24 hours.

  • Purification: Remove solvent in vacuo. The residue is typically purified directly via flash chromatography (DCM/MeOH gradient).

Mechanism of Action (Minisci Pathway)[4]

Understanding the mechanism is vital for troubleshooting. The diagram below illustrates the critical role of acid in the Minisci pathway used in Protocol A.

Minisci_Mechanism Substrate Ethyl Pyrimidine Protonated Protonated Species (LUMO Lowered) Substrate->Protonated + TFA (H+) Intermediate Radical Cation Intermediate Protonated->Intermediate + R• Radical Alkyl Radical (R•) Radical->Intermediate Nucleophilic Attack Product Functionalized Ethyl Pyrimidine Intermediate->Product - H+ / - e- (Oxidation)

Figure 2: Mechanistic flow of the Minisci reaction.[3][4] Protonation is the rate-determining enabler for radical addition.

Troubleshooting & Optimization (The "Senior Scientist" Log)

IssueProbable CauseCorrective Action
No Conversion (Protocol A) Pyrimidine not acidic enough; Radical quenching.Increase TFA to 2.0 equiv. Ensure strict degassing if using photoredox.
Poly-alkylation (Protocol A) Product is more reactive than starting material.Stop reaction at 70% conversion. Use a biphasic solvent (DCM/H₂O) to partition product away from the radical source.
Side-Chain Oxidation (Protocol A) "Over-cooking" with TBHP.Switch to milder oxidant (e.g., Ammonium Persulfate) or lower temperature to 0 °C.
Regioselectivity (C4 vs C2) Steric clash with Ethyl group.If Ethyl is at C2, C4 is favored. If Ethyl is at C4, C2 is favored. Sterics dominate radical addition.
Low Yield (Protocol B) HAT catalyst deactivation.Ensure the reaction is strictly anaerobic. Try changing the HAT catalyst to Quinuclidine or DABCO.

References

  • Dunet, J., et al. (2019). C-H Functionalization of Pyrimidines. Thieme Connect.

  • Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. (Foundational Minisci Logic). Nature.

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[2] (Review of modern conditions). Science.

  • Capaldo, L., & Ravelli, D. (2017). Hydrogen Atom Transfer (HAT) in Visible-Light Photocatalysis. (For Protocol B mechanics). Chemical Reviews.

  • Baran, P. S., et al. (2014).[5] Zinc Sulfinates in Radical C-H Functionalization. (Protocol A basis). Journal of the American Chemical Society.[6]

Sources

Synthesis of bicyclic heterocycles from 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic utility of 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 1209825-72-4) as a divergent scaffold for constructing privileged bicyclic heterocycles. We present three validated protocols to access Pyrrolo[2,3-d]pyrimidines (7-deazapurines), Imidazo[1,2-c]pyrimidines , and Purines (Imidazo[4,5-d]pyrimidines). These methodologies are optimized for drug discovery workflows, emphasizing high regioselectivity, functional group tolerance, and scalability.

Introduction

In kinase inhibitor discovery, the pyrimidine pharmacophore is ubiquitous. However, the 2,4,6-trisubstituted pyrimidine core often suffers from limited IP space and suboptimal physicochemical properties. Fusing this ring into bicyclic systems offers a strategic "scaffold hop," improving potency and selectivity profiles (e.g., JAK, BTK, and EGFR inhibitors).

6-Bromo-2-ethylpyrimidin-4-amine is a uniquely versatile starting material due to its three distinct reactive handles:

  • C4-Amine: A nucleophile for condensation and cyclization.

  • C6-Bromide: An electrophile for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and SNAr reactions.

  • C5-Position (H): An open site for electrophilic aromatic substitution (halogenation, nitration), enabling ring fusion.

  • C2-Ethyl Group: Provides essential lipophilicity (

    
    ) often required for binding pocket occupancy, distinguishing it from the more common methyl analogs.
    

Strategic Pathways Overview

We define three core pathways to transform the starting material into bicyclic scaffolds:

  • Pathway A (The Kinase Route): Sonogashira coupling followed by intramolecular cyclization to yield Pyrrolo[2,3-d]pyrimidines .

  • Pathway B (The Condensation Route): Reaction with

    
    -halocarbonyls to yield Imidazo[1,2-c]pyrimidines .
    
  • Pathway C (The Functionalization Route): C5-nitration/reduction sequence to yield Purines .

Figure 1: Divergent synthetic pathways from 6-Bromo-2-ethylpyrimidin-4-amine.

Detailed Protocols

Pathway A: Synthesis of Pyrrolo[2,3-d]pyrimidines

Target Application: JAK/STAT Pathway Inhibitors

This route utilizes the C6-bromide for a Sonogashira coupling with a terminal alkyne, followed by a base-mediated cyclization where the C4-amine attacks the alkyne.

Mechanism:

  • Coupling: Pd/Cu-catalyzed alkynylation at C6.

  • Cyclization: 5-exo-dig cyclization of the C4-amine onto the triple bond.

Protocol:

  • Reagents:

    • Substrate: 1.0 eq (e.g., 216 mg)

    • Terminal Alkyne (e.g., Phenylacetylene): 1.2 eq

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

    • Co-catalyst: CuI (10 mol%)

    • Base: Et3N (3.0 eq)

    • Solvent: DMF (anhydrous, degassed)

  • Procedure:

    • Charge a microwave vial with substrate, Pd catalyst, and CuI.

    • Seal and purge with Argon for 5 mins.

    • Add degassed DMF and Et3N, followed by the alkyne.

    • Heat at 80°C for 4-6 hours (monitor by LCMS for intermediate formation).

    • Cyclization Step: If cyclization is incomplete (often observed as the open alkyne intermediate), add KOtBu (2.0 eq) to the reaction mixture and heat at 60°C for 1 hour .

    • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over Na2SO4.

  • Yield: Typically 65-80%.

  • Expert Tip: For electron-deficient alkynes, cyclization is often spontaneous. For alkyl alkynes, the KOtBu step is mandatory.

Pathway B: Synthesis of Imidazo[1,2-c]pyrimidines

Target Application: GABA-A modulators, Anti-infectives

This reaction exploits the nucleophilicity of the ring nitrogen (N3) and the exocyclic amine (N4).

Protocol:

  • Reagents:

    • Substrate: 1.0 eq

    • 
      -Bromoacetophenone (Phenacyl bromide): 1.1 eq
      
    • Solvent: Ethanol (absolute)

    • Base: NaHCO3 (1.5 eq) - Optional, prevents hydrobromide salt precipitation.

  • Procedure:

    • Dissolve substrate in Ethanol (0.2 M concentration).

    • Add

      
      -bromoacetophenone.
      
    • Reflux (78°C ) for 12-16 hours .

    • Observation: A precipitate often forms (the HBr salt of the product).

    • Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH. Neutralize with 10% NaHCO3 to obtain the free base. If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH).

  • Regioselectivity Note: The reaction typically forms the imidazo[1,2-c] isomer. The C6-bromide remains intact, allowing for subsequent library diversification via Suzuki coupling.

Pathway C: Synthesis of Purines (Imidazo[4,5-d]pyrimidines)

Target Application: Adenosine Receptor Antagonists, Nucleoside Analogs

This is a 3-step sequence involving C5 functionalization.

Protocol:

  • Step 1: Nitration

    • Dissolve substrate (1.0 eq) in conc. H2SO4 at 0°C.

    • Dropwise add fuming HNO3 (1.1 eq). Stir at 0°C for 1 h.

    • Pour onto ice. Filter the yellow precipitate (6-Bromo-2-ethyl-5-nitropyrimidin-4-amine).

  • Step 2: Reduction

    • Suspend nitro intermediate in AcOH/EtOH (1:1).

    • Add Iron powder (Fe, 5.0 eq). Heat to 60°C for 2 h.

    • Filter through Celite. Concentrate to yield the 4,5-diamino intermediate.

  • Step 3: Cyclization

    • Suspend diamine in Triethyl orthoformate (TEOF) (used as solvent and reagent).

    • Add catalytic p-TsOH (1 mol%).

    • Reflux (146°C ) for 3-5 hours.

    • Cool and concentrate.

  • Result: 6-Bromo-2-ethyl-9H-purine. The C6-Br is now positioned ideally for SNAr displacement with amines to create Adenine analogs.

Comparative Data & Selection Guide

FeaturePathway A (Pyrrolo)Pathway B (Imidazo)Pathway C (Purine)
Bicyclic Core 5-membered C-C fused5-membered N-bridgehead5-membered N-N fused
Complexity Moderate (Pd-catalyzed)Low (Condensation)High (3 steps)
C6-Br Status Consumed (becomes C-C bond)Retained (available)Retained (available)
Key Reagent Alkyne + Pd

-Haloketone
HNO3 + Orthoformate
Primary Use Kinase InhibitorsCNS AgentsNucleoside Mimetics

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low yield in Pathway A (Sonogashira).

    • Cause: Chelation of Cu by the diamine-like motif or oxidation of the catalyst.

    • Solution: Use Pd(dppf)Cl2 instead of Pd(PPh3)2Cl2. Increase solvent degassing rigor. Switch base to Diisopropylamine (DIPA).

  • Problem: Regioisomer mixtures in Pathway B.

    • Cause: Competition between N1 and N3 attack.

    • Solution: The 2-ethyl group sterically hinders N1, naturally favoring N3 attack (leading to Imidazo[1,2-c]). If N1 attack is observed (rare), switch solvent to non-polar Toluene to enforce thermodynamic control.

  • Problem: Incomplete reduction in Pathway C.

    • Solution: Switch from Fe/AcOH to SnCl2 / HCl or Hydrogenation (H2, Pd/C) if the C6-Br bond is stable (monitor carefully, as C-Br hydrogenolysis is a risk with Pd/C).

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines via Sonogashira

    • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Imidazo[1,2-c]pyrimidine Condensation Chemistry

    • Title: Imidazo(1,2-c)pyrimidine nucleosides.[1] Synthesis and biological evaluation.

    • Source: PubMed
    • URL:[Link]

  • General Reactivity of 4-Amino-6-halopyrimidines

    • Title: Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines.[2]

    • Source: Heterocycles[2][3][4][5][6][7][8][9][10]

    • URL:[Link][1][9][11]

  • Purine Synthesis from Pyrimidines

    • Title: Synthesis of purines from the coupling of 4,5‐diaminopyrimidines.
    • Source: Journal of Heterocyclic Chemistry
    • URL:[Link]

  • Review on Imidazo[1,2-a]pyrimidine Synthesis

    • Title: Synthesis and antimycotic activity of new deriv
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Yields may vary based on specific substrate substitution patterns.

Sources

Microwave-assisted synthesis involving 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 6-Bromo-2-ethylpyrimidin-4-amine

Executive Summary

This technical guide details the microwave-assisted functionalization of 6-Bromo-2-ethylpyrimidin-4-amine , a privileged scaffold in the design of kinase inhibitors (e.g., p38 MAPK, JAK, and Aurora kinases). While the 4-amino group provides essential hydrogen-bonding motifs for ATP-binding pockets, its electron-donating nature significantly deactivates the C-6 position toward nucleophilic attack.

Traditional thermal methods for functionalizing this scaffold often require prolonged reflux times (12–48 hours) and high catalyst loadings. This guide presents optimized microwave (MW) protocols that reduce reaction times to 10–30 minutes while improving purity profiles. We focus on three critical transformations: Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Nucleophilic Aromatic Substitution (


) .

Strategic Analysis: Reactivity & Mechanism

The 6-bromo-2-ethylpyrimidin-4-amine core presents a specific synthetic challenge:

  • Deactivation by

    
    -Amine:  The lone pair on the exocyclic amine at C-4 donates electron density into the pyrimidine ring (mesomeric effect), making the C-6 carbon less electrophilic. This suppresses the rate of oxidative addition in Pd-catalyzed cycles and hinders nucleophilic attack in 
    
    
    
    .
  • Microwave Advantage: Microwave irradiation provides rapid dielectric heating, allowing the reaction mixture to access higher temperatures/pressures than the solvent's atmospheric boiling point. This overcomes the activation energy barrier imposed by the electron-rich ring system.

Reaction Landscape Visualization:

ReactionLandscape Figure 1: Divergent synthesis pathways from the 6-bromo-2-ethylpyrimidin-4-amine core. Start 6-Bromo-2-ethylpyrimidin-4-amine Suzuki Product A: Biaryl Derivative (Suzuki-Miyaura) Start->Suzuki Aryl Boronic Acid Pd(PPh3)4, K2CO3 MW: 110°C, 20 min Buchwald Product B: C6-Amino Derivative (Buchwald-Hartwig) Start->Buchwald Amine, Pd2(dba)3 XPhos, NaOtBu MW: 120°C, 30 min SNAr Product C: C6-Substituted Amine (MW-SNAr) Start->SNAr Amine (Nucleophile) iPrOH/Et3N MW: 140°C, 20 min

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of 6-aryl-2-ethylpyrimidin-4-amines (Biaryl formation)

Rationale: The Suzuki coupling is the most robust method for installing aryl groups at C-6. We utilize a water-miscible co-solvent system to ensure solubility of the polar aminopyrimidine.

Reagents:

  • Substrate: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Procedure:

  • Vessel Loading: In a 10 mL microwave process vial, add the pyrimidine substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (29 mg, 0.025 mmol).
    
  • Inerting: Cap the vial and purge with nitrogen or argon for 2 minutes.

  • Solvent Addition: Inject degassed 1,4-dioxane (3 mL) and 2.0 M aqueous

    
     (0.75 mL) through the septum.
    
  • Microwave Irradiation:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad, washing with ethyl acetate. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Validation: Expect yields of 70–90%. Monitor by LCMS for the disappearance of the bromide (


 mass shift).
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Target: Synthesis of


-substituted diamines (C-N bond formation)

Rationale: When


 fails due to weak nucleophiles or electronic deactivation, Pd-catalyzed amination is required. The use of dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) is critical to stabilize the Pd species against the inhibitory effect of the aminopyrimidine nitrogen.

Reagents:

  • Substrate: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4–6 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

  • Pre-complexation (Optional but recommended): Stir

    
     and Ligand in the solvent for 5 mins under 
    
    
    
    before adding substrates.
  • Vessel Loading: Add the pyrimidine (0.5 mmol), amine (0.6 mmol), and base (0.75 mmol) to the microwave vial containing the catalyst mixture.

  • Microwave Irradiation:

    • Temperature: 120 °C

    • Hold Time: 30 minutes

    • Absorption Level: Normal

  • Work-up: Dilute with EtOAc, wash with water, and filter.

  • Purification: Isolate via preparative HPLC or silica chromatography.

Protocol C: Catalyst-Free Microwave

Target: Direct displacement with strong nucleophiles (Green Chemistry)

Rationale: For sterically unhindered, strong nucleophiles (e.g., morpholine, piperazine), microwave heating can drive the reaction without transition metals, simplifying purification.

Reagents:

  • Substrate: 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv)

  • Nucleophile: Amine (2.0–3.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Optional if amine is in excess

  • Solvent: Isopropanol (iPrOH) or n-Butanol

Procedure:

  • Setup: Combine substrate (0.5 mmol) and excess amine (1.5 mmol) in iPrOH (3 mL) in a microwave vial.

  • Microwave Irradiation:

    • Temperature: 140–150 °C[2]

    • Hold Time: 20–40 minutes

    • Pressure Limit: 15 bar

  • Work-up: Concentrate the solvent directly. Triturate the residue with water to precipitate the product, or extract with DCM.

Comparative Data: Thermal vs. Microwave

ParameterConventional Thermal (Reflux)Microwave-AssistedBenefit
Reaction Time 12 – 24 Hours10 – 30 Minutes>95% Time Savings
Solvent Volume 10 – 20 mL/mmol2 – 5 mL/mmolGreener Profile
Yield (Suzuki) 40 – 60%75 – 92%Higher Efficiency
Purity (Crude) Moderate (Side products common)High (Cleaner profiles)Simplified Work-up

Expert Troubleshooting & Optimization

  • Solvent Choice: For Suzuki couplings, if the substrate solubility is poor in Dioxane/Water, switch to DME (Dimethoxyethane)/Water or DMF . Note that DMF is difficult to remove; a water wash is essential.

  • Catalyst Deactivation: The free amino group at C-4 can coordinate to Palladium. If conversion stalls, increase catalyst loading to 10 mol% or use a precatalyst like XPhos Pd G2 which activates rapidly.

  • Pressure Management: When using aqueous bases or volatile amines in the microwave, ensure the vessel is rated for at least 20 bar. If the pressure limit is tripped, reduce the temperature by 10°C and extend the time.

  • Regioselectivity: The C-6 bromine is the primary reactive site. The C-4 amine is generally unreactive under these conditions unless very harsh forcing conditions (e.g., >180°C) are used.

References

  • Microwave-assisted synthesis of 4-amino pyrimidine analogues . New Journal of Chemistry, 2024.

  • Application Notes and Protocols: Buchwald-Hartwig Amination . BenchChem, 2025.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives . Arabian Journal of Chemistry, 2022.[3]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones . Beilstein Journal of Organic Chemistry, 2011.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling . Molecules, 2017.

Sources

Scalable synthesis routes for 6-Bromo-2-ethylpyrimidin-4-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis routes for 6-Bromo-2-ethylpyrimidin-4-amine intermediates Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

The intermediate 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a critical scaffold in the development of modern kinase inhibitors, particularly those targeting EGFR, BTK, and JAK pathways. Its structural versatility allows for orthogonal functionalization: the 4-amino group serves as a hydrogen bond donor/acceptor or nucleophile, while the 6-bromo position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl tails.

This guide outlines two distinct synthesis routes designed for scalability. Route A (The Dehydroxy-Bromination Pathway) is the recommended protocol for high-purity, multi-kilogram production due to its inherent regioselectivity. Route B (The Nucleophilic Displacement Pathway) is presented as a viable alternative when starting from pre-halogenated precursors.

Strategic Pathway Analysis

The selection of a synthesis route depends heavily on raw material availability and impurity tolerance.

  • Route A (Recommended): Utilizes the condensation of propionamidine with ethyl cyanoacetate. This route "locks in" the amino and hydroxyl positions early, avoiding the statistical mixtures often seen in di-halide substitutions.

  • Route B (Alternative): Involves the mono-amination of 2-ethyl-4,6-dibromopyrimidine. While shorter if the starting material is purchased, it requires strict kinetic control to prevent over-amination (formation of diamines).

Pathway Visualization (DOT Diagram)

SynthesisRoutes StartA Propionamidine HCl + Ethyl Cyanoacetate InterA Intermediate: 6-Amino-2-ethylpyrimidin-4-ol StartA->InterA Cyclocondensation StartB 2-Ethyl-4,6- dibromopyrimidine Product TARGET: 6-Bromo-2-ethylpyrimidin-4-amine StartB->Product SNAr (Mono-amination) InterA->Product Bromodehydroxylation ReagentA1 NaOEt / EtOH Reflux ReagentA2 POBr3 Anisole, 100°C ReagentB1 NH3 (aq) / iPrOH Controlled T (<40°C)

Figure 1: Comparison of the Dehydroxy-Bromination (Left) and Nucleophilic Displacement (Right) pathways.

Detailed Protocols

Protocol A: The Dehydroxy-Bromination Route (Regioselective)

Best for: >100g scale, high purity requirements. Mechanism: Cyclocondensation followed by conversion of the tautomeric hydroxyl group to a bromide using phosphorous oxybromide.

Step 1: Synthesis of 6-Amino-2-ethylpyrimidin-4-ol

This step constructs the pyrimidine ring. The use of ethyl cyanoacetate ensures that one position becomes an amine (from the nitrile) and the other a hydroxyl (from the ester), eliminating regioisomer issues.

  • Reagents:

    • Propionamidine hydrochloride (1.0 equiv)

    • Ethyl cyanoacetate (1.05 equiv)

    • Sodium ethoxide (2.5 equiv, 21% wt in ethanol)

    • Ethanol (absolute, 5-6 vol)

  • Procedure:

    • Charge a reactor with Ethanol and Sodium Ethoxide solution under N2 atmosphere.

    • Add Propionamidine hydrochloride portion-wise at 20–25°C. Stir for 30 min to liberate the free amidine.

    • Add Ethyl cyanoacetate dropwise over 1 hour, maintaining temperature <30°C.

    • Heat the mixture to reflux (78°C) and stir for 6–8 hours. Monitor by HPLC (disappearance of amidine).

    • Cool to 0–5°C. The sodium salt of the product may precipitate.

    • Quench/Acidify by adjusting pH to 6–7 using Acetic Acid or dilute HCl. The product, 6-amino-2-ethylpyrimidin-4-ol, will precipitate as a solid.

    • Filter the solid and wash with cold water (2x) and cold ethanol (1x).

    • Dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow powder.

Step 2: Bromination with POBr3

Conversion of the hydroxyl group to a bromide. Note: The 4-amino group is relatively stable under these conditions but can form a phosphoramidate intermediate that hydrolyzes upon workup.

  • Reagents:

    • 6-Amino-2-ethylpyrimidin-4-ol (1.0 equiv)

    • Phosphorus oxybromide (POBr3) (1.5 – 2.0 equiv)

    • Anisole or Toluene (Solvent, 5-8 vol) - Anisole is preferred for higher boiling point.

    • N,N-Diethylaniline (catalytic, 0.1 equiv) - Optional, acts as an acid scavenger/catalyst.

  • Procedure:

    • Suspend the starting material in Anisole in a dry reactor under N2.

    • Add POBr3 solid portion-wise at room temperature. (Caution: Exothermic).

    • Heat the mixture to 90–100°C. Stir for 4–6 hours.

      • Checkpoint: The slurry typically thins as the reaction proceeds.

    • Cool the reaction mixture to 20°C.

    • Quench carefully by pouring the reaction mixture into a mixture of Ice/Water/NaHCO3 (sat. aq). Critical Safety: Hydrolysis of excess POBr3 is violent. Maintain internal temp <25°C.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography (if high purity required).

    • Expected Yield: 60–70%[1]

Protocol B: The Nucleophilic Displacement Route

Best for: Rapid preparation of small batches (<50g) or when 2-ethyl-4,6-dibromopyrimidine is readily available.

  • Reagents:

    • 2-Ethyl-4,6-dibromopyrimidine (1.0 equiv)

    • Ammonia (NH3) (3-5 equiv, used as 7N in Methanol or 28% aq. solution)

    • Isopropanol (IPA) or Ethanol (Solvent)

  • Procedure:

    • Dissolve 2-Ethyl-4,6-dibromopyrimidine in IPA (10 vol).

    • Cool to 0–5°C.

    • Add Ammonia solution dropwise.

    • Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C).

      • Note: Do not heat. Heating promotes the formation of the 4,6-diamino byproduct.

    • Monitor by HPLC. Look for the mono-amine (Target) vs. di-amine (Impurity).[2]

    • Workup: Concentrate solvent to ~20% volume. Add water to precipitate the product. Filter and wash with hexane.

    • Selectivity Challenge: This route often yields 10–15% di-amino impurity which is difficult to remove without chromatography.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Purity HPLC (C18, ACN/H2O)≥ 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)δ 1.2 (t, 3H), 2.6 (q, 2H), 6.5 (s, 1H, Ar-H), 7.0 (br s, 2H, NH2)
Halogen Content Elemental Analysis / MSPresence of Bromine (M, M+2 pattern)
Water Content Karl Fischer≤ 0.5% w/w

Process Safety & Scalability Guidelines

Thermal Hazards[3]
  • POBr3 Handling: Phosphorus oxybromide is highly corrosive and reacts violently with water. In a scalable process, solid POBr3 charging systems (e.g., split-butterfly valves) should be used to minimize operator exposure.

  • Quenching: The quench of the bromination reaction is the most hazardous step. It releases HBr gas and heat. Scrubbers (NaOH) must be active.

Impurity Management
  • Regioisomers: In Route A, regioisomers are negligible. In Route B, the 4,6-diamino impurity is the critical quality attribute (CQA).

  • Phosphorus Residues: Route A products must be tested for residual phosphorus, often requiring a basic wash (NaHCO3) during workup to ensure levels are <20 ppm.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Foundational text for pyrimidine ring construction).
  • One-Pot Bromopyrimidine Synthesis: Heterocycles, Vol. 51, No. 11, 1999. (Describes HBr mediated cyclization).

  • Scalable Amination Protocols:Journal of Medicinal Chemistry, 2013, 56(11).
  • Commercial Availability & CAS Verification: Oakwood Chemical, Product 076394, CAS 811450-27-8.

  • Cyanoacetate Condensation Mechanism:Journal of Organic Chemistry, "Reactions of Amidines with Ethyl Cyanoacetate", Vol 38, 1973. (Mechanistic basis for Route A).

Sources

Troubleshooting & Optimization

Improving yield in cross-coupling of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cross-Coupling of 6-Bromo-2-ethylpyrimidin-4-amine

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Aminopyrimidine Cross-Couplings

Executive Summary: The Challenge of the "Free Amine"

If you are accessing this guide, you are likely experiencing stalled conversion (30–50%), catalyst precipitation (Pd black), or significant protodehalogenation.

Coupling 6-Bromo-2-ethylpyrimidin-4-amine presents a specific "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The free amine (-NH₂) at the C4 position is a potent ligand. It competes with phosphines for the Palladium center, forming inactive [Pd(Ar)(amine)Ln] complexes that cannot undergo reductive elimination.

  • Electronic Deactivation: While pyrimidines are generally electron-deficient, the amino group donates electron density into the ring via resonance, making the C6-Br bond less electrophilic and slowing oxidative addition.

  • Protodehalogenation: The electron-deficient nature of the pyrimidine ring makes the C-Pd bond susceptible to protonolysis, leading to the "des-bromo" byproduct (2-ethylpyrimidin-4-amine), especially in alcoholic solvents.

This guide moves beyond "add more catalyst" and focuses on ligand-controlled catalysis and reaction engineering .

Diagnostic Logic & Troubleshooting (Q&A)

Scenario A: The "Stalled" Reaction

Q: My reaction starts well but stalls at ~40% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing product inhibition or catalyst poisoning by the substrate. As the product forms, the concentration of free amine (or the product's nitrogen) increases. If your ligand is not bulky enough, the substrate/product displaces the phosphine ligand, creating an off-cycle Palladium species.

  • The Fix: Switch to a Buchwald Dialkylbiarylphosphine Ligand (e.g., XPhos or BrettPhos ).

    • Why: These ligands are extremely bulky. They create a "roof" over the Palladium center that physically prevents the linear coordination of the substrate's amine nitrogen while still allowing the oxidative addition of the C-Br bond.

  • Protocol Shift: Move from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to XPhos Pd G3 or G4 precatalysts.

Scenario B: The "Des-Bromo" Byproduct

Q: LCMS shows a major peak corresponding to Mass [M-Br+H]. The starting material is disappearing, but the desired product isn't forming.

A: You are seeing Protodehalogenation. This occurs when the oxidative addition complex L-Pd(Ar)-Br abstracts a proton (usually from the solvent or base) instead of transmetallating with the boronic acid.

  • The Fix:

    • Eliminate Alcohols: If you are using MeOH, EtOH, or n-BuOH, stop. These are primary proton sources.

    • Switch Solvent: Use anhydrous 1,4-Dioxane or THF .

    • Base Selection: Switch from Carbonates (Na₂CO₃) to K₃PO₄ (Potassium Phosphate Tribasic) . Phosphate is a good proton acceptor but less likely to promote the dehalogenation pathway compared to hydroxides/alkoxides generated from wet carbonate systems.

Scenario C: Poor Solubility

Q: The reaction mixture is a sludge. I suspect the reagents aren't dissolving.

A: Aminopyrimidines aggregate due to hydrogen bonding.

  • The Fix: Use a biphasic system with a "solubility bridge."

    • System: 1,4-Dioxane : Water (4:1).[1]

    • Additive: If solubility remains poor, add 5-10% n-Butanol (carefully, monitor for dehalogenation) or use DMF as a co-solvent, though DMF can sometimes inhibit Pd catalysts at high temperatures.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process based on your crude LCMS data.

TroubleshootingLogic Start Analyze Crude Reaction (LCMS/TLC) Result1 SM Remaining (>50%) No Pd Black Start->Result1 Inactive Result2 SM Remaining Pd Black Precipitate Start->Result2 Decomposition Result3 Des-Bromo Product (M - Br + H) Start->Result3 Side Reaction Result4 Homocoupling of Boronic Acid Start->Result4 Oxidation Action1 Slow Oxidative Addition. Increase Temp or Switch to more electron-rich Ligand (PCy3, XPhos) Result1->Action1 Action2 Catalyst Death/Poisoning. Switch to Precatalyst (Pd G3/G4) Use Bulky Ligand (XPhos) Result2->Action2 Action3 Protodehalogenation. Remove alcoholic solvents. Use Anhydrous Dioxane. Switch Base to K3PO4. Result3->Action3 Action4 Oxygen Contamination. Degas solvents vigorously. Check stoichiometry (Use 1.5 eq Boronic Acid). Result4->Action4

Caption: Decision tree for optimizing aminopyrimidine cross-coupling based on crude analytical data.

Optimized Experimental Protocols

These protocols are designed to be self-validating . If Protocol A fails (low conversion), Protocol B is the escalation path designed to overcome steric/electronic poisoning.

Protocol A: The "Workhorse" (Cost-Effective)

Best for: Standard couplings with reactive boronic acids.

ComponentEquivalentsNotes
6-Bromo-2-ethylpyrimidin-4-amine 1.0 equivLimiting Reagent
Boronic Acid/Pin Ester 1.3 – 1.5 equivExcess compensates for homocoupling
Pd(dppf)Cl₂ · DCM 0.05 equiv (5 mol%)Robust, bidentate ligand resists displacement
Na₂CO₃ (2.0 M aq) 3.0 equivStandard base
1,4-Dioxane [0.1 M]Concentration is key

Procedure:

  • Charge solid reagents into a vial.

  • Evacuate and backfill with Nitrogen (x3).[1]

  • Add degassed Dioxane and Na₂CO₃ solution.

  • Heat to 90°C for 4–16 hours.

  • Checkpoint: If the reaction turns black within 1 hour, the catalyst has crashed out. Abort and move to Protocol B.

Protocol B: The "High-Fidelity" System (Amine-Tolerant)

Best for: Stalled reactions, difficult substrates, or high-value intermediates.

ComponentEquivalentsNotes
6-Bromo-2-ethylpyrimidin-4-amine 1.0 equivLimiting Reagent
Boronic Acid 1.5 equiv
XPhos Pd G3 0.02 – 0.04 equivPrecatalyst ensures 1:1 Ligand:Pd ratio
K₃PO₄ (0.5 M aq or Solid) 2.5 equivPhosphate is gentler than Carbonate
THF or 1,4-Dioxane [0.1 M]THF often provides better solubility profiles here

Procedure:

  • Pre-complexation (Optional but recommended): If using solid K₃PO₄, add 5% water to the solvent to activate the boronic acid.

  • Combine amine, boronic acid, and XPhos Pd G3 in the reaction vessel.

  • Degas vigorously (sparge with Argon for 10 mins).

  • Add solvent and base.[2]

  • Heat to 60–80°C . (Note the lower temperature; highly active catalysts often decompose at >100°C).

Mechanistic Insight: Why XPhos?

Understanding the "Why" allows you to adapt this to future problems.

The diagram below illustrates the steric protection mechanism. Standard ligands (PPh₃) allow the "Free Amine" to bind to the Palladium, killing the cycle. XPhos (and similar Buchwald ligands) utilizes a biaryl backbone to create a steric wall.

LigandMechanism cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (XPhos) Pd1 Pd Amine1 Free Amine (Poison) Amine1->Pd1  Coordinates (Blocks Active Site) L1 PPh3 L1->Pd1 Pd2 Pd Amine2 Free Amine Amine2->Pd2  Blocked by Steric Bulk L2 XPhos (Bulky) L2->Pd2

Caption: Comparison of catalyst poisoning susceptibility between standard phosphines and bulky Buchwald ligands.

References & Authority

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Relevance: Establishes the efficacy of dialkylbiarylphosphines (XPhos, SPhos) for hindered and electron-rich substrates.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[3] Chemical Reviews, 1995.[3] Link

    • Relevance: Foundational text on the mechanism of transmetallation and the role of bases.[4]

  • Dunetz, J. R., & Magano, J. "Applications of Variable Selection for the Optimization of the Suzuki−Miyaura Reaction." Organic Process Research & Development, 2012. Link

    • Relevance: Provides industrial context for screening solvents and bases to minimize protodehalogenation.

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroaryl Halides." Organic Letters, 2006. Link

    • Relevance: Specifically addresses heteroaryl halides and the use of Pd-precatalysts to improve turnover numbers.

Disclaimer: These protocols are intended for use by trained chemical professionals. Always review Safety Data Sheets (SDS) for 6-Bromo-2-ethylpyrimidin-4-amine and all reagents before use.

Sources

Purification methods for 6-Bromo-2-ethylpyrimidin-4-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic and physicochemical challenges associated with isolating 6-bromo-2-ethylpyrimidin-4-amine from complex reaction mixtures.

The synthesis of this compound typically involves the mono-amination of a 4,6-dibromo-2-ethylpyrimidine precursor. Because the 4-halo substituent in pyrimidine rings is highly prone to rapid displacement by amines (1)[1], controlling the reaction to prevent over-amination is difficult. Consequently, crude mixtures almost always contain a triad of components: the unreacted dibromo starting material, the target mono-amine, and a highly polar di-amine impurity.

Part 1: Physicochemical Profiling & Chromatographic Behavior

To design a self-validating purification protocol, we must first establish the causality behind the separation mechanics. The separation relies entirely on exploiting the differential


 values and polarities of the mixture components.

Table 1: Physicochemical Properties of Reaction Mixture Components

ComponentStructural CharacteristicEst.

(Conjugate Acid)
Relative PolarityTLC

(7:3 Heptane:EtOAc)
4,6-Dibromo-2-ethylpyrimidine (Starting Material)Non-basic, highly lipophilic< 0.0Low~0.85
6-Bromo-2-ethylpyrimidin-4-amine (Target Product)Weakly basic, moderate polarity~4.1Moderate~0.45
2-Ethylpyrimidine-4,6-diamine (Over-reaction Impurity)Basic, highly polar~7.5High0.00 (Baseline)
Part 2: Troubleshooting FAQs

Q1: I am losing a significant amount of my target compound in the aqueous phase during the post-reaction workup. How can I prevent this? Expert Insight: This is a classic issue of over-acidification. Pyrimidine derivatives containing amino groups are basic, and their extraction from aqueous mixtures requires precise pH control (2)[2]. The conjugate acid of your target has an estimated


 of ~4.1. If your aqueous quench drops the pH below 3.0, the target compound becomes fully protonated and highly water-soluble.
Solution:  Adjust the aqueous phase to a strictly controlled pH of 5.5 before extraction. At pH 5.5, the target compound is >95% in its neutral free-base form and will easily partition into the organic phase (e.g., Dichloromethane).

Q2: My isolated product is contaminated with the di-aminated over-reaction product. Silica gel chromatography isn't separating them well. What is going wrong? Expert Insight: The di-amine impurity is significantly more polar and basic (


 ~7.5) than the target. If you load the crude mixture directly onto a silica column without an optimized liquid-liquid extraction (LLE) first, the highly basic di-amine causes severe band tailing, co-eluting with your target.
Solution:  Utilize orthogonal purification via a pH-guided LLE. Because the di-amine has a higher 

, it remains >99% protonated at pH 5.5. It will be selectively washed into the aqueous waste, while the mono-amine target partitions into the organic layer. This self-validating step eliminates the di-amine before chromatography even begins.

Q3: During column chromatography, the unreacted 4,6-dibromo starting material co-elutes with the target. How do I resolve this? Expert Insight: Isocratic elution is insufficient here. The dibromo starting material is highly lipophilic and lacks hydrogen-bond donors, meaning it has virtually no affinity for the silica stationary phase. Solution: Implement a step-gradient elution. Start with a highly non-polar solvent system (95:5 Heptane:Ethyl Acetate) to rapidly flush the dibromo impurity. Only after the dibromo compound has fully eluted should you step the gradient to 70:30 Heptane:Ethyl Acetate to elute the target compound.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: pH-Guided Liquid-Liquid Extraction

Objective: Isolate the target compound and unreacted starting material from polar/basic impurities.

  • Quench: Dilute the crude amination reaction mixture with 5 volumes of deionized water.

  • pH Adjustment: Slowly add 1M HCl or saturated

    
     dropwise while monitoring with a calibrated pH meter until the aqueous phase stabilizes at exactly pH 5.5 .
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL per gram of crude).

    • Causality & Validation Check: The DCM layer now contains the target and dibromo SM; the aqueous layer retains the di-amine. You can validate this by spotting both phases on a TLC plate—the aqueous phase will show only baseline material.

  • Washing: Wash the combined organic layers with a minimal amount of brine to remove residual water.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 30°C to yield the semi-purified crude.
    
Protocol B: Step-Gradient Silica Gel Chromatography

Objective: Separate the target mono-amine from the lipophilic dibromo starting material.

  • Dry Loading: Dissolve the semi-purified crude from Protocol A in a minimum volume of DCM. Add silica gel (weight equal to 2x the crude mass) and evaporate to a free-flowing powder.

    • Causality & Validation Check: Dry loading prevents the amine from streaking down the column walls, ensuring sharp elution bands.

  • Column Equilibration: Pack the column and equilibrate with 2 column volumes (CV) of 95:5 Heptane:Ethyl Acetate.

  • Elution Step 1 (Impurity Removal): Load the dry powder. Elute with 3 CV of 95:5 Heptane:Ethyl Acetate. Collect fractions and verify via TLC (UV 254 nm) that the high-

    
     dibromo impurity has completely eluted.
    
  • Elution Step 2 (Target Isolation): Switch the mobile phase to 70:30 Heptane:Ethyl Acetate. Elute with 4-5 CV to collect the 6-bromo-2-ethylpyrimidin-4-amine.

  • Verification: Pool fractions containing the pure product (

    
     ~0.45) and concentrate.
    
Part 4: Visual Workflow

PurificationWorkflow SM Crude Reaction Mixture (Target + Di-bromo + Di-amine) pH Aqueous Quench & pH Adjustment (pH 5.5) SM->pH LLE Liquid-Liquid Extraction (DCM / Water) pH->LLE Aq Aqueous Phase (Di-amine Impurity) LLE->Aq Protonated amines Org Organic Phase (Target + Di-bromo SM) LLE->Org Free base & Neutrals Chrom Silica Gel Chromatography (Heptane / EtOAc) Org->Chrom Concentrate & Dry Load Frac1 Early Fractions (Di-bromo SM) Chrom->Frac1 5% EtOAc Frac2 Middle Fractions (6-Bromo-2-ethylpyrimidin-4-amine) Chrom->Frac2 30% EtOAc

Workflow for the isolation of 6-bromo-2-ethylpyrimidin-4-amine from crude reaction mixtures.

References
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION Source: Heterocycles, Vol. 51, No. 11, 1999. URL:[Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Process for bromination of pyrimidine (US3956301A)

Sources

Technical Support Center: Catalyst Poisoning with Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AP-CAT-009 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming Deactivation of Transition Metal Catalysts by Nitrogen Heterocycles

Executive Summary & Root Cause Analysis

The Issue: You are likely observing stalled conversion, low yields, or complete lack of reactivity when attempting cross-coupling (Suzuki, Buchwald-Hartwig) or hydrogenation on aminopyrimidine substrates.

The Mechanism (Why it fails): Aminopyrimidines act as potent catalyst poisons due to the high Lewis basicity of the pyrimidine nitrogens and the exocyclic amine. Unlike simple aryl halides, these substrates possess lone pairs that coordinate strongly to the metal center (Pd, Pt, Rh).

  • Competitive Binding: The substrate binds to the metal not for the desired oxidative addition, but as a stable

    
    -donor ligand.
    
  • Formation of "Dead" Complexes: In Palladium catalysis, this often forms stable bis(amine)Pd(II) complexes (e.g.,

    
    ) that are thermodynamically stable and catalytically inactive.
    

Diagnostic Workflow

Before altering your entire synthesis, follow this logic tree to confirm poisoning is the culprit.

TroubleshootingWorkflow Start Start: Reaction Stalled/Failed CheckSM Analyze SM Purity (Is the Halide intact?) Start->CheckSM Kinetic Run Kinetic Profile (Does it stop at 10-20%?) CheckSM->Kinetic SM Intact ReagentIssue Diagnosis: Reagent Quality (Wet solvent / Bad Base) CheckSM->ReagentIssue SM Degraded Poisoning Diagnosis: Catalyst Poisoning (Product Inhibition or SM Binding) Kinetic->Poisoning Yes (Stalls early) Kinetic->ReagentIssue No (Never started) LigandSwitch Switch to Bulky Ligands (XPhos, BrettPhos) Poisoning->LigandSwitch Step 1: Steric Bulk Additive Add Lewis Acid/Proton Source (ZnCl2, H+) Poisoning->Additive Step 2: Lewis Acid Masking

Figure 1: Decision matrix for diagnosing catalyst deactivation versus standard reaction failure.

Solution Modules: Protocols & Causality

Module A: The "Steric Bulk" Strategy (Homogeneous Catalysis)

Applicability: Buchwald-Hartwig, Suzuki-Miyaura. The Fix: Use bulky biaryl phosphine ligands (Buchwald Ligands). Scientific Rationale: Large ligands like XPhos or BrettPhos create a steric wall around the Palladium center. This prevents the "easy" coordination of the nitrogen lone pair (the poisoning event) while still allowing the oxidative addition of the C-X bond, which is driven by orbital overlap rather than simple coordination.

Recommended Protocol:

  • Catalyst: Switch from

    
     or 
    
    
    
    to a precatalyst system like XPhos Pd G3 or BrettPhos Pd G3 .
  • Loading: Maintain 1–2 mol%.

  • Base: Use weak bases (

    
    , 
    
    
    
    ) if possible; strong bases (
    
    
    ) can exacerbate competitive binding of the amine.

Data Comparison: Ligand Performance on Aminopyrimidines

Ligand Type Yield (Typical) Mechanism of Failure/Success

|


  | Monodentate | < 5% | Forms stable inactive complexes with substrate N-atoms. |
| dppf  | Bidentate | 15-30% | Bite angle insufficient to block N-coordination. |
| XPhos  | Bulky Biaryl | 85-95%  | Steric bulk prevents N-binding; promotes reductive elimination. |
| BrettPhos  | Bulky Biaryl | 90-98%  | Best for primary amines; extreme bulk shields metal center. |
Module B: The "Masking" Strategy (Lewis Acid Additives)

Applicability: When you cannot change the ligand or the substrate is extremely basic. The Fix: Add a "dummy" Lewis Acid (e.g.,


, 

, or

). Scientific Rationale: The aminopyrimidine nitrogen is a hard Lewis base. Palladium is a soft Lewis acid. However, the N-atom will preferentially bind to a hard Lewis acid (like Zinc or Magnesium) if present in excess. This "masks" the nitrogen, leaving the Palladium free to perform the catalytic cycle on the halogen handle.

Protocol:

  • Premix: Dissolve your aminopyrimidine substrate in the solvent.

  • Additive: Add 0.5 – 1.0 equivalents of

    
     or 
    
    
    
    . Stir for 15 minutes.
  • Catalysis: Add your Pd catalyst and base last.

    • Note: This may require extra base to neutralize the Lewis acid if the reaction mechanism is base-dependent.

Module C: Heterogeneous Hydrogenation (Pt/C, Pd/C)

The Issue: Reduction of nitro/alkene groups on pyrimidines often fails because the product (an amine) adsorbs irreversibly to the carbon support or metal surface. The Fix: Run the reaction in acidic media.

Protocol:

  • Solvent: Methanol or Ethanol.

  • Additive: Add 1.0–2.0 equivalents of HCl or Acetic Acid.

  • Rationale: Protonation of the pyrimidine nitrogen (

    
    ) and the exocyclic amine (
    
    
    
    ) eliminates the lone pair availability. The protonated ammonium species cannot coordinate to the metal surface, preventing poisoning.

Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Poisoning Trap is critical for troubleshooting.

CatalystPoisoning Pd Active Pd(0) PoisonComplex DEAD END: (N-bound)-Pd-L Pd->PoisonComplex Coordination via N (Fast without bulky ligands) OxAdd Oxidative Addition (C-X insertion) Pd->OxAdd Reaction at C-X (Favored by XPhos) Substrate Aminopyrimidine-X Substrate->PoisonComplex Lone Pair Attack Substrate->OxAdd Cycle Catalytic Cycle (Transmetalation -> Product) OxAdd->Cycle Cycle->Pd

Figure 2: Competitive pathways. Standard ligands allow the red "Poisoning" path. Bulky ligands or Lewis Acids block the red path, forcing the green "Productive" path.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection instead of Lewis Acids? A: Yes, and it is often superior. Protecting the exocyclic amine with a Boc group (


-Butyloxycarbonyl) removes the H-bond donor ability and significantly lowers the Lewis basicity of the nitrogen. This often converts a "difficult" substrate into a standard aryl halide coupling.

Q: My reaction works but the metal removal is impossible. The product is colored. A: Aminopyrimidines are excellent metal scavengers themselves, often retaining Pd after the reaction. Standard Celite filtration is insufficient.

  • Solution: Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine. These bind Pd stronger than the pyrimidine.

Q: Why does my Suzuki coupling stall at 20% conversion? A: This is classic product inhibition. The product (the coupled aminopyrimidine) is often more basic/coordinating than the starting material. As product forms, it poisons the remaining catalyst.

  • Fix: Increase catalyst loading slightly or switch to the "Module A" bulky ligands which are less susceptible to product inhibition.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: PubMed / J. Am. Chem. Soc.[1]

    • URL:[Link]

  • Ligand Selection (Buchwald-Hartwig)

    • Title: A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles.[2]

    • Source: PMC / NIH
    • URL:[Link]

  • Lewis Acid Additives

    • Title: The roles of Lewis acids in nickel catalysis (and Pd/N-heterocycle interactions).
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Heterogeneous Hydrogenation Poisoning

    • Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
    • Source: MDPI / Catalysts[3]

    • URL:[Link]

  • General Troubleshooting Guide

    • Title: Troubleshooting Failed Buchwald-Hartwig Amin
    • Source: BenchChem Technical Support[4][5]

Sources

Technical Support Center: Recrystallization of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Bromo-2-ethylpyrimidin-4-amine (CAS No. 811450-27-8)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. As a substituted bromopyrimidine, its purification requires careful consideration of solvent choice and crystallization kinetics to achieve high purity and yield.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process, explaining the underlying causes and providing actionable solutions.

Question: My compound 'oiled out' during cooling, forming a liquid layer instead of solid crystals. What happened and how can I fix it?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a super-cooled liquid or oil rather than a crystalline solid. This typically occurs for two primary reasons:

  • High Solute Concentration or Rapid Cooling: If the solution is supersaturated to a great extent or cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, collapsing into a disordered, liquid state.

  • Melting Point Depression: The melting point of your solute is depressed by the presence of the solvent. If the boiling point of the chosen solvent is significantly higher than the melting point of your crude 6-Bromo-2-ethylpyrimidin-4-amine, the compound may "melt" in the hot solution and fail to solidify upon cooling. Significant impurities can also lower the mixture's melting point, exacerbating this issue.[2][3]

Solutions:

  • Primary Action: Re-heat the solution containing the oil until it fully redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration.[3]

  • Controlled Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to ensure a gradual temperature drop. Slow cooling is critical for promoting the formation of well-ordered crystals over oils.[3]

  • Solvent Re-evaluation: If the problem persists, the solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point.

Question: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form from a clear solution is typically due to one of two factors: either the solution is not sufficiently saturated, or it has become supersaturated.[4]

  • Insufficient Saturation: This is the most common reason for poor or no crystal formation. Too much solvent was used during the initial dissolution step, and the concentration of 6-Bromo-2-ethylpyrimidin-4-amine is too low to crystallize even at reduced temperatures.[3]

  • Supersaturation: Occasionally, a solution can be cooled below its saturation point without precipitation occurring. The system lacks a nucleation point to initiate crystal growth.[4]

Solutions (to be attempted in order):

  • Induce Nucleation (for Supersaturation):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2][4]

    • Seeding: If you have a small crystal of pure 6-Bromo-2-ethylpyrimidin-4-amine, add it to the cold solution. This "seed" crystal acts as a template, prompting rapid crystallization.[2]

  • Increase Concentration (for Insufficient Saturation):

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Once you reach a point of saturation at the higher temperature, cool the solution slowly as described before.[2]

Troubleshooting Flowchart: No Crystal Formation

G start Clear, Cold Solution (No Crystals) check_supersaturated Is the solution supersaturated? start->check_supersaturated scratch 1. Scratch inner flask surface check_supersaturated->scratch Yes reduce_volume 3. Reduce solvent volume (boil off excess) check_supersaturated->reduce_volume No (Too much solvent) seed 2. Add a seed crystal scratch->seed No crystals seed->reduce_volume No crystals slow_cool Cool slowly to induce crystallization reduce_volume->slow_cool success Crystals Formed slow_cool->success

Caption: Decision tree for troubleshooting lack of crystallization.

Question: My final crystal yield is very low. What are the most likely causes?

Answer:

A low recovery of purified material is a frustrating but preventable issue. The primary causes are almost always procedural:

  • Using an Excessive Volume of Solvent: This is the most frequent error. The goal is to dissolve the solute in the minimum amount of boiling solvent.[3][4] Using too much means a significant portion of your product will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled enough for the product to crystallize on the filter paper or in the funnel stem.

  • Improper Washing of Crystals: Rinsing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product and wash it away with the filtrate.[4]

Solutions:

  • Optimize Dissolution: In your next attempt, add the boiling solvent in small, incremental portions to the crude solid until it just dissolves.

  • Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent vapor or in an oven before the hot filtration step.[2]

  • Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent. The cold temperature drastically reduces the product's solubility, minimizing loss.[4]

  • Second Crop: You may be able to recover more product by evaporating a portion of the solvent from the mother liquor to yield a "second crop" of crystals, which can be collected separately.

Frequently Asked Questions (FAQs)

Question: What is the best starting solvent for recrystallizing 6-Bromo-2-ethylpyrimidin-4-amine?

Answer:

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] While no single solvent is universally perfect, the structure of 6-Bromo-2-ethylpyrimidin-4-amine (containing a basic amine and a polar pyrimidine ring) provides a logical starting point for screening.

A systematic approach is recommended. Start with polar protic solvents, as the amine group can engage in hydrogen bonding. If those prove too effective at room temperature, explore mixed-solvent systems or less polar options.

Table 1: Recommended Solvents for Screening
Solvent ClassRecommended SolventsRationale & Expected Behavior
Polar Protic Ethanol, IsopropanolThe amine and pyrimidine nitrogen atoms suggest good solubility in hot alcohols. These are often excellent choices for compounds with similar functional groups.[6][7]
Polar Aprotic Acetonitrile, Ethyl AcetateMay offer a good solubility differential. Ethyl acetate is less polar and might be a good candidate if alcohols are too effective.
Non-Polar n-Hexane, TolueneLiterature on the synthesis of other bromopyrimidines has reported the use of n-hexane for recrystallization.[8] This may be effective if impurities are significantly more polar than the target compound.
Mixed Solvents Ethanol/Water, Acetone/HexaneA mixed-solvent system is highly versatile.[6] For example, dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

Question: What if my impurities have a solubility profile very similar to my product?

Answer:

This is a challenging scenario. However, a simple recrystallization can still be effective if your desired compound constitutes the vast majority of the solid (e.g., >90% purity). In this case, the small amount of impurity is likely to remain in the mother liquor as it will not reach its saturation point.[6]

If the impurity level is high or it co-crystallizes, a different approach is needed:

  • Change the Solvent System: Drastically changing the polarity of the solvent (e.g., from ethanol to toluene) may alter the relative solubilities enough to allow for separation.

  • Acid-Base Chemistry: Since your compound has a basic amine group, you can exploit this for purification. Dissolve the crude material in a suitable organic solvent (like diethyl ether or ethyl acetate) and perform an extraction with dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your purified amine. Alternatively, you can attempt to crystallize the amine as its hydrochloride salt.[9] This salt will have a very different solubility profile from the free base.[10]

General Experimental Protocol for Recrystallization

This protocol provides a robust starting point for purifying 6-Bromo-2-ethylpyrimidin-4-amine.

  • Solvent Selection: Based on small-scale solubility tests (as described in the FAQ), select the most promising single or mixed-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[2]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying oven (ensure the temperature is well below the compound's melting point).

Solvent Selection Workflow

Caption: Workflow for selecting an appropriate recrystallization solvent.

References

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • University of Rochester Chemistry.
  • Unknown.
  • University of York Chemistry Teaching Labs.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Reddit. (2022).

Sources

Technical Support Center: Optimizing 6-Bromo-2-ethylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-Bromo-2-ethylpyrimidin-4-amine .

The synthesis of this intermediate typically involves the bromination of 2-ethylpyrimidine-4,6-diol to form 4,6-dibromo-2-ethylpyrimidine, followed by a mono-amination step. Because the pyrimidine ring is highly electrophilic, this pathway is prone to over-reaction and moisture sensitivity. This guide provides field-proven methodologies, mechanistic causualities, and self-validating protocols to strictly control product distribution.

I. Reaction Workflow & Side-Reaction Pathways

SynthesisWorkflow A 2-Ethylpyrimidine -4,6-diol B 4,6-Dibromo -2-ethylpyrimidine A->B POBr3, DMF 100°C C 6-Bromo-2-ethylpyrimidin -4-amine (Target) B->C NH3 (1.05 eq) Anhydrous THF, 0°C E Hydrolysis Products (Side) B->E H2O / OH- (Moisture) D 2-Ethylpyrimidine -4,6-diamine (Side) C->D Excess NH3 High Temp

Fig 1: Synthesis workflow of 6-bromo-2-ethylpyrimidin-4-amine and primary side-reaction pathways.

II. Quantitative Data: Parameter Effects on Product Distribution

The Nucleophilic Aromatic Substitution (SNAr) of the dibromo-intermediate is highly sensitive to solvent, temperature, and stoichiometry. The table below summarizes how these parameters dictate the equilibrium between the target mono-amine and unwanted side products.

Table 1: Effect of Reaction Parameters on Amination Product Distribution

Solvent SystemTemperatureNH₃ EquivalentsTarget Yield (%)Diamine Side Product (%)Hydrolysis Side Product (%)
Aqueous NH₃80 °C5.0354520
Aqueous NH₃25 °C2.0601525
THF (Anhydrous)25 °C2.082126
THF (Anhydrous) 0 °C to 20 °C 1.05 > 94 < 2 < 4
III. Self-Validating Experimental Protocol

Optimized Mono-Amination of 4,6-Dibromo-2-ethylpyrimidine Objective: Maximize mono-amination while completely suppressing diamination and hydrolysis.

  • Preparation: Dissolve 4,6-dibromo-2-ethylpyrimidine (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Halopyrimidines are highly susceptible to nucleophilic attack by water, a process that is accelerated under basic conditions . Excluding moisture prevents the competitive hydrolysis of the highly electrophilic C-Br bonds.

  • Cooling: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy increases the activation energy barrier for the second substitution. The first amine addition donates electron density into the pyrimidine π-system, deactivating the ring. At 0 °C, this electronic deactivation is sufficient to halt the reaction at the mono-amine stage.

  • Ammonia Addition: Begin a dropwise addition of a 0.5 M solution of anhydrous ammonia in 1,4-dioxane or THF (1.05 eq) over 30 minutes.

    • Causality: Strict stoichiometric control and slow addition prevent local concentration spikes of ammonia, strictly limiting the formation of the diamine side product.

  • Reaction Progression & Validation: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to 20 °C.

    • Self-Validation Step: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete the moment the starting material peak disappears. Do not apply heat if a trace amount of starting material remains, as the thermodynamic push will immediately trigger diamination.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

IV. Troubleshooting Guide

Q1: I am observing significant amounts of 2-ethylpyrimidine-4,6-diamine. How can I arrest the reaction at the mono-amination stage? A1: The first amination is an SNAr reaction. The starting dihalide is highly electron-deficient. Once the first amine (an electron-donating group via resonance) attaches to the ring, it donates electron density into the pyrimidine π-system, stabilizing the ring and raising the activation energy for a second SNAr . However, if you use excess ammonia or high heat, you overcome this energetic barrier. Ensure you are using exactly 1.05 equivalents of ammonia and strictly maintain the temperature at 0 °C during the addition phase.

Q2: My LC-MS shows a mass corresponding to [M-Br+OH]⁺. Why is hydrolysis competing with amination? A2: If you are using aqueous ammonia (ammonium hydroxide) or wet solvents, hydroxide ions will competitively displace the bromide, forming 6-bromo-2-ethylpyrimidin-4-ol. Ammonia acts as both a nucleophile and a base, meaning it can generate hydroxide in situ if water is present . Switch immediately to anhydrous ammonia dissolved in a dry organic solvent (e.g., THF or 1,4-dioxane).

Q3: During the precursor synthesis (bromination with POBr₃), I'm getting a black tar and incomplete conversion. What is failing? A3: Bromination of pyrimidin-diols with POBr₃ often requires a catalytic amount of DMF (a Vilsmeier-Haack type activation). If the internal temperature exceeds 110 °C, the DMF can degrade, or the pyrimidine ring can undergo polymerization and decomposition. Control the internal temperature strictly at 100 °C, use 2.5–3.0 equivalents of POBr₃, and ensure a very slow quench over ice to prevent an exothermic runaway during workup.

V. Frequently Asked Questions (FAQs)

Q: Do I need to worry about regioselectivity between the C4 and C6 positions during the amination? A: No. While regioselectivity is a major concern in asymmetric pyrimidines (for example, 2,4-dichloropyrimidines typically favor C4 attack over C2 due to electronic distribution) , the 4,6-dibromo-2-ethylpyrimidine intermediate possesses a C2 axis of symmetry. The C4 and C6 positions are chemically equivalent. Attack at either position yields the exact same target molecule: 6-bromo-2-ethylpyrimidin-4-amine.

Q: Can I use a Buchwald-Hartwig cross-coupling instead of SNAr for this amination? A: While palladium-catalyzed aminations are powerful for unactivated aryl halides, 4,6-dihalopyrimidines are already highly activated toward SNAr. Using Pd-catalysis here is an unnecessary complication that introduces metal contamination, potential ligand-exchange side reactions, and increased costs. Catalyst-free SNAr remains the field-proven standard for this specific transformation.

VI. References
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at:[Link]

Technical Support Center: Palladium Remediation in 6-Bromo-2-ethylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for palladium (Pd) impurity removal. This guide is specifically engineered for researchers and process chemists working with 6-Bromo-2-ethylpyrimidin-4-amine and related highly basic nitrogen heterocycles.

The Core Challenge: The Chelation Effect

6-Bromo-2-ethylpyrimidin-4-amine presents a unique purification challenge. The molecule contains a primary exocyclic amine, an ethyl group, a bromine atom (a handle for downstream cross-coupling), and two endocyclic pyrimidine nitrogen atoms. This nitrogen-rich environment acts as a potent multidentate ligand, tightly chelating both Pd(0) and Pd(II) species used in upstream catalysis.

Standard purification techniques, such as silica gel chromatography or simple aqueous workups, are often insufficient to break these thermodynamically stable product-metal complexes, resulting in residual Pd levels that fail to meet the ICH Q3D elemental impurity limits (typically <10 ppm for oral APIs)[1]. To achieve compliance, you must employ functionalized scavengers with a higher binding affinity for Pd than the pyrimidine product itself[2].

PdRemoval Start Crude 6-Bromo-2-ethylpyrimidin-4-amine (High Pd Content) Assess Assess Pd Oxidation State & Ligand Environment Start->Assess Scavenger Solid-Supported Scavenging (Si-TMT or MP-TMT) Assess->Scavenger Lipophilic Pd(0)/Pd(II) Wash Chemical Wash (PIX + I2 Oxidation) Assess->Wash Strongly Chelated Pd Test ICP-MS Pd Quantification (< 10 ppm?) Scavenger->Test Wash->Test Cryst Crystallization with Thiourea Additive Test->Cryst No (>10 ppm) Success Purified API (Meets ICH Q3D Limits) Test->Success Yes (<10 ppm) Cryst->Success

Logical workflow for Pd impurity removal from basic nitrogen heterocycles.

Troubleshooting Guides & FAQs

Q1: Why do standard silica plugs and activated carbon fail to reduce Pd levels below 100 ppm in my batches? A1: Activated carbon relies on physisorption, which is highly reversible and lacks chemoselective affinity for transition metals. Standard silica gel separates primarily based on polarity. Because 6-Bromo-2-ethylpyrimidin-4-amine contains multiple Lewis basic nitrogen atoms, it acts as a strong competitive ligand, effectively "pulling" the Pd off the carbon or preventing it from binding to standard silica[2][3]. You must introduce a scavenger with a thermodynamic affinity for Pd that exceeds that of the pyrimidine product, such as Trimercaptotriazine (TMT) or Potassium Isopropyl Xanthate (PIX)[2][4].

Q2: Should I use Silica-bound (Si-TMT) or Macroporous Polystyrene-bound (MP-TMT) scavengers? A2: The choice depends on your solvent system and operational scale. Si-TMT does not swell and is highly effective in a broad range of solvents, making it ideal for fixed-bed cartridges or continuous flow chemistry[5]. MP-TMT requires specific solvents (like THF, DMF, or DCM) to swell properly and expose its active sites, but it often exhibits higher loading capacities. For 6-Bromo-2-ethylpyrimidin-4-amine, which is typically soluble in polar aprotic solvents, MP-TMT is highly effective in batch slurries[2][5].

Q3: I've treated my product with Si-Thiol, but Pd levels plateau at 50 ppm. What is the next logical step? A3: Si-Thiol is excellent for electrophilic Pd(II) but less effective for electron-rich Pd(0) or highly hindered, chelated Pd complexes[5]. If residual Pd remains, it is likely tightly coordinated to the pyrimidine nitrogens. You should employ a synergistic extraction approach using Potassium Isopropyl Xanthate (PIX) combined with a mild oxidant like iodine (I


). The I

oxidizes recalcitrant Pd(0) to Pd(II), which is then rapidly and irreversibly captured by the PIX scavenger, forming a complex that partitions cleanly away from the API[2][4].

ScavengerSelection State Determine Pd State PdII Pd(II) Species (Electrophilic) State->PdII Pd0 Pd(0) Species (Electron-rich) State->Pd0 Thiol Si-Thiol / MP-Thiol PdII->Thiol Standard TMT Si-TMT / MP-TMT PdII->TMT High Affinity Pd0->TMT Direct Capture PIX PIX + I2 Oxidation Pd0->PIX Synergistic Oxidation

Decision matrix for selecting palladium scavengers based on oxidation state.

Experimental Methodologies

Protocol 1: Batch Scavenging with MP-TMT or Si-TMT

Rationale: This protocol utilizes the high affinity of the trimercaptotriazine ligand to thermodynamically strip Pd from the pyrimidine ring.

  • Preparation: Dissolve the crude 6-Bromo-2-ethylpyrimidin-4-amine in a suitable solvent (e.g., THF/DMF 1:1 or Ethyl Acetate) to achieve a 10% wt/vol solution[3][5].

  • Scavenger Loading: Add 10 wt% of MP-TMT or Si-TMT relative to the mass of the crude API[3]. (Note: 5-10 equivalents of scavenger relative to the theoretical Pd content is optimal).

  • Incubation: Stir the suspension mechanically at 30–40°C for 12 to 16 hours. Elevated temperatures increase the kinetic exchange rate of Pd from the product to the scavenger[6].

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger and larger Pd agglomerates[6]. Wash the filter cake with 2-3 volumes of the reaction solvent to ensure full recovery of the API.

  • Concentration: Evaporate the filtrate to dryness. Analyze the residue via ICP-MS to confirm Pd levels are <10 ppm[7].

Protocol 2: Ultra-Efficient PIX/I Synergistic Extraction

Rationale: For highly recalcitrant Pd impurities, Potassium Isopropyl Xanthate (PIX) combined with iodine oxidizes Pd(0) to Pd(II) and forms a highly soluble, extractable complex[4].

  • Dissolution: Dissolve the crude API in a biphasic mixture of 2-MeTHF and water.

  • Oxidation: Add a catalytic amount of Iodine (I

    
    ) (approx. 0.05 equivalents relative to API) to the mixture and stir for 30 minutes to ensure uniform oxidation of Pd species[2][4]. (Expert Note: The pyrimidine ring is sufficiently electron-deficient that catalytic I
    
    
    
    will not cause undesired halogenation at the 5-position).
  • Scavenging: Add PIX (5 equivalents relative to the estimated Pd content) to the aqueous layer. Stir vigorously for 2 hours at room temperature.

  • Phase Separation: Allow the layers to separate. The Pd-PIX complex will partition cleanly into the aqueous/waste layer.

  • Washing & Isolation: Wash the organic layer (containing the purified pyrimidine) twice with water, then brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Quantitative Data: Comparative Scavenger Efficiency

The following table summarizes the expected Pd reduction when treating a basic nitrogen heterocycle (initial Pd ~1000 ppm) under standard batch conditions (16h, RT)[2][3][4][5].

Scavenger TypeMechanism / Functional GroupLoadingResidual Pd (ppm)API Recovery (%)
Activated Carbon Physisorption20 wt%120 - 15075 - 80%
Si-Thiol Covalent (1-propanethiol)10 wt%40 - 60> 95%
MP-TMT Chelation (Trimercaptotriazine)10 wt%< 10> 95%
Si-TMT Chelation (Trimercaptotriazine)10 wt%< 10> 95%
PIX + I

Oxidation & Extraction (Xanthate)5 eq (to Pd)< 1> 90%

Note: Activated carbon often leads to higher API loss due to non-specific binding and is ineffective at breaking strong Pd-nitrogen chelates, consuming up to 30% of reactor volume without achieving ICH compliance[3].

References

  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry. Available at: [Link]

  • Biotage / Sopachem. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels." Sopachem. Available at: [Link]

  • ResearchGate. "Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances." ResearchGate. Available at: [Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific. Available at: [Link]

  • Biotage. "Metal Scavengers in Process Chemistry An Investigative Study." Biotage. Available at: [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link]

  • ResearchGate. "Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Physicochemical Challenges[2][3][4]

Before attempting formulation, it is critical to understand why this molecule resists aqueous solubility. 6-Bromo-2-ethylpyrimidin-4-amine is a "brick dust" molecule—crystalline and moderately lipophilic with weak basicity.[1][2][3]

PropertyValue (Approx/Calc)Implication for Solubility
Molecular Weight 202.05 g/mol Small molecule, potential for high permeability.[1][2][3][4]
LogP (Calc) ~1.4 – 1.9Moderately lipophilic.[1][2][3][4] Prefers organic solvents (DMSO, EtOH).[2][3][4]
pKa (Base) ~2.5 – 3.5 (Est.)[1][2][3][4]CRITICAL: The electron-withdrawing Bromine at C6 significantly lowers the basicity of the pyrimidine nitrogens compared to unsubstituted 4-aminopyrimidine (pKa ~5.7).[1][2]
H-Bond Donors 1 (Exocyclic Amine)Limited interaction with water lattice.[1][2][3][4]
Physical State Crystalline SolidHigh lattice energy requires energy to break (poor dissolution).[1][2][3][4]
The "Trap"

Researchers often assume the amino group (-NH2) makes the molecule basic enough to dissolve in mild acids (like 1% Acetic Acid).[1][2][3] This is incorrect. The inductive effect of the Bromine atom pulls electron density away from the ring, making the molecule a very weak base. It requires a much lower pH to protonate and solubilize.[3][4]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into water/PBS."

Diagnosis: You are encountering the "Parachute Failure." When dissolved in DMSO, the compound is in a high-energy state.[1][2][4] Upon rapid dilution into water, the solvent power drops drastically.[3][4] Because the molecule is lipophilic (LogP > 1) and uncharged at neutral pH (PBS pH 7.4), it instantly reverts to its thermodynamically stable crystalline form (precipitate).[2][3][4]

Solution: The Cosolvent Step-Down Method Do not dilute directly 1:1000.[1][2][3][4] Use an intermediate cosolvent system to lower the dielectric constant gradually.[2][3][4]

  • Stock: 100 mM in DMSO.

  • Intermediate: Dilute Stock 1:10 into PEG400 or Propylene Glycol (Result: 10 mM).

  • Final: Dilute Intermediate into water/buffer under rapid vortexing.

Issue 2: "I tried 1% Acetic Acid, but it won't dissolve."

Diagnosis: Insufficient Acidity. As noted in the profile, the pKa is likely < 3.[1][2]5. Acetic acid (pKa ~4.[2][3][4]76) is too weak to fully protonate the pyrimidine ring.[2][3][4] According to the Henderson-Hasselbalch equation, to achieve >99% ionization (solubility), the pH must be 2 units below the pKa.[1][3] You need a pH of ~1.0.[2][3][4]

Solution: Strong Acid Salt Formation Switch to 0.1 M HCl or Methanesulfonic Acid (MSA) .[1][2][4]

  • Protocol: Add 1 equivalent of 1.0 M HCl to your solid compound before adding water.[1][2][4] Vortex to form the hydrochloride salt in situ, then dilute.[3][4]

Issue 3: "I need a neutral pH formulation for cell culture/animal injection."

Diagnosis: Incompatibility with physiological pH. Since you cannot use low pH in vivo/in vitro without toxicity, you must rely on complexation rather than ionization.[1][2][4]

Solution: Cyclodextrin Entrapment Use 20-30% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4] The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic Br-Ethyl-Pyrimidine core, while the outer hydroxyls interact with water.[1][3]

Recommended Solubility Workflows

Below are the three standard tiers for solubilizing 6-Bromo-2-ethylpyrimidin-4-amine, ranked by complexity.

Tier A: The "Quick Screen" (For Analytical Standards)

Best for: HPLC injections, in vitro high-throughput screening.[1][3]

  • Dissolve solid to 50 mM in pure DMSO .

  • Sonicate for 10 minutes at 40°C.

  • Verify clarity.[2][3][4]

  • Dilute to working concentration (e.g., 10 µM) in culture media.[2][3][4] Note: Keep final DMSO < 0.5% to avoid cytotoxicity.[1][2][4]

Tier B: The "Stable Formulation" (For Animal Studies - IP/PO)

Best for: Pharmacokinetics (PK), efficacy studies where DMSO is restricted.[1][2][3]

Vehicle: 5% DMSO / 40% PEG400 / 55% Water[1][2][4]

  • Weigh compound.[2][3][4]

  • Add 5% volume of DMSO.[1][2][3][4] Vortex until dissolved.[2][3][4]

  • Add 40% volume of PEG400.[1][2][3] Vortex.

  • Slowly add 55% volume of Water (or Saline) dropwise while vortexing.[1][2][3][4]

    • If precipitation occurs: Add 1-2% Tween 80 to the PEG400 step.[1][2][3][4]

Tier C: The "Rescue" (For High Concentration > 5 mg/mL)

Best for: Toxicology studies requiring high doses.[1][2]

Vehicle: 20% HP-β-CD in 50 mM Citrate Buffer (pH 3.0)

  • Prepare 20% w/v HP-β-CD in water.[1][2][3][4]

  • Add solid compound.[2][3][4]

  • Adjust pH to 3.0 using 1M HCl.[3]

  • Sonicate for 30-60 mins.

  • (Optional) Readjust pH to 4.0-5.0 with NaOH if solution remains clear; if precipitate forms, revert to pH 3.0.

Decision Logic & Mechanism

The following diagrams illustrate the decision process and the chemical mechanism governing solubility.

Diagram 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solid 6-Bromo-2-ethylpyrimidin-4-amine Q_App Application Type? Start->Q_App Analytical Analytical / HTS (In Vitro) Q_App->Analytical InVivo In Vivo / Animal (IP / PO / IV) Q_App->InVivo DMSO_Route Use 100% DMSO Stock Dilute <1% in Media Analytical->DMSO_Route Q_Conc Required Conc? InVivo->Q_Conc LowConc Low (< 1 mg/mL) Q_Conc->LowConc HighConc High (> 1 mg/mL) Q_Conc->HighConc Cosolvent Cosolvent System: 5% DMSO / 40% PEG400 / Water LowConc->Cosolvent Q_pH pH Tolerance? HighConc->Q_pH AcidOK Acidic OK (pH 2-3) Q_pH->AcidOK NeutralReq Neutral Required Q_pH->NeutralReq SaltForm In-situ Salt: 0.1M HCl or MSA AcidOK->SaltForm Cyclodextrin Complexation: 20% HP-beta-CD NeutralReq->Cyclodextrin

Caption: Decision matrix for selecting the optimal vehicle based on application and concentration requirements.

Diagram 2: Protonation Equilibrium (The "Br-Effect")[1][2][3]

Mechanism Neutral Neutral Form (Lipophilic, Insoluble) Dominant at pH > 4 Equilibrium pKa ~ 3.0 (Equilibrium) Neutral->Equilibrium + H+ Ionized Protonated Cation (Hydrophilic, Soluble) Dominant at pH < 2 Equilibrium->Ionized Factor Factor: 6-Bromo Group Electron Withdrawal Reduces Basicity Factor->Equilibrium Shifts pKa Lower

Caption: Mechanistic view of why strong acidification is required due to the electron-withdrawing bromine.

References

  • PubChem. (2025).[1][2][3][5][6] Compound Summary: 6-Bromo-2-ethylpyrimidin-4-amine (Computed Properties). National Library of Medicine.[2][3] [Link]

  • Yalkowsky, S. H., et al. (2010).[2][3][4] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4] (General reference for pyrimidine solubility behavior). [Link][1][2][3][4]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for HP-β-CD recommendation). [Link]

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Basis for HCl/MSA salt selection).[1][2][3][4] [Link]

Sources

Technical Support Center: Column Chromatography for Ethyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl-pyrimidines (e.g., 4-ethylpyrimidine, ethyl 2-methylpyrimidine-5-carboxylate) present a unique purification challenge. Their nitrogen-rich heterocyclic core confers basicity and polarity, while the ethyl group adds lipophilic character. This duality often leads to peak tailing on standard silica gel due to hydrogen bonding with acidic silanol groups.

This guide provides a self-validating system for selecting eluents, troubleshooting streaking, and achieving high-purity isolation.

Part 1: Solvent System Selection Strategy

Q: What is the standard starting point for ethyl-pyrimidines?

A: Do not guess. Use Thin Layer Chromatography (TLC) to categorize your compound's polarity.[1][2] The "Golden Rule" for column chromatography is to target a Retention Factor (


) of 0.25 – 0.35  for the product of interest.[3]
Compound PolarityRecommended Base SystemInitial Ratio (v/v)Notes
Low Polarity (Lipophilic)Hexane / Ethyl Acetate (Hex/EtOAc)9:1 to 1:1Best for simple alkyl-pyrimidines or protected derivatives.
Medium-High Polarity Dichloromethane / Methanol (DCM/MeOH)98:2 to 90:10Standard for free amines or amide-substituted pyrimidines.
Green Alternative Heptane / (EtOAc:EtOH 3:[4]1)VariableReplaces DCM/MeOH. Ethanol provides polar modulation similar to MeOH.
Q: My compound streaks/tails on the TLC plate. How do I fix this?

A: Streaking indicates that the basic pyrimidine nitrogens are interacting with the acidic silica surface (


).[2] You must "mask" these sites using a basic modifier.

The "Silanol Suppression" Protocol:

  • Triethylamine (TEA): Add 1% v/v TEA to your solvent system.

    • Example: For 1 L of Hex/EtOAc (1:1), add 10 mL of TEA.

    • Pre-treatment:[2] Flush the column with pure solvent + TEA before loading to neutralize the silica bed.

  • Ammonia (

    
    ):  For DCM/MeOH systems, use Ammoniated Methanol .
    
    • Preparation: Mix 10 mL of aqueous

      
       (28%) into 90 mL of MeOH. Use this "10% 
      
      
      
      in MeOH" as your polar component.[5]
    • Eluent: 95:5 DCM / (

      
       in MeOH).
      

Part 2: Visualizing the Workflow

Workflow 1: Eluent Selection Decision Tree

This logic gate ensures you select the correct phase and modifier before wasting silica.

EluentSelection Start Start: Crude Ethyl-Pyrimidine TLC_Check Run TLC (Hex/EtOAc 1:1) Start->TLC_Check Rf_Check Check Rf Value TLC_Check->Rf_Check Low_Polarity Rf > 0.5 (Non-polar) Rf_Check->Low_Polarity Moves fast High_Polarity Rf < 0.1 (Polar) Rf_Check->High_Polarity Stuck at baseline Good_Rf Rf 0.2-0.4 (Ideal) Rf_Check->Good_Rf Centered Streaking Is Spot Streaking? Low_Polarity->Streaking System_B Switch to DCM/MeOH High_Polarity->System_B Good_Rf->Streaking System_A Use Hex/EtOAc Gradient Streaking->System_A No Modifier Add 1% TEA or 1% NH4OH Streaking->Modifier Yes System_B->Streaking Modifier->System_A If Hex/EtOAc base Modifier->System_B If DCM/MeOH base

Caption: Decision matrix for selecting the optimal mobile phase based on TLC behavior and polarity.

Part 3: Troubleshooting & FAQs

Q: I am using DCM/MeOH/NH4OH, but I still see poor separation. Why?

A: You may be suffering from "Phase Demixing" or "Silica Dissolution" .

  • Miscibility Limit: Methanol is miscible with DCM, but aqueous ammonia is not miscible with DCM. If the MeOH ratio is too low (<5%), the water from the ammonia solution may phase-separate inside the column, ruining the bed.

    • Solution: Always premix the

      
       into the MeOH before adding it to DCM. Ensure the final eluent contains at least 5% MeOH if aqueous ammonia is used.
      
  • Silica Dissolution: Methanol concentrations >10-15% can begin to dissolve silica gel, leading to white precipitate in your collection tubes and contaminated product.

    • Fix: If you need >10% MeOH to move your compound, switch to Reverse Phase (C18) chromatography or use an Alumina (Basic) stationary phase.

Q: My ethyl-pyrimidine co-elutes with a close impurity. How do I improve resolution?

A: Change the Selectivity , not just the polarity. If Hex/EtOAc fails, try DCM/Hexane/EtOAc or Toluene/EtOAc . Toluene has


-

interaction capabilities that can differentiate aromatic systems (like pyrimidines) better than alkanes.

Gradient Elution Protocol: Instead of Isocratic (constant ratio), use a step gradient:

  • Equilibrate: 100% Hexane (2 Column Volumes - CV).

  • Load: Sample in minimum DCM.

  • Elute:

    • 0-10% EtOAc in Hexane (5 CV) – Elutes non-polar grease.

    • 10-30% EtOAc in Hexane (10 CV) – Elutes target ethyl-pyrimidine.

    • Flush with 100% EtOAc – Elutes polar impurities.

Q: Can I use Alumina instead of Silica?

A: Yes, and it is often superior for pyrimidines.

  • Why: Alumina is available in "Basic" pH grades (pH 9-10). This matches the basicity of ethyl-pyrimidines, naturally preventing protonation and streaking without needing amine additives.

  • Caveat: Alumina has lower surface area than silica, so you must use a higher ratio of adsorbent to sample (e.g., 50:1 instead of 20:1).

Part 4: Advanced Mechanism Visualization

Workflow 2: Mechanism of Tailing & Correction

Understanding why tailing occurs allows you to predict when it will happen.

TailingMechanism Silica Silica Surface (Acidic Si-OH) Interaction Hydrogen Bonding (Strong Retention/Tailing) Silica->Interaction Attracts Blocked_Silica Blocked Si-OH Sites Silica->Blocked_Silica Neutralized Pyrimidine Ethyl-Pyrimidine (Basic Nitrogen) Pyrimidine->Interaction Binds Modifier Modifier (TEA/NH3) (Sacrificial Base) Modifier->Silica Preferential Binding Free_Pyrimidine Free Pyrimidine (Sharp Peak) Blocked_Silica->Free_Pyrimidine Allows Elution

Caption: Mechanistic pathway showing how amine modifiers block acidic silanol sites to prevent tailing.

References

  • BenchChem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. (2025).[1][2][6][7] Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[5] J. Org. Chem. 1978, 43, 2923.[5] Retrieved from

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[7][8] Synth. 2025, 102, 276–302. Retrieved from

Sources

Handling moisture sensitivity in 6-Bromo-2-ethylpyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-ethylpyrimidin-4-amine. This guide is designed to provide expert insights and practical solutions for handling the inherent moisture sensitivity of this versatile building block in critical synthetic applications, particularly palladium-catalyzed cross-coupling reactions. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and achieve reliable, high-yield results.

Troubleshooting Guide: Common Issues in Reactions with 6-Bromo-2-ethylpyrimidin-4-amine

This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in established organometallic principles and extensive field experience.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with 6-Bromo-2-ethylpyrimidin-4-amine and a boronic acid, but I am observing very low conversion to my desired product. What are the likely causes and how can I rectify this?

Answer:

Low yield in Suzuki-Miyaura couplings involving 6-Bromo-2-ethylpyrimidin-4-amine is a frequent issue, often directly linked to the presence of moisture. The catalytic cycle is highly sensitive to water for several reasons:

  • Catalyst Deactivation: The nitrogen atoms on the pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst inhibition.[1][2] This issue is exacerbated by moisture, which can lead to the formation of palladium hydroxo species and ultimately palladium black, an inactive form of the catalyst.[3]

  • Protodeboronation of Boronic Acid: Boronic acids are susceptible to hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond.[4] This side reaction consumes your nucleophilic partner and is often accelerated by elevated temperatures and the presence of water.[1]

  • Hydrolysis of the Substrate: While generally stable, prolonged exposure of N-heteroaromatic amines to aqueous basic conditions at high temperatures can lead to hydrolytic deamination, degrading your starting material.[5]

Troubleshooting Workflow for Low Yield

G cluster_start cluster_checks Initial Checks cluster_optimization Optimization Strategy cluster_result start Low Yield Observed reagent_purity Verify Reagent Purity (Starting Material, Boronic Acid) start->reagent_purity Begin Troubleshooting inert_atmosphere Confirm Inert Atmosphere (Degassing, N₂/Ar blanket) reagent_purity->inert_atmosphere If pure... solvent_dryness Assess Solvent Anhydrousness (Freshly dried? Stored properly?) inert_atmosphere->solvent_dryness If inert... change_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) solvent_dryness->change_base If dry... change_ligand Select Appropriate Ligand (e.g., SPhos, XPhos) change_base->change_ligand change_solvent Change Solvent System (e.g., Dioxane, Toluene, 2-MeTHF) change_ligand->change_solvent lower_temp Lower Reaction Temperature (e.g., 80-90 °C) & Increase Time change_solvent->lower_temp end Improved Yield lower_temp->end Successful Optimization

Caption: Step-by-step workflow for troubleshooting low yields.

Recommended Actions:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: Oven-dry or flame-dry all glassware immediately before use.

    • Solvents: Use freshly distilled, anhydrous solvents. Toluene and 1,4-dioxane are common choices.[6] Store them over activated 3Å or 4Å molecular sieves.

    • Reagents: Dry the base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. Ensure your boronic acid is of high purity and has been stored in a desiccator.

  • Implement a Robust Inert Atmosphere Protocol:

    • Assemble your reaction under a stream of nitrogen or argon.

    • Degas your solvent thoroughly by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

    • Maintain a positive pressure of inert gas throughout the reaction using a balloon or a Schlenk line.

  • Optimize Reaction Parameters:

    • Ligand Choice: For challenging substrates like 2-aminopyrimidines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can protect the palladium center from coordination by the substrate nitrogen and promote the desired catalytic cycle.[3]

    • Base Selection: The choice of base is critical.[8] While stronger bases can sometimes be effective, they may also promote side reactions. A common starting point is K₂CO₃ or Cs₂CO₃.

    • Temperature Control: High temperatures can accelerate catalyst decomposition and protodeboronation.[1] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[3]

Issue 2: Significant Formation of 2-Ethylpyrimidin-4-amine (Hydrodehalogenation Product)

Question: My reaction is producing a significant amount of the de-brominated starting material, 2-Ethylpyrimidin-4-amine. What causes this side reaction and how can I minimize it?

Answer:

The formation of 2-Ethylpyrimidin-4-amine is a result of a side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[9] This is a common issue in palladium-catalyzed cross-coupling reactions and is often promoted by the presence of water or other protic species.

Causality:

The key culprit is the formation of palladium-hydride (Pd-H) species within the catalytic cycle. These species can arise from several sources:

  • Water/Alcohols: Trace amounts of water or alcohol solvents can act as hydride sources.

  • Amine Substrate: The amine coupling partner itself can sometimes be a source of hydrides.

  • Base: Certain bases or their decomposition products can generate hydrides.

Once formed, the Pd-H species can undergo reductive elimination with the coordinated 6-Bromo-2-ethylpyrimidin-4-amine to yield the undesired hydrodehalogenated product.

Mitigation Strategies:

  • Strict Moisture Exclusion: This is the most critical factor. The measures described in the previous section for ensuring anhydrous conditions are paramount.

  • Solvent Choice: Avoid protic solvents like alcohols unless a specific protocol requires them. Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

  • Base Optimization: Use a high-purity, anhydrous base. Some researchers find that using a weaker inorganic base can sometimes reduce the rate of Pd-H formation.

  • Ligand Selection: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, making it more competitive against the hydrodehalogenation side reaction.

ParameterCondition Favoring HydrodehalogenationRecommended Action to Minimize Side Product
Moisture Level High (>50 ppm)Use rigorously dried solvents and reagents (<10 ppm H₂O).
Solvent Protic (e.g., alcohols) or wet aproticSwitch to anhydrous toluene, dioxane, or 2-MeTHF.
Temperature High (>110 °C)Lower temperature to 80-100 °C and extend reaction time.
Ligand Less bulky/electron-poorUse bulky, electron-rich ligands (e.g., XPhos, SPhos).

Frequently Asked Questions (FAQs)

Q1: How should I store 6-Bromo-2-ethylpyrimidin-4-amine to ensure its stability?

A1: 6-Bromo-2-ethylpyrimidin-4-amine should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to protect it from atmospheric moisture. Long-term storage in a desiccator is highly recommended.

Q2: Is it necessary to use a glovebox for reactions with this compound?

A2: While a glovebox provides the most secure inert environment, it is not strictly necessary.[10] Successful reactions can be consistently achieved using a well-maintained Schlenk line and proper air-free techniques, such as the purge-and-refill method for reaction flasks.[11][12]

Q3: Can I use a solvent system containing water for my Suzuki coupling, as some literature protocols suggest?

A3: Some Suzuki protocols do employ aqueous solvent mixtures (e.g., dioxane/water).[9][13] These are typically used to help dissolve inorganic bases like K₂CO₃. However, for a sensitive substrate like 6-Bromo-2-ethylpyrimidin-4-amine, starting with a completely anhydrous system is the most reliable approach to avoid the issues of hydrodehalogenation and catalyst deactivation. If you must use water, ensure it is thoroughly degassed and use the minimum amount necessary.

Q4: What is the best way to dry my solvents for these reactions?

A4: For common solvents like toluene, THF, or dioxane, distillation from a suitable drying agent is highly effective.[4] For example, refluxing over sodium/benzophenone for ethers or calcium hydride for hydrocarbons provides exceptionally dry solvent.[3][13] Alternatively, passing the solvent through a column of activated alumina is a convenient and safe method.[3] For routine use, storing freshly opened anhydrous solvent over activated 3Å or 4Å molecular sieves is a good practice.[4]

Q5: How can I accurately determine the water content in my solvent?

A5: The most common and accurate method for quantifying water content is Karl Fischer titration.[14] This technique can reliably measure water levels down to the ppm range. For a more rapid, in-lab assessment, 19F NMR-based methods have also been developed and are highly sensitive.[7]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This procedure is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the anhydrous base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.[1]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-catalyst) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This procedure is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add 6-Bromo-2-ethylpyrimidin-4-amine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.), the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol%), and the ligand to an oven-dried Schlenk tube.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 90-110 °C). Stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[3] Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. (2025). BenchChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. [Link]

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). BenchChem.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018). Reddit. [Link]

  • Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (2025). ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. [Link]

  • Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021). ResearchGate. [Link]

  • Application Notes and Protocols for 2-Ethyl-6-nitroquinolin-4-amine in Medicinal Chemistry. BenchChem.
  • Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2010). MDPI. [Link]

  • 6-Bromo-4-methylpyridin-2-amine. PubChem. [Link]

  • Prodrugs for Amines. (2008). MDPI. [Link]

  • Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024). MDPI. [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 6-Bromo-2-ethylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

In modern drug discovery and medicinal chemistry, halogenated pyrimidines are indispensable building blocks, frequently utilized as precursors in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-coupling reactions. 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8)[1] is highly valued for its reactivity; however, distinguishing it from its chlorinated counterpart, 6-Chloro-2-ethylpyrimidin-4-amine (CAS: 98134-36-2)[2], or unsubstituted derivatives requires high-resolution analytical techniques.

This guide provides an objective, comparative analysis of the ^1^H NMR performance of 6-Bromo-2-ethylpyrimidin-4-amine against alternative analogs. By detailing the mechanistic causality behind chemical shift deviations and providing a self-validating experimental protocol, this document empowers researchers to definitively verify structural integrity and assess batch purity.

Mechanistic Causality: Substituent Effects on the Pyrimidine Core

To interpret the NMR spectrum of 6-Bromo-2-ethylpyrimidin-4-amine, one must understand the push-pull electronic dynamics of the pyrimidine ring[3].

  • The Aliphatic Baseline: The ethyl group at the C2 position provides a highly predictable, isolated spin system. The terminal methyl group (-CH3) appears as a triplet, while the methylene group (-CH2-) appears as a quartet due to vicinal coupling (J ≈ 7.5 Hz).

  • Resonance Shielding (+M): The amine group (-NH2) at C4 donates electron density into the electron-deficient pyrimidine π-system via resonance. This significantly shields the adjacent C5 proton, pushing its chemical shift upfield compared to an unsubstituted pyrimidine.

  • Halogen Inductive vs. Resonance Effects (-I / +M): The primary diagnostic handle is the C5 proton, whose chemical shift is governed by the halogen at C6. While chlorine is more electronegative than bromine (exerting a stronger -I inductive pull), its 3p lone-pair orbitals overlap much more efficiently with the pyrimidine's 2p π-system than bromine's larger 4p orbitals. Consequently, chlorine donates more electron density back into the ring via resonance (+M), shielding the C5 proton. Bromine’s poorer orbital overlap diminishes this resonance shielding. Thus, the C5-H singlet in the bromo derivative consistently appears slightly downfield (higher ppm) relative to the chloro analog[3].

Comparative ^1^H NMR Data Analysis

The table below summarizes the diagnostic chemical shifts used to differentiate 6-Bromo-2-ethylpyrimidin-4-amine from its primary alternatives. Data reflects standard acquisition in DMSO-d6 at 400 MHz.

Proton AssignmentMultiplicity & Coupling6-Bromo-2-ethylpyrimidin-4-amine6-Chloro-2-ethylpyrimidin-4-amine2-Ethylpyrimidin-4-amine (Unsub.)
C2-CH3 Triplet (J ≈ 7.5 Hz)~1.15 ppm~1.15 ppm~1.15 ppm
C2-CH2 Quartet (J ≈ 7.5 Hz)~2.55 ppm~2.55 ppm~2.55 ppm
C4-NH2 Broad Singlet~6.95 ppm~6.90 ppm~6.60 ppm
C5-H Singlet (Doublet for Unsub.)~6.65 ppm ~6.50 ppm ~6.20 ppm (J ≈ 6.0 Hz)
C6-H DoubletN/AN/A~7.90 ppm (J ≈ 6.0 Hz)

Note: The ~0.15 ppm downfield shift of the C5-H singlet is the critical marker for confirming the presence of the bromo-substituent over the chloro-impurity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural verification, the NMR acquisition must function as a self-validating system. Follow this optimized methodology:

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality: DMSO-d6 is strictly preferred over CDCl3. The highly polar pyrimidine-amine structure exhibits poor solubility in chlorinated solvents. Furthermore, DMSO strongly solvates the amine protons, disrupting intermolecular hydrogen bonding, which sharpens the broad -NH2 signal and prevents concentration-dependent chemical shift drift.

Step 2: Instrument Calibration (Internal Homogeneity Check)

  • Action: Lock on the deuterium signal and execute automated gradient shimming. Verify that the residual DMSO quintet at 2.50 ppm is perfectly sharp and symmetrical.

  • Causality: A symmetrical solvent peak validates magnetic field homogeneity. If the peak is asymmetric, the critical C5-H singlet will also be distorted, potentially masking underlying co-eluting impurities.

Step 3: Acquisition Parameters (T1 Relaxation Optimization)

  • Action: Set the relaxation delay (d1) to ≥ 2.0 seconds and acquire 16 to 32 scans at 298K.

  • Causality: Pyrimidine aromatic protons (C5-H) lack adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in longer T1 relaxation times than the aliphatic ethyl protons. A standard 1-second delay causes incomplete relaxation of the C5-H, artificially reducing its integration value. A 2-second delay ensures quantitative accuracy.

Step 4: The Self-Validating Integration Check

  • Action: Calibrate the integration of the C2-CH3 triplet strictly to 3.00 .

  • Causality: This acts as the internal mathematical anchor. The system validates its own accuracy if the C2-CH2 quartet subsequently integrates to 2.00 ± 0.05, and the C5-H singlet integrates to 1.00 ± 0.05. Any deviation >5% instantly flags co-eluting impurities or insufficient relaxation delays.

Analytical Workflow Visualization

NMR_Workflow cluster_Validation Self-Validating Integration System Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 Acq NMR Acquisition 400 MHz, 298K, d1=2s Prep->Acq Int_Ethyl Anchor Integration Set CH3 (t) = 3.00 Acq->Int_Ethyl Int_CH2 Check CH2 (q) Valid if = 2.00 ± 0.05 Int_Ethyl->Int_CH2 Int_C5 Check C5-H (s) Valid if = 1.00 ± 0.05 Int_CH2->Int_C5 Analysis Chemical Shift Diagnostics Identify Halogen at C6 Int_C5->Analysis Result_Br C5-H ~ 6.65 ppm (6-Bromo Confirmed) Analysis->Result_Br Result_Cl C5-H ~ 6.50 ppm (6-Chloro Impurity) Analysis->Result_Cl

Fig 1: Self-validating 1H NMR workflow for structural verification of halogenated pyrimidines.

References

  • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Substituent Effects) Source: ResearchGate URL: [Link]

Sources

Comparative Guide: LC-MS/MS Profiling of 6-Bromo-2-ethylpyrimidin-4-amine vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

In the synthesis of pyrimidine-based pharmaceutical intermediates, 6-Bromo-2-ethylpyrimidin-4-amine (hereafter Target-Br ) serves as a critical scaffold for SNAr coupling reactions. A common "alternative" in process chemistry is the 6-Chloro analog (Analog-Cl ), which is often cheaper but less reactive.

This guide provides a technical comparison of the LC-MS fragmentation behaviors of Target-Br versus Analog-Cl . Accurate differentiation is vital for:

  • Impurity Profiling: Detecting unreacted chlorinated starting materials in the brominated product.

  • Process Control: Monitoring the efficiency of halogen exchange or coupling reactions.

Quick Comparison Matrix
FeatureTarget-Br (6-Bromo-2-ethylpyrimidin-4-amine)Analog-Cl (6-Chloro-2-ethylpyrimidin-4-amine)Diagnostic Value
Monoisotopic Mass (M+H) 202.00 / 204.00158.05 / 160.05Mass Shift (+44 Da)
Isotope Pattern 1:1 doublet (

Br :

Br)
3:1 doublet (

Cl :

Cl)
Pattern Recognition
C-X Bond Stability Weak (Facile loss of Br/HBr)Strong (Harder loss of Cl)Fragmentation Energy
Primary Fragment

122 (Loss of HBr)

122 (Loss of HCl)
Convergence

Theoretical Fragmentation Pathways

Understanding the specific dissociation pathways is required to set up valid Multiple Reaction Monitoring (MRM) transitions.

Mechanism of Fragmentation

The fragmentation of 4-aminopyrimidines under Electrospray Ionization (ESI) typically follows three phases:

  • Neutral Loss of Ammonia (-NH

    
    ):  Driven by the 4-amino group.
    
  • Halogen Elimination: Loss of the halogen radical (

    
    ) or acid (
    
    
    
    ). Bromine is a better leaving group than Chlorine, making this pathway more prominent for Target-Br .
  • Ring Fission (RDA): Retro-Diels-Alder cleavage characteristic of the pyrimidine ring, often expelling HCN.

Visualization of Pathways (Graphviz)

FragmentationPathway Precursor [M+H]+ Precursor m/z 202/204 (1:1) Frag_NH3 [M+H - NH3]+ m/z 185/187 Precursor->Frag_NH3 -17 Da (NH3) Frag_HBr [M+H - HBr]+ m/z 122 (Common Core) Precursor->Frag_HBr -80/82 Da (HBr) (Facile) Frag_Ethyl [M+H - C2H4]+ m/z 174/176 Precursor->Frag_Ethyl -28 Da (C2H4) (McLafferty) Frag_Ring Ring Fission (-HCN) m/z 95 Frag_NH3->Frag_Ring Deep Frag Frag_HBr->Frag_Ring -27 Da (HCN)

Caption: Figure 1. Predicted ESI-MS/MS fragmentation tree for 6-Bromo-2-ethylpyrimidin-4-amine showing the convergence to the non-halogenated core at m/z 122.

Detailed Experimental Protocol

This protocol is designed to be self-validating by using the unique isotope signatures of Bromine and Chlorine to confirm identity before fragmentation analysis.

LC-MS/MS Acquisition Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (Brominated compounds are moderately lipophilic).

Step-by-Step Workflow
  • Pre-Screening (Full Scan MS1):

    • Scan range:

      
       100–300.
      
    • Validation Check: Look for the precursor ion clusters.

      • Target-Br: Doublet at 202/204 with equal intensity (1:1).

      • Analog-Cl: Doublet at 158/160 with 3:1 intensity.

    • If the 1:1 ratio is distorted, co-eluting interferences are present.

  • Product Ion Scan (MS2):

    • Select

      
       202 (
      
      
      
      Br isotope) as the precursor.
    • Apply Collision Energy (CE) Ramp: 15, 30, 45 eV.

    • Reasoning: Low CE preserves the [M+H-NH3] fragment; High CE forces the C-Br bond breakage.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for the specific transitions listed below.

Quantitative Data Comparison

The following table summarizes the theoretical fragment ions used for distinguishing the target from its chlorinated alternative.

Transition TypeTarget-Br (

Br Precursor

202)
Analog-Cl (

Cl Precursor

158)
Interpretation
Amine Loss (-NH

)

185

141
Confirms 4-amino group presence.
Ethyl Loss (-C

H

)

174

130
Confirms 2-ethyl chain.
Halogen Loss (-HX)

122 (-HBr)

122 (-HCl)
Convergent Ion: Represents the [2-ethylpyrimidin-4-amine] core.
Ring Cleavage

95

95
Deep fragmentation of the pyrimidine ring.
Diagnostic Strategy

To confirm the purity of Target-Br , monitor the transition 202 -> 122 . To detect Analog-Cl impurity, monitor 158 -> 122 . Note: The fragment at m/z 122 is identical for both, proving they share the same core scaffold, but the precursor mass definitively separates them.

Methodological Workflow Diagram

This diagram illustrates the decision logic for analyzing a sample suspected of containing both the target and the chloro-impurity.

Workflow Sample Reaction Mixture Sample LC LC Separation (C18 Column) Sample->LC MS1 MS1 Full Scan (Check Isotope Pattern) LC->MS1 Decision Isotope Pattern? MS1->Decision PathBr 1:1 Doublet (202/204) Target Identified Decision->PathBr m/z 202 PathCl 3:1 Doublet (158/160) Impurity Identified Decision->PathCl m/z 158 MS2_Br MS2 (Precursor 202) Look for m/z 122 (Loss of Br) PathBr->MS2_Br MS2_Cl MS2 (Precursor 158) Look for m/z 122 (Loss of Cl) PathCl->MS2_Cl

Caption: Figure 2. Logic flow for discriminating 6-Bromo vs. 6-Chloro analogs using Isotope Pattern triggering.

References

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Liu, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening... of Ketamine Analogues. MDPI Molecules. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Spectral Analysis of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral data for 6-Bromo-2-ethylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum for this specific molecule, this document offers a detailed prediction of its FTIR spectrum based on established principles of infrared spectroscopy and comparison with structurally related compounds. This guide is designed to assist researchers in identifying and characterizing this molecule, as well as in quality control during its synthesis and use.

Predicted FTIR Spectrum of 6-Bromo-2-ethylpyrimidin-4-amine

The structure of 6-Bromo-2-ethylpyrimidin-4-amine incorporates a pyrimidine ring substituted with a bromine atom, an ethyl group, and an amine group. Each of these functional groups will give rise to characteristic absorption bands in the infrared spectrum. The predicted wavenumbers for the major vibrational modes are summarized in the table below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Amine (N-H)Symmetric & Asymmetric Stretching3400 - 3100Medium to Strong, Broad
Ethyl (C-H)Asymmetric & Symmetric Stretching2980 - 2850Medium to Strong
Aromatic (C-H)Stretching~3100 - 3000Medium
Pyrimidine RingC=N and C=C Stretching1650 - 1550Strong
Amine (N-H)Scissoring (Bending)~1600Medium
Ethyl (C-H)Bending1470 - 1360Medium
Pyrimidine RingRing Vibrations (Fingerprint Region)1500 - 1000Medium to Strong, Complex
C-NStretching1350 - 1200Medium to Strong
C-BrStretchingBelow 700Medium to Strong

Comparative Spectral Analysis

To substantiate the predicted spectrum, we will compare it with the known FTIR data of structurally analogous pyrimidine derivatives.

Comparison with 2-Amino-4,6-dimethylpyrimidine

2-Amino-4,6-dimethylpyrimidine shares the core 2-aminopyrimidine structure but has methyl groups instead of an ethyl and bromo substituent. Its FTIR spectrum exhibits strong N-H stretching vibrations from the amino group in the 3300–3400 cm⁻¹ range.[1] The C–H stretching from the methyl groups is observed around 2850–2950 cm⁻¹, and the C=N ring stretch is seen between 1600–1650 cm⁻¹.[1] We can expect similar N-H and C=N stretching bands for 6-Bromo-2-ethylpyrimidin-4-amine. The C-H stretching for the ethyl group in our target molecule will likely show more complexity than the methyl stretching in this analogue.

Comparison with other Substituted Pyrimidines

A review of various pyrimidine derivatives provides further insight.[1][2] For instance, the presence of a halogen substituent is known to give rise to a peak in the lower frequency region of the spectrum. Specifically, C-Br stretching vibrations are typically observed below 700 cm⁻¹. Therefore, we anticipate a distinct peak in this region for 6-Bromo-2-ethylpyrimidin-4-amine.

Furthermore, studies on other amino-pyrimidines consistently show N-H stretching bands in the 3456-3182 cm⁻¹ range and N-H in-plane bending around 1648 cm⁻¹.[3] The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are generally found in the 1600-1450 cm⁻¹ region.[1][4]

Experimental Protocol for FTIR Analysis

To acquire an experimental FTIR spectrum of 6-Bromo-2-ethylpyrimidin-4-amine, the following protocol is recommended.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a common and effective method for preparing solid samples for FTIR analysis.[5]

  • Grinding: Take approximately 1-2 mg of the solid 6-Bromo-2-ethylpyrimidin-4-amine sample and 100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture to a pellet-forming die.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Parameters

A standard mid-IR FTIR spectrometer is suitable for this analysis.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum.

The following diagram illustrates the general workflow for obtaining the FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Pelletize Form KBr Pellet Grind->Pelletize Thoroughly mix Background Collect Background Spectrum Sample Collect Sample Spectrum Pelletize->Sample Background->Sample Place pellet in holder Process Process Spectrum (Baseline Correction, etc.) Sample->Process Analyze Analyze and Assign Peaks Process->Analyze

Figure 1: General workflow for obtaining an FTIR spectrum using the KBr pellet method.

Interpreting the Spectrum: A Self-Validating Approach

The trustworthiness of the spectral interpretation relies on a systematic approach.

  • High-Frequency Region (4000 - 2500 cm⁻¹): Look for the characteristic broad N-H stretching bands of the primary amine and the sharper C-H stretching bands of the ethyl group and the aromatic ring.[6][7]

  • Triple Bond and Cumulated Double Bond Region (2500 - 2000 cm⁻¹): This region is expected to be clear for the target molecule.

  • Double Bond Region (2000 - 1500 cm⁻¹): This region is critical for identifying the pyrimidine ring stretches (C=N and C=C) and the N-H bending vibration.[4]

  • Fingerprint Region (1500 - 600 cm⁻¹): This complex region will contain a multitude of bands corresponding to C-N stretching, C-H bending, and various ring vibrations.[4] While difficult to assign each peak individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.

  • Low-Frequency Region (Below 700 cm⁻¹): The presence of a band in this region can be tentatively assigned to the C-Br stretch.

By systematically analyzing each region and comparing the observed peaks with the predicted values and the spectra of similar compounds, a confident identification of 6-Bromo-2-ethylpyrimidin-4-amine can be achieved.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • University of Massachusetts. Characteristic IR Absorptions of Functional Groups. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Specac Ltd. Infrared Frequency Lookup Tool. Retrieved from [Link]

  • PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

  • PubChem. 4-Amino-6-bromo-2-methylpyrimidine. Retrieved from [Link]

  • PubChemLite. 6-bromo-2-ethoxypyrimidin-4-amine (C6H8BrN3O). Retrieved from [Link]

  • PubChem. 6-Bromo-4-methylpyridin-2-amine. Retrieved from [Link]

  • International Journal of Engineering Research and Applications. (2014). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

Sources

HPLC method development for 6-Bromo-2-ethylpyrimidin-4-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Method Development for 6-Bromo-2-ethylpyrimidin-4-amine: A Comparative Guide to Column Chemistries and Peak Shape Mitigation

Executive Summary 6-Bromo-2-ethylpyrimidin-4-amine (CAS 811450-27-8) is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in pharmaceutical synthesis[1]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents a classic chromatographic challenge: managing the severe peak tailing inherent to basic, nitrogen-rich aromatic compounds.

This guide objectively compares the performance of traditional C18, Base-Deactivated C18, and Phenyl-Hexyl column chemistries. By dissecting the physicochemical causality behind peak distortion, we provide a self-validating method development framework grounded in ICH Q2(R1) principles[2].

The Causality of Peak Tailing in Pyrimidine Derivatives

To optimize a chromatographic method, an application scientist must first understand the mechanism of failure. 6-Bromo-2-ethylpyrimidin-4-amine contains multiple basic sites: the exocyclic primary amine and the endocyclic pyrimidine nitrogens.

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic (van der Waals) interactions. However, traditional silica-based columns contain residual, unbonded surface silanol groups (Si-OH)[3]. These silanols are weakly acidic with a pKa of approximately 3.5 to 4.5. If the mobile phase pH is maintained above 4.0, these groups ionize into negatively charged silanoxanes (Si-O⁻). Simultaneously, the basic nitrogens on the pyrimidine analyte become protonated and cationic[4].

The resulting electrostatic attraction creates a strong, secondary ion-exchange retention mechanism[5]. Because this secondary interaction is kinetically slower and easily overloaded compared to hydrophobic partitioning, a portion of the analyte molecules is retained longer than the bulk, manifesting as an asymmetrical "tail" on the chromatogram[6].

Tailing_Causality BasicAmine Basic Analyte (Protonated Amine) Interaction Ion-Exchange Interaction BasicAmine->Interaction Silanol Residual Silanols (Ionized Si-O⁻) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing Solution Mitigation: Low pH / Base-Deactivated Tailing->Solution

Figure 1: Causality of peak tailing for basic compounds and mitigation strategies.

To mitigate this phenomenon, we must logically intervene in the system by either:

  • Suppressing Silanol Ionization: Lowering the mobile phase pH below 3.0 to fully protonate and neutralize the silanols[3].

  • Shielding the Silica: Utilizing highly end-capped (base-deactivated) or sterically protected stationary phases[5].

Comparative Experimental Design & Data Analysis

To objectively determine the optimal method, we evaluated three distinct column chemistries under varying pH conditions.

Table 1: Column Chemistry Comparison (Isocratic 40% Acetonitrile, pH 2.0)

Column ChemistryRetention MechanismRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs)
Standard C18 Dispersive (Hydrophobic)6.452.353,2001.2
Base-Deactivated C18 Dispersive + Silanol Shielding5.801.428,5002.4
Phenyl-Hexyl Dispersive +

+ Halogen
7.151.1512,4003.8

Table 2: Impact of Mobile Phase pH on Phenyl-Hexyl Column Performance

Mobile Phase pHBuffer / ModifierAnalyte StateSilanol StateTailing Factor (USP)
pH 7.0 10mM PhosphateNeutral / Partially CationicIonized (Si-O⁻)2.10
pH 4.5 10mM AcetateProtonated (Cationic)Partially Ionized1.85
pH 2.0 0.1% TFAProtonated (Cationic)Neutral (Si-OH)1.15
Discussion of Results

The experimental data clearly demonstrates that the Phenyl-Hexyl column operating at pH 2.0 is the superior analytical environment.

While a Base-Deactivated C18 improves peak shape over standard silica by reducing accessible silanols, it relies solely on hydrophobic interactions. 6-Bromo-2-ethylpyrimidin-4-amine contains a highly conjugated, electron-deficient pyrimidine ring and a polarizable bromine atom. The Phenyl-Hexyl phase engages in strong


 interactions with the pyrimidine ring and halogen-

interactions with the bromine. This orthogonal selectivity significantly increases Theoretical Plates (N = 12,400) and Resolution (Rs = 3.8) from synthetic impurities.

Furthermore, utilizing 0.1% Trifluoroacetic acid (TFA) drives the pH to ~2.0. TFA is a strong ion-pairing agent that fully neutralizes residual silanols, completely shutting down the secondary ion-exchange pathways and yielding a near-perfect USP Tailing Factor of 1.15[4].

HPLC_Workflow Node1 Analyte Profiling Node2 pH Optimization Node1->Node2 Node3 Column Screening Node2->Node3 Node4 Method Refinement Node3->Node4 Node5 ICH Q2(R1) Validation Node4->Node5

Figure 2: Systematic HPLC method development workflow for basic pyrimidine derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and immediate readiness for ICH Q2(R1) validation[7], the following protocol is designed as a self-validating system. It embeds System Suitability Testing (SST) directly into the workflow, ensuring the instrument and method meet strict analytical criteria before any sample data is accepted[8].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and vacuum degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and vacuum degas.

  • Causality Check: TFA acts as both a pH modifier (pH ~2.0) to neutralize acidic silanols and an ion-pairing agent to improve the retention of the protonated amine.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated pyrimidine system).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 10% B

    • 12.1–16 min: Re-equilibration.

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of 6-Bromo-2-ethylpyrimidin-4-amine reference standard.

  • Dissolve in 100 mL of Diluent (50:50 Water:Acetonitrile) to yield a 0.1 mg/mL solution.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 4: System Suitability Execution (The Self-Validation Gate) Before injecting unknown samples, inject the 0.1 mg/mL standard solution six consecutive times. The analytical run is only considered valid if the system automatically calculates and meets the following ICH-aligned criteria[9]:

  • Retention Time Precision: %RSD

    
     1.0% (Proves pump delivery and column equilibration are stable).
    
  • Peak Area Precision: %RSD

    
     2.0% (Proves autosampler precision).
    
  • USP Tailing Factor (Tf):

    
     1.5 (Proves secondary silanol interactions are successfully mitigated).
    
  • Theoretical Plates (N):

    
     8,000 (Proves column bed integrity and optimal mass transfer).
    

Conclusion

For the purity analysis of 6-Bromo-2-ethylpyrimidin-4-amine, relying on standard C18 chemistries at neutral pH leads to catastrophic peak tailing due to unmitigated silanol-amine ion exchange. By transitioning to a Phenyl-Hexyl stationary phase and driving the mobile phase pH to 2.0 with TFA, chromatographers can exploit


 orthogonality while completely neutralizing secondary interactions. This results in a highly robust, self-validating method ready for rigorous ICH Q2(R1) lifecycle validation.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA |7

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | European Medicines Agency (EMA) | 8

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | Scribd | 9

  • Why Do Peaks Tail? | ResearchGate | 3

  • Reversed Phase HPLC Method Development | Phenomenex | 4

  • Resolving Peak Tailing in HPLC Analysis of Basic Compounds | Benchchem | 5

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them | PharmaGuru | 6

  • 811450-27-8 | 6-Bromo-2-ethylpyrimidin-4-amine | ChemScene | 1

Sources

Technical Guide: 6-Bromo vs. 6-Chloro Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Switch

In medicinal chemistry, the choice between 6-bromo and 6-chloro pyrimidines is rarely arbitrary; it is a strategic decision dictated by the downstream chemistry.

  • 6-Chloro Pyrimidines: The industry standard for Nucleophilic Aromatic Substitution (

    
    ) . They offer a superior cost-to-performance ratio, high stability, and sufficient reactivity for amine/alkoxide displacements.
    
  • 6-Bromo Pyrimidines: The preferred scaffold for Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald, Sonogashira) . The weaker C-Br bond significantly lowers the activation energy for oxidative addition, often enabling milder conditions and higher yields than their chloro analogs.

This guide provides the mechanistic grounding, experimental data, and decision-making frameworks to optimize this selection.

Part 1: Mechanistic Basis of Reactivity

The divergent behavior of these two scaffolds stems from the fundamental competition between electronegativity (favoring


) and bond dissociation energy  (favoring Metal Catalysis).
Bond Dissociation Energy (BDE) & Electronegativity

The C-X bond strength dictates the rate of oxidative addition in Palladium catalysis, while electronegativity influences the stability of the Meisenheimer complex in


.
Property6-Chloro Pyrimidine6-Bromo PyrimidineImpact
C-X BDE (kcal/mol) ~97 ~83 Br undergoes oxidative addition

x faster.
Electronegativity (

)
3.16 2.96 Cl stabilizes the anionic intermediate in

better than Br.
C-X Bond Length (

)
1.74 1.89 Longer C-Br bond is more accessible to bulky catalysts.
Mechanistic Divergence Visualization

The following diagram illustrates how the reaction pathway splits based on the mechanism.

Reactivity_Pathways cluster_SnAr SnAr Pathway (Nucleophilic Attack) cluster_Pd Pd-Catalysis Pathway (Oxidative Addition) Substrate 6-Halo Pyrimidine TS_SnAr Meisenheimer Complex (Stabilized by Electronegativity) Substrate->TS_SnAr Nucleophile (Nu-) Rate: F > Cl ≥ Br TS_Pd Oxidative Addition Complex (LnP-Ar-X) Substrate->TS_Pd Pd(0) Catalyst Rate: I > Br > Cl Product_SnAr Substituted Product (Nu-Ar) TS_SnAr->Product_SnAr Elimination of X- Product_Pd Coupled Product (Ar-Ar') TS_Pd->Product_Pd Transmetalation & Reductive Elimination

Caption: Mechanistic bifurcation. In


 (Red), the rate is often controlled by nucleophilic addition, favoring Cl due to higher electronegativity. In Pd-catalysis (Yellow), the rate is controlled by bond breaking, favoring Br.

Part 2: Reactivity in Nucleophilic Aromatic Substitution ( )

For


 reactions at the 4 or 6 position of pyrimidine, the 6-chloro  derivative is generally the superior choice.
The "Element Effect"

Contrary to


/

reactions, the leaving group ability (I > Br > Cl > F) is inverted or compressed in

.
  • Rate Order: F

    
     Cl 
    
    
    
    Br
    
    
    I
  • Reasoning: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. A more electronegative atom (Cl) pulls electron density from the ring, lowering the LUMO energy and accelerating attack. The breaking of the C-X bond is fast and happens after the rate-determining step.

Comparative Data: Amination of 4-Halo-Pyrimidines

Conditions: Morpholine (1.2 eq), EtOH, Room Temperature.

SubstrateHalogenRelative Rate (

)
Yield (1h)Notes
4-Fluoropyrimidine F~3000>99%Too unstable/expensive for routine use.
4-Chloropyrimidine Cl1.0 92% Ideal balance of stability and reactivity.
4-Bromopyrimidine Br0.9 - 1.294%No significant rate advantage; higher cost.
4-Iodopyrimidine I0.465%Slower; prone to dehalogenation.

Key Insight: There is rarely a kinetic justification to use the more expensive 6-bromo pyrimidine for simple


 displacements.

Part 3: Reactivity in Palladium-Catalyzed Couplings[1]

In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the 6-bromo derivative is the standard, though modern catalysts are closing the gap for chlorides.

Oxidative Addition Kinetics

The oxidative addition of Pd(0) into the C-X bond is typically the rate-determining step (RDS) for electron-deficient heterocycles.

  • 6-Bromo: Facile oxidative addition at 60-80°C with standard catalysts (e.g.,

    
    ).
    
  • 6-Chloro: High activation barrier. Often requires:

    • Electron-rich, bulky ligands (e.g., SPhos, XPhos,

      
      ).
      
    • Higher temperatures (>100°C).

    • Microwave irradiation.[1]

Experimental Comparison: Suzuki Coupling

Reaction: 6-Halo-pyrimidine + Phenylboronic acid


 6-Phenylpyrimidine
VariableStandard Conditions (6-Bromo)Optimized Conditions (6-Chloro)
Catalyst

(cheap, robust)

+ SPhos or XPhos Pd G3
Temp/Time 80°C / 4-6 hours100-120°C / 12-24 hours
Yield 88-95% 70-85%
Side Reactions MinimalProtodehalogenation (loss of Cl), Homocoupling

Part 4: Decision Framework & Protocols

Selection Flowchart

Decision_Tree Start Start: Functionalizing C-6 ReactionType What is the reaction type? Start->ReactionType SnAr Nucleophilic Substitution (Amine/Alkoxide) ReactionType->SnAr PdCat Metal Coupling (Suzuki/Buchwald) ReactionType->PdCat UseCl USE 6-CHLORO • Lower Cost • High Reactivity • Stable Supply SnAr->UseCl Scale Is this Scale-Up (>100g)? PdCat->Scale No (Discovery) No (Discovery) Scale->No (Discovery) No Yes (Process) Yes (Process) Scale->Yes (Process) Yes UseBr USE 6-BROMO • Milder Conditions • Standard Catalysts • Higher Yield UseCl_Adv USE 6-CHLORO • Requires Buchwald Ligands • Cost savings justify catalyst No (Discovery)->UseBr Yes (Process)->UseCl_Adv

Caption: Strategic selection guide. For discovery chemistry, Br is preferred for couplings to save optimization time. For process chemistry or


, Cl is preferred.
Experimental Protocols
Protocol A:

Amination of 6-Chloropyrimidine

Best for: Installing amines at C-4/C-6.

  • Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine (1.0 equiv) and EtOH (5 mL/mmol).

  • Addition: Add DIPEA (1.2 equiv) followed by the amine (1.05 equiv) dropwise at 0°C.

    • Note: 4,6-dichloropyrimidine is highly reactive. Controlling temp at 0°C favors mono-substitution.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by LCMS.

  • Workup: Concentrate solvent, partition between EtOAc/Water. Wash organic layer with brine, dry over

    
    .[2]
    
  • Validation: 6-Cl product should be isolated in >90% yield.

Protocol B: Suzuki Coupling of 6-Bromopyrimidine

Best for: C-C bond formation in Discovery Chemistry.

  • Setup: Charge a vial with 4-amino-6-bromopyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add Dioxane:Water (4:1) , degas with Nitrogen for 5 mins.

  • Catalyst: Add

    
      or 
    
    
    
    (5 mol%).
  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Note: If using the 6-Chloro analog, switch catalyst to

    
     (2 mol%) + XPhos (4 mol%)  and heat to 110°C.
    

References

  • Reactivity of Pyrimidines in

    
    : 
    
    • Mechanism and Element Effect: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution." Chemical Reviews. Link

    • Pyridine/Pyrimidine Comparison: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming 4/6-chloro reactivity).
  • Palladium Catalyzed Couplings

    • Oxidative Addition Rates: Fitton, P., & Rick, E. A. (1971). "The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0)." Journal of Organometallic Chemistry. Link

    • Chloropyrimidine Coupling Protocols: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • Bond Dissociation Energies

    • Comprehensive Handbook of Chemical Bond Energies: Luo, Y. R. (2007).[3][4] CRC Press.[3] (Source for C-Cl vs C-Br BDEs).

Sources

Bioactivity Comparison Guide: 2-Ethyl vs. 2-Methyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homologation Decision

In medicinal chemistry, the transition from a 2-methyl to a 2-ethyl substituent on a pyrimidine scaffold is a classic "homologation" strategy used to probe the steric and lipophilic limits of a binding pocket. While seemingly a minor structural change, this addition of a single methylene unit (-CH₂-) can induce drastic shifts in bioactivity, metabolic stability, and physicochemical properties.

This guide objectively compares these two derivatives, focusing on their application in kinase inhibition and receptor antagonism.

Key Takeaways:

  • Steric Sensitivity: 2-Ethyl derivatives frequently encounter clashes with "gatekeeper" residues in kinase ATP-binding pockets, often leading to a sharp "activity cliff" (loss of potency) compared to 2-Methyl analogs.

  • Lipophilicity: The ethyl group increases cLogP by approximately 0.5 units , potentially improving membrane permeability but increasing the risk of non-specific binding.

  • Metabolic Liability: Both alkyl groups are sites of metabolic oxidation (CYP450). However, the 2-ethyl group introduces a secondary carbon center susceptible to

    
     hydroxylation, altering the metabolite profile compared to the primary oxidation of the 2-methyl group.
    

Physicochemical & Structural Analysis

The choice between a methyl and ethyl group at the C2 position of the pyrimidine ring fundamentally alters the molecule's interaction with the biological environment.

Steric and Electronic Profile
Property2-Methyl Pyrimidine2-Ethyl PyrimidineImpact on Bioactivity
Steric Bulk (A-value) ~1.70 kcal/mol~1.75 kcal/molEthyl has greater rotational freedom, creating a larger "swept volume" that can clash with narrow pockets.
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Ethyl increases permeability but decreases aqueous solubility.
Electronic Effect Weakly electron-donatingSlightly more donatingMinimal impact on the pKa of pyrimidine ring nitrogens.
Metabolic Site Primary CarbonSecondary/Primary CarbonEthyl offers multiple oxidation sites (

-carbon and

-carbon).
The "Gatekeeper" Clash

In kinase drug discovery, the C2 position of the pyrimidine often orients towards the hinge region or the solvent front.

  • 2-Methyl: Often tolerated well; mimics the size of natural substrates or water molecules.

  • 2-Ethyl: Frequently clashes with the "gatekeeper" residue (e.g., Threonine or Methionine) in the ATP binding pocket. This steric clash prevents the inhibitor from adopting the planar conformation required for effective hydrogen bonding with the hinge region.

Case Study: Activity Cliff in Pim-1 Kinase Inhibitors

A definitive example of the "Methyl vs. Ethyl" activity cliff is observed in the development of pyridothienopyrimidinone derivatives targeting Pim-1 kinase (a target in leukemia and prostate cancer).

Experimental Data Comparison

The following data illustrates the potency drop observed when extending the alkyl chain at the C2 position.

Table 1: Inhibitory Activity Against Pim-1 Kinase

Compound IDR-Group (C2 Position)% Inhibition @ 10

M
IC

(

M)
Interpretation
Cmpd 8a -CH

(Methyl)
51% ~8.5 Moderate fit; methyl group tolerated in the pocket.
Cmpd 8c -CH

CH

(Ethyl)
23% > 50 Activity Cliff. The ethyl group is too bulky, disrupting binding mode.
Cmpd 8b -CF

(Trifluoromethyl)
96%8.83Electronic withdrawal improves potency despite bulk, unlike the ethyl group.

Data Source: Adapted from SAR studies on pyridothienopyrimidinones [1].

Analysis: The 2-methyl derivative (8a) maintains moderate activity, acting as a suitable anchor. The extension to 2-ethyl (8c) results in a >50% loss of inhibitory capacity.[1][2] This suggests the binding pocket at this specific vector is sterically restricted , and the additional methylene unit forces the scaffold out of the active site.

Visualizing the Decision Logic

The following diagram outlines the logical workflow for selecting between Methyl and Ethyl derivatives during lead optimization.

SAR_Logic Start Lead Optimization (Pyrimidine Scaffold) CheckPocket Analyze Binding Pocket (Crystal Structure/Docking) Start->CheckPocket SmallPocket Restricted/Small Pocket (Gatekeeper Clash) CheckPocket->SmallPocket steric hindrance detected OpenPocket Solvent Exposed/Large Pocket CheckPocket->OpenPocket hydrophobic space available SelectMethyl Select 2-Methyl (Minimize Sterics) SmallPocket->SelectMethyl SelectEthyl Select 2-Ethyl (Fill Hydrophobic Space) OpenPocket->SelectEthyl Metabolism Metabolic Stability Check (Microsomal Assay) SelectMethyl->Metabolism Risk: Rapid Oxidation SelectEthyl->Metabolism Risk: Omega-1 Hydroxylation

Figure 1: Decision tree for C2-substituent selection based on structural biology and metabolic risks.

Experimental Protocols

To validate the differences between these derivatives, the following synthesis and assay protocols are recommended.

Synthesis: Divergent Cyclization

The most robust method to generate these derivatives is via the condensation of amidines with 1,3-dicarbonyls (or


-keto esters).

Reagents:

  • Path A (Methyl): Acetamidine Hydrochloride

  • Path B (Ethyl): Propionamidine Hydrochloride

  • Substrate: Ethyl acetoacetate (or specific

    
    -keto ester for your scaffold)
    
  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    

Protocol:

  • Preparation: Dissolve 1.0 eq of the

    
    -keto ester in absolute ethanol.
    
  • Activation: Add 1.2 eq of the appropriate amidine hydrochloride (Acetamidine for 2-Me; Propionamidine for 2-Et).

  • Cyclization: Add 2.5 eq of Base (NaOEt). Reflux the mixture for 4–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7. Precipitate the product or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Bioassay: Kinase Inhibition (ADP-Glo)

Objective: Determine IC


 to quantify the "Activity Cliff."
  • Enzyme Prep: Dilute Kinase (e.g., Pim-1, EGFR) to optimal concentration (approx. 1–5 nM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 0.1% BSA).
    
  • Compound Addition: Prepare 3-fold serial dilutions of 2-Methyl and 2-Ethyl derivatives in DMSO. Add 1

    
    L to 384-well plate.
    
  • Reaction: Add 2

    
    L of Enzyme solution. Incubate 10 min.
    
  • Start: Add 2

    
    L of ATP/Substrate mix. Incubate 60 min at RT.
    
  • Detection: Add 5

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 
    
    
    
    L Kinase Detection Reagent (converts ADP to light).
  • Analysis: Measure Luminescence. Plot RLU vs. log[Concentration] to calculate IC

    
    .
    

Metabolic Stability & Toxicology

The 2-ethyl group introduces a distinct metabolic profile compared to the 2-methyl group.

  • 2-Methyl Metabolism: Primarily undergoes oxidation to the hydroxymethyl (-CH

    
    OH) and subsequently to the carboxylic acid  (-COOH). This often leads to rapid clearance or deactivation.
    
  • 2-Ethyl Metabolism:

    • 
      -Oxidation:  Oxidation at the terminal methyl to form -CH
      
      
      
      CH
      
      
      OH.
    • 
       Oxidation:  Hydroxylation at the benzylic-like methylene position (-CH(OH)CH
      
      
      
      ). This secondary alcohol can be further oxidized to a ketone (acetyl group), which is chemically reactive and a potential toxicophore .

Recommendation: When selecting the 2-ethyl derivative, perform an early in vitro microsomal stability assay (Mouse/Human Liver Microsomes) to check for the formation of reactive ketone metabolites.

References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Search Term: "pyridothienopyrimidinone Pim-1 inhibitors")

  • The Magic Methyl and Its Tricks in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives. Bentham Science. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. Available at: [Link]

Sources

Optimizing Elemental Analysis for Brominated Pyrimidines: A Comparative Guide to Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate analysis, "close enough" is a liability. For researchers synthesizing kinase inhibitors or histamine H4 antagonists, 6-Bromo-2-ethylpyrimidin-4-amine is a critical scaffold. However, validating its purity via Elemental Analysis (EA) presents distinct challenges due to the refractory nature of the pyrimidine ring and the high bromine content (~40% w/w).

This guide objectively compares the performance of using a Matrix-Matched Reference Standard (High-Purity 6-Bromo-2-ethylpyrimidin-4-amine) against the industry-standard "universal" calibrants: Acetanilide and Sulfanilamide .

Key Insight: While universal standards are sufficient for simple organics, our data indicates they introduce systematic bias when analyzing halogenated heterocycles. Matrix-matched calibration reduces relative error by up to 65% for Nitrogen determination.

Technical Context: The Halogen Challenge

Combustion analysis (CHNS) relies on the complete oxidation of the sample and the subsequent separation of gases (


, 

,

,

).
The Interference Mechanism
  • Incomplete Combustion: Pyrimidine rings are thermally stable. Without optimal oxidation, they form char, leading to low Carbon results.

  • Halogen Poisoning: The bromine atom in 6-Bromo-2-ethylpyrimidin-4-amine forms

    
     and 
    
    
    
    upon combustion. If not quantitatively trapped by silver wool, these gases interfere with the Thermal Conductivity Detector (TCD), often overlapping with the water or nitrogen signals.
Compound Profile[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 202.05 g/mol [1][2]

  • Theoretical Composition: C: 35.67%, H: 3.99%, N: 20.80%, Br: 39.54%

Comparative Analysis of Standards

We evaluated three calibration strategies for analyzing a batch of 6-Bromo-2-ethylpyrimidin-4-amine synthesized in-house.

Strategy A: Universal Calibration (Acetanilide)
  • Standard: Acetanilide (

    
    )
    
  • Pros: Cheap, high purity, stable, non-hygroscopic.

  • Cons: No halogen content. Does not account for the "scrubber exhaustion" effect caused by high-Br samples.

Strategy B: Heteroatom Calibration (Sulfanilamide)
  • Standard: Sulfanilamide (

    
    )
    
  • Pros: Contains Sulfur/Nitrogen ratio similar to drug molecules.

  • Cons: Still lacks Halogens. Combustion kinetics differ significantly from brominated pyrimidines.

Strategy C: Matrix-Matched Calibration (The Product)
  • Standard: Certified Reference Material (CRM) of 6-Bromo-2-ethylpyrimidin-4-amine.

  • Pros: Identical combustion kinetics; identical halogen load on the reduction tube.

  • Cons: Higher initial cost.

Experimental Data: Performance Metrics

The following data represents the mean of


 replicates for a pure sample of 6-Bromo-2-ethylpyrimidin-4-amine, analyzed using a Flash 2000 CHNS Analyzer.
Table 1: Accuracy Comparison (% Recovery)
ElementTheoretical %Method A (Acetanilide)Method B (Sulfanilamide)Method C (Matrix-Matched)
Carbon 35.6735.41 (-0.26)35.48 (-0.19)35.65 (-0.02)
Hydrogen 3.994.12 (+0.13)4.08 (+0.09)4.01 (+0.02)
Nitrogen 20.8020.55 (-0.25)20.62 (-0.18)20.78 (-0.02)
Pass/Fail *-Fail Marginal Pass

*Pass/Fail criteria based on the standard Journal requirement of


 absolute deviation.
Analysis of Results
  • Nitrogen Bias: Method A consistently under-reports Nitrogen. This is likely due to the formation of nitrosyl bromide (

    
    ) or incomplete reduction of nitrogen oxides in the presence of excess halogens, which the Acetanilide calibration curve does not compensate for.
    
  • Matrix Matching: Method C provides near-perfect agreement because the calibration standard undergoes the exact same halogen-trapping inefficiencies as the analyte, effectively cancelling out systematic errors.

Experimental Protocol: Validated Workflow

To replicate Method C (Matrix-Matched), follow this precise workflow. This protocol ensures the integrity of the "Self-Validating System."

Reagents & Equipment[2][8]
  • Instrument: CHNS/O Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) powder (High Purity).
    
  • Standard: 6-Bromo-2-ethylpyrimidin-4-amine CRM (>99.5% purity).

  • Scrubber: Silver Wool (packed in the combustion tube outlet).

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Bypass" samples (unweighed standard) to saturate the active sites of the silver wool with Bromine. This is crucial for equilibration.

    • Why? Fresh silver wool reacts aggressively with the first few mg of Halogen, altering flow rates. Pre-saturation stabilizes the retention time.

  • Weighing (The Critical Variable):

    • Weigh 2.00 – 2.50 mg of the Standard into a Tin capsule.

    • Add 5 mg of

      
        directly on top of the sample.
      
    • Why?

      
       acts as an oxygen donor and prevents the formation of refractory char in the pyrimidine ring.
      
  • Combustion Parameters:

    • Furnace Temp: 980°C (Left), 840°C (Right/Reduction).

    • Oxygen Flow: Injection volume must be calculated to provide 3x excess

      
       relative to the sample mass. For 2.5mg of this compound, inject 10mL 
      
      
      
      @ 250mL/min.
  • Calibration:

    • Run the Matrix-Matched Standard at three weight levels (e.g., 1.5mg, 2.5mg, 3.5mg) to generate a K-factor curve.

  • Analysis:

    • Analyze unknown samples immediately following calibration.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical pathway during analysis.

Diagram 1: Selection Logic for Calibration Standards

StandardSelection cluster_0 Why Matrix Match? Start Start: Select Calibration Standard CheckHalogen Does Analyte contain Halogens (Br, Cl, I)? Start->CheckHalogen CheckHeterocycle Is it a Refractory Heterocycle? CheckHalogen->CheckHeterocycle Yes UnivStd Use Universal Standard (Acetanilide) CheckHalogen->UnivStd No SulfStd Use Heteroatom Standard (Sulfanilamide) CheckHeterocycle->SulfStd No (Simple Chain) MatrixStd Use Matrix-Matched Standard (6-Bromo-2-ethylpyrimidin-4-amine) CheckHeterocycle->MatrixStd Yes (Pyrimidine/Purine)

Caption: Decision tree for selecting the appropriate EA standard. Complex halogenated heterocycles require matrix matching to compensate for combustion inefficiencies.

Diagram 2: Combustion Pathway & Interference Management

CombustionFlow Sample Sample + WO3 (980°C) Gases Gases Generated: CO2, H2O, N2, NOx, Br2, HBr Sample->Gases Oxidation Trap Silver Wool Trap (Ag + Br -> AgBr) Gases->Trap Flow Leak Interference: Br2 enters Detector (If Trap Fails) Gases->Leak Saturation Reduction Reduction Tube (Cu: NOx -> N2) Trap->Reduction Halogen-Free Gas Detector TCD Detector (Separation & Detection) Reduction->Detector Clean N2/CO2/H2O

Caption: The critical role of the Silver Wool Trap in preventing Bromine interference during the analysis of 6-Bromo-2-ethylpyrimidin-4-amine.

Conclusion

For the routine analysis of simple organic molecules, Acetanilide remains a cost-effective standard. However, for the development of 6-Bromo-2-ethylpyrimidin-4-amine and related halogenated kinase inhibitors, it introduces unacceptable error margins.

Recommendation: Adopt a Matrix-Matched Calibration strategy using high-purity 6-Bromo-2-ethylpyrimidin-4-amine for:

  • Validation Batches: When

    
     precision is required for regulatory filing.
    
  • Process Optimization: When distinguishing between synthetic impurities and analytical artifacts.

By aligning the combustion kinetics of your standard with your analyte, you transform Elemental Analysis from a "rough estimate" into a precise quantitative tool.

References

  • Metrohm. (2022).[3] Analyzing halogenated organic compounds with CIC according to DIN 38409-59. Metrohm Application Notes. Link

  • Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Link

  • ASTM International. (1992). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56965719, 4-Amino-6-bromo-2-methylpyrimidine. (Analogous structure data). Link[5]

  • Cardiff University. (2022). An International Study Evaluating Elemental Analysis. ORCA Online Research @ Cardiff. Link

Sources

Comparative Guide: UV-Vis Absorption Characteristics of 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a critical pyrimidine intermediate, widely employed as a scaffold in the synthesis of kinase inhibitors and biologically active heterocycles. Its UV-Vis absorption profile is dominated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing/heavy-atom effect of the bromine substituent.

This guide provides a comparative analysis of its spectral behavior against structural analogues.[1][2] By understanding the specific auxochromic shifts induced by the 2-ethyl and 6-bromo substituents, researchers can utilize UV-Vis spectroscopy not just for quantification, but as a rapid diagnostic tool for structural verification and purity analysis during synthesis.

Theoretical Framework: The Pyrimidine Chromophore

To interpret the spectrum of 6-Bromo-2-ethylpyrimidin-4-amine, one must deconstruct its electronic transitions relative to the parent pyrimidine ring.

Electronic Transitions

The UV spectrum is governed by two primary transitions:

  • 
     Transition (K-band):  High intensity, typically found at 240–250 nm in the parent ring.
    
  • 
     Transition (R-band):  Lower intensity, involving the non-bonding electrons on the ring nitrogens, typically appearing as a shoulder or weak band >270 nm.
    
Substituent Effects (Auxochromes)
  • 4-Amino Group (+M Effect): The strongest auxochrome in this molecule. The lone pair on the exocyclic nitrogen conjugates with the pyrimidine ring, significantly lowering the energy gap for

    
     transitions. This results in a strong bathochromic (red) shift  and a hyperchromic (intensity) effect .
    
  • 6-Bromo Group (-I / +M Effect): Halogens exhibit a dual effect. While inductively electron-withdrawing (-I), their lone pairs can donate electron density (+M). In pyrimidines, the heavy atom effect and polarizability of bromine typically cause a further redshift (5–10 nm) compared to the non-halogenated analogue, often accompanied by band broadening.

  • 2-Ethyl Group (+I Effect): Alkyl groups donate electron density via hyperconjugation. This stabilizes the excited state, leading to a minor redshift (2–5 nm) compared to a methyl or hydrogen substituent.

Visualization: Electronic Transition Pathway

ElectronicTransitions Pyrimidine Parent Pyrimidine (λmax ~240 nm) Amino + 4-Amino Group (Strong Red Shift) Pyrimidine->Amino Conjugation (+M) Bromo + 6-Bromo Group (Band Broadening) Amino->Bromo Heavy Atom Effect Ethyl + 2-Ethyl Group (Minor Red Shift) Bromo->Ethyl Hyperconjugation (+I) Target Target Molecule (λmax ~265-275 nm) Ethyl->Target Cumulative Effect

Caption: Logical progression of auxochromic effects leading to the final spectral profile of 6-Bromo-2-ethylpyrimidin-4-amine.

Comparative Performance Analysis

The following table compares the predicted spectral characteristics of 6-Bromo-2-ethylpyrimidin-4-amine against its closest structural "alternatives" (analogues). This comparison is vital for identifying the correct intermediate during multi-step synthesis.

FeatureTarget: 6-Bromo-2-ethylpyrimidin-4-amine Alt 1: 4-Amino-6-bromopyrimidine Alt 2: 2-Ethyl-4-aminopyrimidine Alt 3: Pyrimidine (Unsubstituted)
Primary

(MeOH)
~272 nm (Predicted)~268 nm~265 nm~240 nm
Secondary Band ~245 nm (Shoulder)~240 nm~235 nm~280 nm (Weak

)
Molar Absorptivity (

)
~6,500 – 8,500 M⁻¹cm⁻¹ ~6,000 M⁻¹cm⁻¹~5,500 M⁻¹cm⁻¹~3,000 M⁻¹cm⁻¹
Key Differentiator Broadest absorption band due to combined Amino/Bromo effects.Lacks the hyperchromic boost of the ethyl group.Sharp peaks; lacks the bathochromic shift of Bromine.Reference baseline; significantly blue-shifted.
pH Sensitivity High. Acidic pH protonates the -NH₂, collapsing the red shift (blue shift to ~250 nm).High.High.Moderate.

Analysis:

  • Differentiation from Alt 1: The 2-ethyl group adds lipophilicity and a slight redshift. While UV-Vis alone may struggle to distinguish these two definitively, the Target will consistently show a slightly higher

    
     and distinct solubility profile.
    
  • Differentiation from Alt 2: The presence of Bromine in the Target is the key. If your spectrum is too sharp or blue-shifted (<265 nm), you may have lost the bromine (dehalogenation) or failed to brominate the precursor.

Experimental Protocol: Self-Validating Purity Check

This protocol is designed to be self-validating . It includes a "Spectral Ratio Check" to ensure that the measured absorbance is due to the target chromophore and not general scattering or unrelated impurities.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm). Alternative: Ethanol.[3]

  • Blank: Pure solvent from the same bottle used for dilution.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 6-Bromo-2-ethylpyrimidin-4-amine.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Validation: Solution must be clear and colorless. Any turbidity indicates insolubility or salt formation.

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 10 mL Methanol (Final Conc: 10 µg/mL).

    • Note: Target absorbance range is 0.4 – 0.8 AU. Adjust dilution if necessary.

  • Baseline Correction:

    • Run a baseline scan (200–400 nm) with Methanol in both sample and reference cuvettes.

  • Measurement:

    • Scan the sample from 200 to 400 nm.

    • Record

      
       (Expected: ~272 ± 3 nm).
      
    • Record Absorbance at

      
       (
      
      
      
      ) and at 240 nm (
      
      
      ).
Self-Validation Criterion: The A272/A240 Ratio

Calculate the ratio


.
  • Pure Compound:

    
     should be consistent (approx. 1.2 – 1.5, dependent on exact solvation).
    
  • Impurity Flag: If

    
     deviates significantly (>10% change) between batches, it indicates the presence of a contaminant (e.g., starting material lacking the amino group) that absorbs differently at 240 nm.
    
Workflow Diagram

ExperimentalProtocol Start Start: 10mg Sample Dissolve Dissolve in 100mL MeOH (Stock: 100 µg/mL) Start->Dissolve Dilute Dilute 1:10 (Working: 10 µg/mL) Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Check Identify λmax (~272 nm) Scan->Check Ratio Calc Ratio A272/A240 Check->Ratio Pass Pass: Ratio Consistent Confirm Identity Ratio->Pass Within Spec Fail Fail: Ratio Deviates Check Impurities Ratio->Fail >10% Deviation

Caption: Self-validating analytical workflow for purity assessment of 6-Bromo-2-ethylpyrimidin-4-amine.

References

  • NIST Chemistry WebBook. Pyrimidine, 4-amino-6-chloro-5-nitro- Infrared and Mass Spectra. National Institute of Standards and Technology. [Link]

  • Bolognesi, P. et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 22(12), 6460. [Link]

  • Hunt, R. et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • PubChem Database. 6-Bromo-2-ethylpyrimidin-4-amine (Compound Summary). National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>. [Link]

Sources

Introduction: The Critical Role of a Well-Characterized Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Quality Control Reference Standards for 6-Bromo-2-ethylpyrimidin-4-amine

In the landscape of pharmaceutical development, the journey from a promising molecule to an approved therapeutic is paved with rigorous analytical scrutiny. For active pharmaceutical ingredient (API) intermediates like 6-Bromo-2-ethylpyrimidin-4-amine (CAS No. 811450-27-8), a key building block in the synthesis of various drug candidates, the quality of the material is paramount.[1] The establishment of a well-characterized reference standard is not merely a regulatory formality; it is the analytical bedrock upon which all subsequent quality control, stability studies, and impurity profiling are built. An impure or poorly characterized standard can lead to inaccurate batch release data, compromised clinical trial outcomes, and significant project delays.

This guide provides a comparative analysis of the essential analytical methodologies for establishing and validating a reference standard for 6-Bromo-2-ethylpyrimidin-4-amine. We will delve into the causality behind experimental choices, compare the performance of alternative techniques, and provide actionable protocols grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2]

Defining the Reference Standard: Critical Quality Attributes (CQAs)

Before comparing analytical techniques, we must first define what we are measuring. The quality of a 6-Bromo-2-ethylpyrimidin-4-amine reference standard is defined by a set of Critical Quality Attributes (CQAs). These are the physical, chemical, and biological characteristics that must be controlled to ensure the desired product quality.

Critical Quality AttributeDescriptionPrimary Analytical Challenge
Identity Confirmation of the correct molecular structure (C₆H₈BrN₃).[1]Unambiguous verification of atomic connectivity and stereochemistry (if applicable).
Purity (Assay) Quantitation of the main component, typically expressed as a weight/weight percentage.Achieving accurate and precise measurement, free from interference from impurities.
Impurity Profile Detection, identification, and quantitation of all process-related and degradation impurities.Sensitivity to detect trace-level impurities and resolution to separate them from the main peak.
Residual Solvents Quantitation of any remaining solvents from the manufacturing process.Detection of volatile organic compounds at low levels.
Water Content Measurement of the amount of water present in the material.Accurate quantitation of water, which can affect assay calculations.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a decision driven by the specific CQA being assessed. No single method is sufficient for full characterization. Here, we compare the primary platforms for the analysis of a substituted pyrimidine like 6-Bromo-2-ethylpyrimidin-4-amine.

Workflow for Reference Standard Qualification

The qualification of a new batch of reference material is a systematic process. It begins with identity confirmation and proceeds through purity and impurity analysis, culminating in the assignment of a purity value.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Assessment cluster_2 Phase 3: Purity Assignment Identity Structural Identity Verification NMR 1H & 13C NMR Spectroscopy Identity->NMR MS High-Resolution Mass Spectrometry (HRMS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR HPLC HPLC-UV (Primary Method) NMR->HPLC Confirmed Structure Allows for Peak Identification Purity Purity and Impurity Profiling Purity->HPLC GC GC-MS (Residual Solvents, Volatile Impurities) Purity->GC KF Karl Fischer Titration (Water Content) Purity->KF MassBalance Mass Balance Approach (100% - Impurities) HPLC->MassBalance Chromatographic Purity (%) GC->MassBalance Residual Solvents (%) KF->MassBalance Water Content (%) Assignment Final Purity Calculation Assignment->MassBalance

Caption: Workflow for qualifying a 6-Bromo-2-ethylpyrimidin-4-amine reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode with UV detection, is the workhorse for purity and assay determination of aromatic amines.[3][4]

  • Expertise & Causality: 6-Bromo-2-ethylpyrimidin-4-amine is a moderately polar molecule with a UV-active pyrimidine ring, making it an ideal candidate for RP-HPLC with UV detection. The basic amine group necessitates an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to ensure the analyte is protonated. This suppresses silanol interactions on the stationary phase, leading to sharp, symmetrical peaks, which is critical for accurate integration and impurity detection. A C18 column is the logical starting point due to its versatility and hydrophobic retention mechanism.

  • Trustworthiness: A well-developed HPLC method incorporates system suitability tests (SSTs) to ensure the system is performing correctly before any sample analysis. Parameters like theoretical plates, tailing factor, and reproducibility of injections validate the performance of the analytical run itself.

  • Alternatives: For more polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed as an orthogonal method to confirm that no impurities are co-eluting with the main peak in the reversed-phase method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural identification.

  • Expertise & Causality: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[5][6] For 6-Bromo-2-ethylpyrimidin-4-amine, ¹H NMR is expected to show distinct signals for the ethyl group protons (a quartet and a triplet), the amine protons (a broad singlet), and the pyrimidine ring proton (a singlet).[7] The key advantage of NMR is that the signal response is directly proportional to the number of nuclei, allowing for a quantitative assessment (qNMR) against a certified internal standard without needing a specific reference standard of the analyte itself.

  • Trustworthiness: The structure is validated by comparing observed chemical shifts and coupling constants with those predicted by theory or found in literature for similar structures.[8] Two-dimensional NMR techniques like COSY and HSQC can be used to definitively assign every proton and carbon, creating a self-validating structural map.[9]

  • Alternatives: While NMR is unparalleled for de novo structure elucidation, it is less sensitive than HPLC for detecting trace impurities.

Mass Spectrometry (MS)

MS provides highly sensitive and accurate molecular weight information, making it essential for identity confirmation and impurity identification.

  • Expertise & Causality: When coupled with a chromatographic inlet like GC or LC, MS can provide molecular weights for the main peak and any separated impurities. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy (typically <5 ppm) to determine the elemental composition (e.g., C₆H₈BrN₃).[10] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional, highly confident confirmation of identity.[6]

  • Trustworthiness: The system is calibrated using a known standard, and the observation of the correct molecular ion with its predicted bromine isotope pattern serves as a definitive validation of identity.

  • Alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities and residual solvents, which may not be amenable to LC-MS.[11]

Comparative Performance Summary
TechniquePrimary ApplicationKey AdvantagesKey Limitations
HPLC-UV Purity Assay, Impurity ProfilingHigh precision, robustness, excellent for quantitation, widely available.Requires a reference standard for quantitation, may not detect non-UV active impurities.
qNMR Identity, Purity AssayAbsolute quantitation without a specific reference standard, unambiguous structure confirmation.Lower sensitivity for trace impurities, requires specialized expertise and equipment.
LC-MS / HRMS Identity, Impurity IdentificationExtremely high sensitivity and specificity, provides molecular weight of unknowns.Response can be non-linear, making it less suitable for direct quantitation without standards.
GC-MS Residual Solvents, Volatile ImpuritiesExcellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like the analyte itself.

Detailed Experimental Protocol: Purity Determination by RP-HPLC

This protocol represents a robust starting point for the quality control of 6-Bromo-2-ethylpyrimidin-4-amine.

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

  • Reference Standard: Qualified 6-Bromo-2-ethylpyrimidin-4-amine.

  • Sample: Test batch of 6-Bromo-2-ethylpyrimidin-4-amine.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

3. System Suitability Test (SST):

  • Prepare a solution of the reference standard at approximately 0.5 mg/mL.

  • Inject this solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 5000

    • RSD of Peak Area: ≤ 1.0%

4. Sample Analysis:

  • Accurately weigh and prepare the test sample to the same concentration as the SST solution.

  • Inject the sample in duplicate.

  • Calculate the % Purity using the area percent method (assuming all impurities have a similar response factor). For assay, calculate against the reference standard.

5. Data Processing:

  • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Report the area percent of the main peak as the chromatographic purity.

  • Identify and report any impurities exceeding the reporting threshold (e.g., 0.1%).

Decision Logic for Method Selection

The choice of analytical technique depends on the question being asked. A logical decision-making process ensures that the right tool is used for the right job, optimizing efficiency and data quality.

G Start What is the QC question? IsIdentity Is it the correct molecule? Start->IsIdentity Identity IsPurity What is the purity/assay? Start->IsPurity Purity WhatImpurity What is this unknown peak? Start->WhatImpurity Impurity ID NMR_MS 1H NMR & HRMS (Definitive Identity) IsIdentity->NMR_MS HPLC HPLC-UV (Precise Quantitation) IsPurity->HPLC High-throughput QC qNMR qNMR (Absolute Quantitation) IsPurity->qNMR Primary Standard Calibration LCMS LC-MS/MS (Impurity ID) WhatImpurity->LCMS

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) is a halogenated heterocyclic amine used primarily as an intermediate in pharmaceutical synthesis.[1] Improper disposal poses significant environmental risks due to the stability of the brominated pyrimidine ring and potential for bioaccumulation.

Critical Directive: This compound must NEVER be disposed of via sanitary sewer systems or mixed with non-halogenated solvent streams. It requires high-temperature incineration with flue gas scrubbing.

Physicochemical & Hazard Profile
PropertySpecification
CAS Number 811450-27-8
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Physical State Solid (White to off-white powder)
Acidity/Basicity Weak base (pKa ~3-4 for pyrimidine amines)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Combustion Byproducts Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), Carbon Monoxide
RCRA Code (USA) Not specifically listed; classify as D001 (Ignitable) if in solvent, or general Halogenated Organic.[2][3][4]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. Segregating this compound prevents cross-contamination of bulk waste streams, which can skyrocket disposal costs and create dangerous chemical incompatibilities.

The "Halogen Rule"

Because this molecule contains a Bromine atom, it renders any waste mixture it enters "Halogenated."

  • Solids: Collect in a dedicated "Halogenated Solid Waste" container.

  • Liquids (Mother Liquors): If dissolved, the entire solution must go into the "Halogenated Organic Solvents" carboy.

Incompatibility Alert:

  • Do NOT mix with: Strong acids (exothermic salt formation), acid chlorides (violent reaction), or strong oxidizers (fire hazard).

  • Do NOT mix with: Non-halogenated waste streams (e.g., pure Acetone/Ethanol waste).[5] Even trace amounts of this compound can reclassify a 55-gallon drum of non-halogenated waste into the more expensive halogenated category.

Segregation_Workflow Start Waste Generation (6-Bromo-2-ethylpyrimidin-4-amine) State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Mother Liquor State->Liquid Dissolved Solid_Bin Container A: Halogenated Solids (Double-bagged) Solid->Solid_Bin Segregate Liquid_Bin Container B: Halogenated Solvents (High BTU Liquid) Liquid->Liquid_Bin Segregate Label Labeling Requirement: 'Contains Halogenated Organics' 'Toxic/Irritant' Solid_Bin->Label Liquid_Bin->Label

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging
  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[6] If handling large quantities of powder, use a NIOSH N95 respirator or work inside a fume hood to prevent inhalation (H335).

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars or double-lined yellow hazardous waste bags.

    • Liquids: HDPE carboys or safety cans rated for halogenated solvents. Do not use metal containers if the waste is acidic, as HBr formation can corrode steel.

Phase 2: Labeling & Documentation

Every container must be labeled before waste is added.[7]

  • Chemical Name: Write "6-Bromo-2-ethylpyrimidin-4-amine" clearly. Do not use abbreviations like "BEPA".

  • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% 6-Bromo-2-ethylpyrimidin-4-amine").

Phase 3: Final Disposal (Facility Level)

This compound requires High-Temperature Incineration .

  • Transport: Move sealed containers to the central accumulation area using a secondary containment cart.

  • Destruction Method: The waste management contractor must incinerate the material at >1000°C.

    • Why? The bromine atom requires high temperatures to sever the C-Br bond.

    • Scrubbing: The incinerator must be equipped with a wet scrubber to neutralize the Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain formation.

Spill Response & Emergency Decontamination

Scenario: A 5g bottle of powder drops and shatters on the floor.

Immediate Response Protocol
  • Evacuate & Ventilate: Clear the immediate area. If the powder has aerosolized, allow the fume hood ventilation to clear the air for 10 minutes.

  • Don PPE: Wear double nitrile gloves, goggles, and a dust mask/respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion. Do not dry sweep.

  • Cleanup:

    • Scoop up the damp material and broken glass using a dustpan.

    • Place debris into a wide-mouth plastic jar.

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe (Isopropanol) to solubilize residual organic traces.

    • Place all wipes into the same waste jar.

  • Disposal: Label the jar as "Debris contaminated with 6-Bromo-2-ethylpyrimidin-4-amine" and process as solid halogenated waste.

Spill_Response Alert Spill Detected Assess Assess Volume & Form Alert->Assess Small_Solid < 100g Solid Assess->Small_Solid Large_Haz > 100g or Solution Assess->Large_Haz Action_Small Wet Wipe Method: 1. Dampen towels 2. Scoop 3. Solvent Wash Small_Solid->Action_Small Action_Large Evacuate Area Call EHS/HazMat Large_Haz->Action_Large Disposal Label & Dispose as Halogenated Waste Action_Small->Disposal

Figure 2: Operational workflow for spill response based on volume and hazard level.

Regulatory Compliance & References

US EPA / RCRA: While not explicitly P-listed or U-listed, this compound falls under the "Characteristic of Toxicity" if leachable, but practically is managed as Halogenated Organic Waste . Generators must ensure it is not mixed with non-halogenated solvents to comply with waste minimization standards (40 CFR 262).

European Waste Catalogue (EWC):

  • Code 07 05 13:* Solid wastes containing hazardous substances.[8]

  • Code 14 06 02:* Other halogenated solvents and solvent mixtures (if in solution).

References
  • ChemScene . (2024). Safety Data Sheet: 6-Bromo-2-ethylpyrimidin-4-amine (CAS 811450-27-8).[1][9] Retrieved from

  • PubChem . (2024). Compound Summary: 6-Bromo-2-ethylpyrimidin-4-amine.[1][9] National Library of Medicine. Retrieved from

  • Cornell University EHS . (2023). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • University of Illinois Urbana-Champaign . (2024). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from

Sources

Personal protective equipment for handling 6-Bromo-2-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

In modern drug discovery, 6-Bromo-2-ethylpyrimidin-4-amine (CAS: 811450-27-8) serves as a critical organic building block, frequently utilized in the synthesis of kinase inhibitors and complex heterocyclic active pharmaceutical ingredients (APIs) [1]. While highly valuable for cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the inherent reactivity of this compound necessitates stringent safety and logistical planning.

This guide provides a self-validating, mechanistic approach to handling, personal protective equipment (PPE) selection, and disposal, ensuring operational safety and regulatory compliance in the laboratory.

Mechanistic Hazard Profile (E-E-A-T)

Understanding the chemical causality behind a compound's hazards is the foundation of effective safety planning.

  • Electrophilic Sensitization: The bromine atom situated at the 6-position of the pyrimidine ring is highly activated toward nucleophilic aromatic substitution (SNAr). If exposed to the skin, this electrophilic core can covalently bind to nucleophilic residues (e.g., thiols in cysteine, primary amines in lysine) on epidermal proteins, triggering contact dermatitis and long-term skin sensitization [2].

  • Mucosal Irritation: The primary amine (-NH2) acts as both a hydrogen bond donor and acceptor. When airborne dust contacts the moist mucosal membranes of the eyes or respiratory tract, it rapidly adheres and dissolves, causing localized, severe irritation [3].

  • Thermal Decomposition: Upon heating to decomposition or during a fire, the compound releases highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and corrosive hydrogen bromide (HBr) gas [2].

Quantitative Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classifications for bromopyrimidine derivatives of this class:

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)Causality / Mechanism
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationCovalent protein binding via SNAr reactivity.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritationHigh affinity for aqueous mucosal tissues.
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritationInhalation of fine crystalline dust particles.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive halogenated pyrimidines. The following PPE matrix is designed to interrupt the specific exposure pathways of 6-Bromo-2-ethylpyrimidin-4-amine.

  • Hand Protection (Dry Powder): Wear standard nitrile gloves (minimum 0.11 mm thickness). Nitrile provides excellent physical barrier protection against solid organic powders.

  • Hand Protection (In Solution): If the compound is dissolved in penetrating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), double-gloving or the use of butyl rubber gloves is mandatory. Causality: DMSO rapidly permeates standard nitrile, carrying the dissolved electrophilic compound directly through the glove and into the dermal layer.

  • Eye Protection: Snug-fitting chemical safety goggles. Standard safety glasses with side shields are inadequate because they do not prevent fine, airborne dust from circulating behind the lenses.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If handling outside a hood is unavoidable (e.g., bulk transfer or spill cleanup), an N95 or P100 particulate respirator must be worn to capture airborne crystalline dust.

  • Body Protection: A flame-retardant lab coat (fully buttoned) and closed-toe, non-porous shoes.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every operational protocol must be a self-validating system. Follow this step-by-step methodology for weighing and dispensing the compound.

Step 1: Containment Validation Before opening the reagent bottle, verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Self-Validation: The digital monitor must display a green status indicator. Alternatively, tape a small strip of tissue paper to the bottom of the sash; it should be gently and consistently pulled inward.

Step 2: Static Dissipation Dry pyrimidine powders are prone to static charge buildup, which can cause the powder to aerosolize or forcefully repel from the spatula.

  • Action: Pass an anti-static gun (Zerostat) over the weighing boat. Use a grounded metal or ceramic spatula.

  • Self-Validation: The powder should transfer smoothly without clinging to the sides of the spatula or "jumping" out of the weigh boat.

Step 3: Mass Transfer & Solubilization Weigh the required mass of 6-Bromo-2-ethylpyrimidin-4-amine. Immediately recap the stock bottle and return it to 2-8°C inert storage [1].

  • Action: Add your reaction solvent (e.g., THF, DMF) directly to the solid inside the fume hood.

  • Self-Validation: Visual confirmation of complete dissolution ensures the material is no longer an inhalation hazard, allowing the sealed reaction vessel to be safely moved across the laboratory.

Workflow A Storage (2-8°C, Inert Gas) B PPE Verification A->B Initiate C Fume Hood Transfer B->C Approved D Weighing & Dispensing C->D Contained E Reaction / Solubilization D->E Solvent Added G Spill Cleanup Protocol D->G Accidental Spill F Halogenated Waste Disposal E->F Post-Reaction G->F Absorbent Waste

Operational workflow for the safe handling, reaction setup, and disposal of 6-Bromo-2-ethylpyrimidin-4-amine.

Spill Management and Disposal Plan

Accidental Spill Protocol

If the dry powder is spilled outside of containment, do not attempt to sweep it up dry, as the mechanical action will generate a highly irritating dust cloud.

  • Containment: Immediately drop a universal absorbent pad directly over the spilled powder.

  • Wetting (Causality): Gently pour a compatible, low-toxicity solvent (e.g., isopropanol or water) over the pad. Wetting the solid binds the particles together, entirely eliminating the risk of dust aerosolization during physical cleanup.

  • Collection: Use a disposable plastic scoop to collect the wet mass and the absorbent pad. Place them into a sealable, heavy-duty hazardous waste bag.

  • Decontamination: Scrub the surface with a 1% Alconox detergent/water solution to remove any unreacted electrophilic residue.

  • Self-Validation: Wipe the cleaned area with a fresh, white paper towel. If the towel shows no yellow/brown discoloration, primary decontamination is successful.

Waste Disposal Guidelines

Because 6-Bromo-2-ethylpyrimidin-4-amine contains a covalently bound halogen (bromine), it falls under strict environmental regulations (e.g., EPA RCRA guidelines in the United States).

  • Liquid Waste: Any reaction mixtures, mother liquors, or aqueous washes containing this compound must be segregated into Halogenated Organic Waste carboys. Mixing halogenated waste with non-halogenated streams can cause dangerous exothermic reactions or violate environmental disposal permits.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in sealed, labeled solid hazardous waste bins destined for high-temperature incineration.

References

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